molecular formula C22H26ClN3O4 B608348 Bay 65-1942 hydrochloride CAS No. 600734-06-3

Bay 65-1942 hydrochloride

货号: B608348
CAS 编号: 600734-06-3
分子量: 431.9 g/mol
InChI 键: XZTOAEZYOFWVHB-PFEQFJNWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bay 65-1942 hydrochloride is an ATP-competitive and selective IKKb inhibitor.
a highly specific IKKbeta inhibito

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3S)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4.ClH/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17;/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27);1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTOAEZYOFWVHB-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600734-06-3
Record name 2H-Pyrido[2,3-d][1,3]oxazin-2-one, 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-[(3S)-3-piperidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600734-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY65-1942
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600734063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY65-1942
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LM458LV8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bay 65-1942 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of the IκB kinase β (IKKβ) subunit. This technical guide provides a comprehensive overview of its mechanism of action, detailing its role in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. The document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling cascade and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. The canonical NF-κB pathway is tightly controlled by the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ is the principal kinase responsible for the phosphorylation of the inhibitor of NF-κB, IκBα. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes.

Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and cancers. Consequently, IKKβ has emerged as a critical therapeutic target. This compound has been identified as a highly selective inhibitor of IKKβ, offering a valuable tool for investigating the physiological and pathological roles of the NF-κB pathway and as a potential therapeutic agent.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of IKKβ. By binding to the ATP-binding pocket of the IKKβ enzyme, it prevents the transfer of a phosphate (B84403) group from ATP to its substrate, IκBα. This inhibition of IκBα phosphorylation is the critical step in blocking the downstream activation of the NF-κB signaling cascade. The prevention of IκBα degradation leads to the sequestration of NF-κB dimers in the cytoplasm, thereby inhibiting the transcription of NF-κB target genes.

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKKα IKKβ NEMO Receptor->IKK_Complex Activation IkBa_NFkB IκBα p65/p50 IKK_Complex->IkBa_NFkB Phosphorylation Bay65_1942 Bay 65-1942 hydrochloride Bay65_1942->IKK_Complex Inhibition p_IkBa P-IκBα p65/p50 IkBa_NFkB->p_IkBa Ub Ub p_IkBa->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation NFkB p65/p50 Proteasome->NFkB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway and inhibition by Bay 65-1942.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency
ParameterValueSpecies/AssayReference
IC50 (IKKβ) 4 nMRecombinant Human IKKβ[1]
Ki (IKKβ) 2 nMRecombinant Human IKKβ (ATP-competitive)[1]
IC50 (IKKα) 135 nMRecombinant Human IKKα[1]
IC50 (Cell Viability, MYL-R cells) 10 µM48-hour MTS assay[2]
Table 2: Kinase Selectivity Profile

Bay 65-1942 exhibits high selectivity for IKKβ over a panel of other kinases.

KinaseIC50Fold Selectivity vs. IKKβReference
IKKβ 4 nM1[1]
IKKα 135 nM>33[1]
IKKε >10 µM>2500[3]
MKK4 >10 µM>2500[3]
MKK7 >10 µM>2500[3]
ERK-1 >10 µM>2500[3]
Syk >10 µM>2500[3]
Lck >10 µM>2500[3]
Fyn >10 µM>2500[3]
PI3Kγ >10 µM>2500[3]
PKA >10 µM>2500[3]
PKC >10 µM>2500[3]
Table 3: In Vivo Efficacy (Mouse Model of Myocardial Ischemia-Reperfusion)
Treatment GroupInfarct Size (% of Area at Risk)p-value vs. VehicleReference
Sham5.8 ± 3.4<0.05[2]
Vehicle70.7 ± 3.4-[2]
Bay 65-1942 (prior to ischemia)42.7 ± 4.1<0.05[2]
Bay 65-1942 (at reperfusion)42.7 ± 7.5<0.05[2]
Bay 65-1942 (2h post-reperfusion)29.4 ± 5.2<0.05[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

IKKβ Kinase Assay (In Vitro)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of Bay 65-1942 against IKKβ.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant IKKβ - GST-IκBα (substrate) - ATP (γ-32P) - Bay 65-1942 dilutions - Kinase buffer Start->Prepare_Reagents Incubate Incubate components at 30°C for 30 min Prepare_Reagents->Incubate Stop_Reaction Stop reaction with SDS-PAGE loading buffer Incubate->Stop_Reaction SDS_PAGE Separate proteins by SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Visualize phosphorylated GST-IκBα by autoradiography SDS_PAGE->Autoradiography Quantify Quantify band intensity Autoradiography->Quantify Calculate_IC50 Calculate IC50 value Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro IKKβ kinase assay.

Methodology:

  • Reagents: Recombinant human IKKβ, GST-tagged IκBα (1-54) as a substrate, [γ-32P]ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT), and serial dilutions of this compound.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant IKKβ, and the desired concentration of Bay 65-1942 or vehicle (DMSO).

  • Initiation: Add GST-IκBα and [γ-32P]ATP to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Separate the reaction products by SDS-PAGE. The gel is then dried and exposed to an autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated GST-IκBα.

  • Quantification: The intensity of the phosphorylated substrate bands is quantified using densitometry.

  • IC50 Determination: The percentage of inhibition for each concentration of Bay 65-1942 is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTS) Assay

This protocol describes the use of an MTS assay to assess the effect of Bay 65-1942 on cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., MYL-R) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).[2]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the steps for analyzing the phosphorylation status and levels of key proteins in the NF-κB pathway.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with Bay 65-1942 and/or stimuli (e.g., TNFα) Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein concentration Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane (e.g., with 5% non-fat milk) Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using an enhanced chemiluminescence (ECL) substrate Secondary_Ab->Detection Imaging Image the blot Detection->Imaging End End Imaging->End

Caption: Workflow for Western blot analysis of NF-κB pathway proteins.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for a specified time before stimulating with an NF-κB activator (e.g., TNF-α or LPS) for a short period.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to the loading control.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IKKβ. Its ATP-competitive mechanism of action effectively blocks the canonical NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of IKKβ inhibition in various disease contexts. The high selectivity of Bay 65-1942 makes it a superior tool for dissecting the specific roles of IKKβ in cellular processes.

References

Bay 65-1942 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent and Selective IKKβ Inhibitor

Abstract

Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] This pathway plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation.[4][5] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer, making IKKβ a significant therapeutic target.[6][7] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its use in research settings.

Chemical Properties and Storage

This compound is the hydrochloride salt of Bay 65-1942.[8] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 7-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-[(3S)-3-piperidinyl]-2H-pyrido[2,3-d][9][10]oxazin-2-one hydrochloride[1][2][8]
Molecular Formula C₂₂H₂₆ClN₃O₄[8][11]
Molecular Weight 431.91 g/mol [8][11]
CAS Number 600734-06-3[3][8]
Appearance White to off-white solid[8]
Purity (HPLC) ≥98%
Storage (Powder) Store at -20°C for up to 3 years. Keep desiccated.[12]
Storage (Solution) Solutions are unstable. Prepare fresh or store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[8][13]

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

Bay 65-1942 acts as a selective, ATP-competitive inhibitor of IKKβ.[1][2][3] The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a central component of the canonical NF-κB signaling pathway.[14][15] In this pathway, various upstream stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs), activate the IKK complex.[14][16] IKKβ is the primary kinase responsible for the phosphorylation of the inhibitory protein IκBα.[9][17][18] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of a wide range of target genes involved in inflammation, immunity, and cell survival.[4][16] Bay 65-1942, by competitively binding to the ATP-binding pocket of IKKβ, prevents the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptors (e.g., TNFR, IL-1R) Stimuli->Receptor Upstream_Kinases Upstream Kinases (e.g., TAK1) Receptor->Upstream_Kinases IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Upstream_Kinases->IKK_Complex Activates IkBa_p50_p65 IκBα - p50/p65 (Inactive) IKK_Complex->IkBa_p50_p65 Phosphorylates Bay651942 Bay 65-1942 hydrochloride Bay651942->IKK_Complex Inhibits p_IkBa p-IκBα IkBa_p50_p65->p_IkBa Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Proteasome p50_p65 p50/p65 (Active) Ub_Proteasome->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Initiates G Start Start Prepare_Reagents Prepare Reagents: - Recombinant IKKβ - IκBα substrate (e.g., GST-IκBα) - ATP ([γ-³²P]ATP or cold ATP) - Kinase buffer - Bay 65-1942 dilutions Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate IKKβ with Bay 65-1942 or vehicle (DMSO) Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate kinase reaction by adding IκBα substrate and ATP Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C for a defined period (e.g., 30 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction (e.g., adding SDS-PAGE loading buffer) Incubate_Reaction->Stop_Reaction Analyze_Phosphorylation Analyze IκBα phosphorylation: - SDS-PAGE and autoradiography - ELISA with phospho-specific antibody - Luminescence-based ADP detection Stop_Reaction->Analyze_Phosphorylation Calculate_IC50 Calculate IC₅₀ value Analyze_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End G Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Intubate_Ventilate Intubate and Ventilate Anesthetize->Intubate_Ventilate Thoracotomy Perform Thoracotomy Intubate_Ventilate->Thoracotomy Ligate_LAD Ligate Left Anterior Descending (LAD) Artery Thoracotomy->Ligate_LAD Ischemia Induce Ischemia (e.g., 30 minutes) Ligate_LAD->Ischemia Administer_Drug Administer Bay 65-1942 (i.p.) - Pre-ischemia - At reperfusion - Post-reperfusion Administer_Drug->Ischemia Reperfusion Remove Ligature (Initiate Reperfusion) Ischemia->Reperfusion Close_Chest Close Chest and Allow Recovery Reperfusion->Close_Chest Euthanize_Harvest Euthanize after 24h and Harvest Heart Close_Chest->Euthanize_Harvest Stain_Infarct Stain Heart Slices (e.g., TTC staining) Euthanize_Harvest->Stain_Infarct Quantify_Infarct Quantify Infarct Size Stain_Infarct->Quantify_Infarct End End Quantify_Infarct->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Target Pathway of Bay 65-1942 Hydrochloride

Abstract

This compound is a potent, selective, and ATP-competitive small molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a wide range of diseases, including chronic inflammatory disorders, neurodegenerative conditions, and cancer.[1][4][5] By specifically targeting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[2] This action effectively sequesters NF-κB dimers in the cytoplasm, blocking their nuclear translocation and the subsequent transcription of pro-inflammatory and survival genes. This technical guide provides a detailed overview of the Bay 65-1942 target pathway, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Target: IκB Kinase β (IKKβ)

The primary molecular target of Bay 65-1942 is the IκB kinase β (IKKβ), also known as IKK2.[5] IKKβ is a serine/threonine protein kinase that forms the catalytic core of the IKK complex, which also includes the kinase subunit IKKα and the regulatory subunit IKKγ (NEMO).[4][6][7] While both IKKα and IKKβ share structural homology, IKKβ is the principal kinase responsible for activating the canonical NF-κB pathway in response to pro-inflammatory stimuli such as tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1).[1][4] The kinase activity of IKKβ toward IκB is reported to be 20-50 times higher than that of IKKα, establishing its dominant role in this signaling cascade.[5][8]

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

Bay 65-1942 functions as an ATP-competitive inhibitor, directly binding to the ATP-binding pocket of IKKβ and preventing the phosphorylation of its substrates.[2][4] This targeted inhibition disrupts the following key steps in the canonical NF-κB signaling cascade:

  • Stimulation: Pro-inflammatory cytokines (e.g., TNF-α, IL-1) or pathogen-associated molecular patterns (PAMPs, e.g., LPS) bind to their respective receptors, initiating signaling cascades that converge on the IKK complex.[4]

  • IKK Complex Activation: The IKK complex is activated, leading to the phosphorylation of IKKβ on serine residues S177 and S181 in its activation loop.[5][8]

  • IκBα Phosphorylation: Activated IKKβ phosphorylates the inhibitor of κBα (IκBα) at serines 32 and 36.[5] This is the key step blocked by Bay 65-1942.

  • IκBα Degradation: Phosphorylated IκBα is recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[4][5]

  • NF-κB Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signals (NLS) on the NF-κB heterodimer (most commonly p65/p50), allowing it to translocate from the cytoplasm into the nucleus.[4]

  • Gene Transcription: In the nucleus, the p65/p50 dimer binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, driving the transcription of hundreds of genes involved in inflammation (e.g., TNF-α, IL-6), cell survival, and proliferation.[2][4]

By inhibiting IKKβ, Bay 65-1942 stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively shutting down the inflammatory and pro-survival signaling output of the pathway.

NF_kB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1, LPS Receptor Receptor Complex Stimuli->Receptor binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkB_NFkB IκBα-p65/p50 (Inactive) IKK_complex->IkB_NFkB phosphorylates IκBα Bay651942 Bay 65-1942 Bay651942->IKK_complex Inhibits p_IkB P-IκBα IkB_NFkB->p_IkB generates Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkB->Ub_Proteasome NFkB_active p65/p50 (Active) Ub_Proteasome->NFkB_active releases NFkB_nuc p65/p50 NFkB_active->NFkB_nuc translocates DNA κB DNA sites NFkB_nuc->DNA binds Transcription Gene Transcription (TNF-α, IL-6, etc.) DNA->Transcription initiates

Canonical NF-κB signaling pathway and the inhibitory action of Bay 65-1942.

Quantitative Data and Selectivity Profile

The efficacy and specificity of Bay 65-1942 have been characterized through various enzymatic and cell-based assays. The compound exhibits high affinity for IKKβ and significant selectivity over other kinases, including the closely related IKKα.

ParameterValueTarget/SystemReference
Enzymatic Activity
IKKβ Inhibition2 nM (unspecified metric)IKKβ kinase activity[1]
IKKβ Ki4 nMGST-IκBα substrate[4][9]
IKKα IC50135 nMIKKα kinase activity[1][4][9]
Selectivity>50-foldIKKβ vs. IKKα[2]
Off-Target Kinases>10 µM (IC50)IKKε, MKK4/7, ERK1, Syk, Lck, etc.[4][9]
Cellular Activity
Concentration (in vitro)10 µMMYL-R CML cells[3][10][11]
Synergy (IC50)CI = 0.56 ± 0.09with MEK inhibitor AZD6244[3][11]
Synergy (IC75)CI = 0.48 ± 0.01with MEK inhibitor AZD6244[3][11]
Apoptosis Induction1.3-fold increaseCaspase 3/7 activity (alone)[3]
Apoptosis (Synergy)3.2-fold increaseCaspase 3/7 (with AZD6244)[3]

CI = Combination Index. CI < 1 indicates synergism.

Experimental Protocols

The preclinical efficacy of Bay 65-1942 has been demonstrated in multiple models. Below are summaries of key experimental methodologies.

In Vivo Murine Model of Myocardial Ischemia-Reperfusion (IR) Injury

This protocol was designed to assess the cardioprotective effects of IKKβ inhibition.[2]

  • Animal Model: Male C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the animal and perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) artery with a suture to induce ischemia.

    • After a defined ischemic period (e.g., 30-60 minutes), release the suture to allow reperfusion.

  • Drug Administration:

    • Compound: Bay 65-1942 dissolved in a suitable vehicle (e.g., 10% Cremophor in water).[3]

    • Route: Intraperitoneal (IP) injection.

    • Dosing Regimen: Administer a single dose at one of three time points: prior to ischemia, at the onset of reperfusion, or 2 hours post-reperfusion.[2][10]

  • Endpoint Analysis (24 hours post-reperfusion):

    • Infarct Size Measurement: Excise the heart, stain with triphenyltetrazolium (B181601) chloride (TTC) to differentiate viable (red) from infarcted (white) tissue, and quantify the infarct size as a percentage of the area at risk (AAR).[2]

    • Western Blot Analysis: Prepare protein lysates from left ventricular homogenates. Perform SDS-PAGE and immunoblotting for phospho-IκBα and phospho-p65 to confirm target engagement. Use β-tubulin as a loading control.[2]

    • Cytokine Measurement: Collect serum and measure levels of TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA).[2]

Workflow for the in vivo myocardial ischemia-reperfusion injury experiment.
In Vitro Cell Viability and Synergy Assay

This methodology was used to evaluate the effect of Bay 65-1942, alone and in combination with other inhibitors, on cancer cell lines.[11]

  • Cell Line: MYL-R, an imatinib-resistant chronic myelogenous leukemia (CML) cell line.

  • IC50 Determination:

    • Plate MYL-R cells in 96-well plates.

    • Treat cells with serial dilutions of Bay 65-1942 for 48 hours.

    • Assess cell viability using an MTS assay, which measures mitochondrial activity in living cells.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

  • Synergy Study:

    • Treat MYL-R cells for 24-48 hours with:

      • Bay 65-1942 (e.g., 10 µM)

      • A second inhibitor, such as MEK inhibitor AZD6244 (e.g., 5 µM)

      • A combination of both inhibitors

      • DMSO as a vehicle control

    • Measure cell viability using the MTS assay.

    • Calculate the Combination Index (CI) using appropriate software (e.g., CalcuSyn). A CI value less than 1 indicates a synergistic effect.

  • Apoptosis Assay:

    • Treat cells as described for the synergy study.

    • Measure apoptosis by quantifying caspase-3 and caspase-7 activity using a luminescent or fluorescent substrate-based assay. An increase in signal indicates apoptosis induction.[3]

Synergy_Logic cluster_problem Observation in CML Model cluster_hypothesis Hypothesis cluster_intervention Intervention & Counter-Response cluster_solution Combination Strategy cluster_outcome Outcome Problem Imatinib-resistant CML cells (MYL-R) show elevated NF-κB signaling Hypothesis Inhibiting the NF-κB pathway with Bay 65-1942 will reduce cell viability. Problem->Hypothesis Intervention Treat with Bay 65-1942 (IKKβ Inhibition) Hypothesis->Intervention Counter Compensatory Activation of MEK/ERK Pathway Intervention->Counter leads to Solution Co-inhibit IKKβ and MEK (Bay 65-1942 + AZD6244) Counter->Solution suggests Outcome Synergistic loss of viability & Increased apoptosis Solution->Outcome results in

References

KINK-1: A Potent and Selective IKKβ Inhibitor for NF-κB Signal Transduction Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous pathologies, most notably cancer and chronic inflammatory diseases.[2][3] The IκB kinase (IKK) complex, particularly its β subunit (IKKβ), represents a pivotal node in the canonical NF-κB activation pathway, making it a prime target for therapeutic intervention.[3][4] KINK-1 (Kinase Inhibitor of NF-κB-1), also known as Bay 65-1942, has emerged as a potent and highly selective small-molecule inhibitor of IKKβ.[5] This technical guide provides a comprehensive overview of KINK-1, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its application in cancer research.

Introduction to NF-κB Signaling and the Role of IKKβ

The NF-κB family of transcription factors typically resides in the cytoplasm in an inactive state, bound to inhibitory proteins known as inhibitors of κB (IκBs).[1] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), the IKK complex is activated.[2] This complex, comprising the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), phosphorylates IκB proteins.[3] This phosphorylation event targets IκBs for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes involved in diverse cellular responses.[3] IKKβ is the predominant kinase responsible for stimulus-induced IκBα phosphorylation in the canonical NF-κB pathway.[3]

KINK-1: A Selective IKKβ Inhibitor

KINK-1 is a small-molecule inhibitor that demonstrates high affinity and selectivity for the IKKβ subunit.[5] By targeting the ATP-binding pocket of IKKβ, KINK-1 effectively blocks the phosphorylation of IκBα, thereby preventing its degradation and the subsequent nuclear translocation and activation of NF-κB.[1][2] This targeted inhibition of IKKβ makes KINK-1 a valuable tool for dissecting the intricacies of NF-κB signaling and a promising candidate for therapeutic development.

Quantitative Data on KINK-1 Inhibition

The potency and selectivity of KINK-1 have been quantitatively assessed through various in vitro assays. The following tables summarize the key inhibitory parameters of KINK-1.

Parameter Value Assay Conditions Reference
IC50 (IKKβ) 4 nMIKKβ-catalyzed GST-IκBα(1–54) phosphorylation (200 nM ATP)[5]
Ki (IKKβ) 2 nMAgainst ATP[5]
Ki (IKKα) 135 nMAgainst ATP[5]
Cell-based NF-κB Inhibition (IC50) 18 - 502 nMVarious human and murine cell cultures[5]

Table 1: In Vitro Inhibitory Activity of KINK-1

Cell Line Treatment Effect Reference
Melanoma (A375)KINK-1 (5 µM)Repression of camptothecin-induced chemokines (CXCL1, CXCL8) and CCL1[6]
MelanomaKINK-1Markedly increased the activities of some cytostatic agents[1]
MelanomaKINK-1Abrogated doxorubicin-induced NF-κB activation[1]

Table 2: Cellular Effects of KINK-1 in Combination Therapy

Signaling Pathways and Experimental Workflows

Canonical NF-κB Signaling Pathway and KINK-1 Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by KINK-1.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation KINK1 KINK-1 KINK1->IKK_Complex Inhibition pIkB p-IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription IkBNFkB IkBNFkB IkBNFkB->IkB_NFkB

Caption: KINK-1 inhibits IKKβ within the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.

Experimental Workflow for Characterizing KINK-1 Activity

The following diagram outlines a typical experimental workflow to assess the efficacy of KINK-1.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., Melanoma cells) Treatment Treatment with KINK-1 and/or Stimuli (e.g., TNF-α) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Luciferase_Assay Luciferase Reporter Assay (NF-κB Transcriptional Activity) Treatment->Luciferase_Assay Western_Blot Western Blot (p-IκBα, Total IκBα) Cell_Lysis->Western_Blot EMSA EMSA (NF-κB DNA Binding) Cell_Lysis->EMSA Immunofluorescence Immunofluorescence (NF-κB Nuclear Translocation) Cell_Lysis->Immunofluorescence qRT_PCR qRT-PCR (Target Gene Expression) Cell_Lysis->qRT_PCR

Caption: A generalized workflow for evaluating the inhibitory effects of KINK-1 on the NF-κB signaling pathway.

Detailed Experimental Protocols

Western Blot for IκBα Phosphorylation

This protocol is designed to detect the levels of phosphorylated and total IκBα in cell lysates.[7]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total-IκBα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse on ice with lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the bands using an imaging system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of NF-κB to a specific DNA consensus sequence.[8][9]

Materials:

  • Nuclear extraction buffer

  • Biotin- or radio-labeled oligonucleotide probe with an NF-κB consensus binding site

  • Poly(dI-dC)

  • Binding buffer

  • Native polyacrylamide gel

  • TBE buffer

  • Detection system (chemiluminescence or autoradiography)

Procedure:

  • Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells.

  • Binding Reaction: In a microfuge tube, combine nuclear extract, poly(dI-dC), and binding buffer. Incubate on ice.

  • Probe Addition: Add the labeled oligonucleotide probe and incubate at room temperature.

  • Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run in TBE buffer.

  • Transfer and Detection: Transfer the DNA-protein complexes to a nylon membrane and detect the signal using the appropriate system.

Immunofluorescence for NF-κB Nuclear Translocation

This method visualizes the subcellular localization of NF-κB.[10][11]

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against an NF-κB subunit (e.g., p65)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Confocal or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate cells on coverslips and treat as required.

  • Fixation: Fix the cells with paraformaldehyde.

  • Permeabilization: Permeabilize the cells with Triton X-100.

  • Blocking: Block non-specific binding sites.

  • Antibody Incubation: Incubate with primary and then fluorescently labeled secondary antibodies.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on slides.

  • Imaging: Visualize and quantify the nuclear translocation of NF-κB using a microscope.

Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes

qRT-PCR is used to measure the expression levels of NF-κB target genes.[12][13]

Materials:

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., IL-6, IL-8, ICAM-1) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the cDNA, primers, and master mix.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of target genes.

Luciferase Reporter Gene Assay for NF-κB Transcriptional Activity

This assay provides a quantitative measure of NF-κB-dependent gene transcription.[14][15]

Materials:

  • Cells transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection and Treatment: Transfect cells with the reporter plasmid and treat with KINK-1 and/or stimuli.

  • Cell Lysis: Lyse the cells according to the assay kit instructions.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate.

  • Measurement: Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.

Conclusion

KINK-1 is a powerful and selective tool for investigating the NF-κB signaling pathway. Its specific inhibition of IKKβ allows for the precise dissection of canonical NF-κB signaling in various biological contexts. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize KINK-1 in their studies, ultimately contributing to a deeper understanding of NF-κB-mediated pathophysiology and the development of novel therapeutic strategies.

References

The Discovery and Preclinical Profile of Bay 65-1942 Hydrochloride: A Selective IKKβ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bay 65-1942 hydrochloride, also known as Compound A, is a potent and selective, ATP-competitive inhibitor of the IκB kinase β (IKKβ). Identified through high-throughput screening by Bayer, this small molecule has been instrumental in elucidating the role of the canonical NF-κB signaling pathway in various pathological conditions. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical data of this compound. It includes a compilation of its quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of the targeted signaling pathway and experimental workflows to support further research and development efforts in the field of inflammation, oncology, and cardiovascular disease.

Discovery and History

Bay 65-1942 emerged from a high-throughput screening campaign conducted by Bayer to identify inhibitors of IKKβ, a critical kinase in the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1] The initial hit, a 2-amino-6-(2-hydroxyphenyl)-pyridine scaffold, underwent several rounds of medicinal chemistry optimization to improve potency and selectivity, ultimately leading to the identification of Bay 65-1942.[1] The compound has been extensively used as a research tool to probe the function of IKKβ in various disease models, including rheumatoid arthritis, pulmonary inflammation, myocardial ischemia-reperfusion injury, and cancer.[1][2][3]

Mechanism of Action

This compound is an ATP-competitive inhibitor of IKKβ.[2][4][5] The IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), is a central node in the canonical NF-κB pathway.[3][6] Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1β, the IKK complex is activated, leading to the phosphorylation of the inhibitory protein IκBα by IKKβ.[2][6][7] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[3][7] By competitively binding to the ATP pocket of IKKβ, Bay 65-1942 prevents the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.[2][6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for Bay 65-1942.

Table 1: In Vitro Kinase Inhibition

TargetAssay TypeKi (nM)IC50 (nM)Selectivity (over IKKβ)Reference
IKKβKinase Activity24-[1][3]
IKKαKinase Activity135->67-fold[1][3]
Other Kinases (IKKε, MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, PKC)Kinase Activity->10,000>2500-fold[3]

Table 2: Cellular Activity

Cell TypeStimulusAssayIC50Reference
MYL-R cells-MTS assay (48h)10 µM[4]
MonocytesLPSTNF-α, IL-6, IL-8 release170-320 nM[1]

Table 3: In Vivo Efficacy in a Murine Model of Myocardial Ischemia-Reperfusion Injury

Treatment GroupDosage (i.p.)Outcome MeasureResultReference
Vehicle-Infarct-to-Area at Risk (AAR) Ratio70.7 ± 3.4%[2][4][8]
Bay 65-1942 (pre-ischemia)5 mg/kgInfarct-to-Area at Risk (AAR) Ratio42.7 ± 4.1%[2][4][8]
Bay 65-1942 (at reperfusion)5 mg/kgInfarct-to-Area at Risk (AAR) Ratio42.7 ± 7.5%[2][4][8]
Bay 65-1942 (2h post-reperfusion)5 mg/kgInfarct-to-Area at Risk (AAR) Ratio29.4 ± 5.2%[2][4][8]
Vehicle-Serum CK-MB (1h post-reperfusion)Elevated[2][4][8]
Bay 65-1942 (pre-ischemia)5 mg/kgSerum CK-MB (1h post-reperfusion)14,170 ± 3,219 units (significantly attenuated)[4][8]
Vehicle-Serum TNF-α (1h post-reperfusion)248.6 ± 25 pg/ml[2]
Bay 65-1942 (pre-ischemia)5 mg/kgSerum TNF-α (1h post-reperfusion)22.4 ± 7.3 pg/ml[2]
Vehicle-Serum IL-6 (1h post-reperfusion)5,974 ± 1,976 pg/ml[2]
Bay 65-1942 (pre-ischemia)5 mg/kgSerum IL-6 (1h post-reperfusion)Significantly reduced[2]

Detailed Experimental Protocols

IKKβ Kinase Activity Assay

This protocol is a representative method for determining the in vitro potency of IKKβ inhibitors.

  • Reagents and Materials:

    • Recombinant human IKKβ enzyme

    • GST-IκBα (1-54) substrate

    • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

    • [γ-³³P]ATP

    • This compound (or other test compounds) in DMSO

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of Bay 65-1942 in DMSO.

    • In a 96-well plate, add the kinase buffer, recombinant IKKβ enzyme, and the test compound dilutions. Incubate for 15 minutes at room temperature.

    • Add the GST-IκBα substrate to the wells.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

    • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Myocardial Ischemia-Reperfusion (IR) Injury Model

This protocol describes a common animal model to evaluate the cardioprotective effects of compounds like Bay 65-1942.[2][4][8]

  • Animals:

    • Male C57BL/6 mice (8-10 weeks old).[4][8]

  • Procedure:

    • Anesthetize the mice (e.g., with ketamine/xylazine).

    • Intubate the animals and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation is confirmed by visual blanching of the myocardium.

    • After 30 minutes of ischemia, release the ligature to allow for reperfusion.[4][8]

    • Administer Bay 65-1942 (5 mg/kg) or vehicle (e.g., 10% Cremophor in water) via intraperitoneal (i.p.) injection at specified time points: prior to ischemia, at the time of reperfusion, or 2 hours after reperfusion.[4][8]

    • After 24 hours of reperfusion, euthanize the animals.

    • Excise the heart and measure the infarct size. This is typically done by perfusing the heart with a dye (e.g., Evans blue) to delineate the area at risk (AAR) and then staining the heart slices with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.

    • Calculate the infarct size as a percentage of the AAR.

    • In separate cohorts, collect blood samples at 1 hour post-reperfusion to measure serum levels of cardiac injury markers (e.g., CK-MB) and inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.[2][4][8]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation Phospho_IkappaB P-IκBα NFkappaB NF-κB (p65/p50) NFkappaB->IkappaB Inhibition NFkappaB_nucleus NF-κB (p65/p50) NFkappaB->NFkappaB_nucleus Translocation Bay651942 Bay 65-1942 Bay651942->IKK_complex Inhibition Proteasome Proteasome Phospho_IkappaB->Proteasome Ubiquitination & Degradation Gene_transcription Gene Transcription (e.g., TNF-α, IL-6) NFkappaB_nucleus->Gene_transcription Activation

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Bay 65-1942.

G cluster_animal_prep Animal Preparation cluster_ir_procedure Ischemia-Reperfusion cluster_treatment Treatment cluster_analysis Analysis Anesthesia Anesthesia Intubation Intubation Anesthesia->Intubation Thoracotomy Thoracotomy Intubation->Thoracotomy LAD_ligation LAD Ligation (30 min Ischemia) Thoracotomy->LAD_ligation Reperfusion Ligature Release (24h Reperfusion) LAD_ligation->Reperfusion Euthanasia Euthanasia Reperfusion->Euthanasia Blood_collection Blood Collection (1h post-reperfusion) Reperfusion->Blood_collection Drug_admin Bay 65-1942 or Vehicle (i.p. injection) Drug_admin->LAD_ligation Infarct_size Infarct Size Measurement (TTC Staining) Euthanasia->Infarct_size Biomarker_analysis Biomarker Analysis (CK-MB, Cytokines) Blood_collection->Biomarker_analysis

Caption: Experimental workflow for the in vivo myocardial ischemia-reperfusion model.

References

CmpdA: A Selective IKKβ Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of CmpdA, a novel and selective small-molecule inhibitor of IκB kinase β (IKKβ). IKKβ is a critical serine/threonine kinase that plays a central role in the canonical nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation, immunity, cell survival, and proliferation.[1] Due to its significant role in the pathophysiology of various diseases, including cancer and inflammatory disorders, IKKβ has emerged as a promising therapeutic target.[1][2] CmpdA serves as a potent tool for investigating the biological functions of IKKβ and as a lead compound for the development of novel therapeutics.[2]

This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on CmpdA's mechanism of action, quantitative efficacy, and associated experimental methodologies.

Mechanism of Action

CmpdA functions as an ATP-competitive inhibitor, targeting the kinase activity of IKKβ.[2] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα, which binds to the NF-κB heterodimer (typically p50/p65).[3][4] Upon stimulation by various signals, such as proinflammatory cytokines like TNFα or IL-1, the IKK complex, consisting of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is activated.[4][5]

IKKβ is the crucial kinase in this complex for most inflammatory stimuli.[5] Activated IKKβ phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1][6] The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit, allowing the active NF-κB dimer to translocate to the nucleus.[3] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in inflammation, cell survival, and proliferation.[7][8]

CmpdA selectively inhibits the catalytic activity of IKKβ, preventing the phosphorylation of IκBα.[2] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking the nuclear translocation of p65 and subsequent activation of NF-κB target genes.[2][9] Studies have shown that CmpdA treatment leads to a prominent inhibition of IKKβ phosphorylation without affecting IKKα phosphorylation.[2]

dot cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) CmpdA CmpdA Receptor Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex Activation IkBa_NFkB IκBα-p65/p50 IKK_Complex->IkBa_NFkB Phosphorylation CmpdA->IKK_Complex Inhibition p65_p50 p65/p50 (Active NF-κB) IkBa_P P-IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome Degradation IkBa_P->Proteasome DNA κB DNA Sites p65_p50_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of CmpdA.

Quantitative Data

The efficacy and selectivity of CmpdA have been characterized through various in vitro and cellular assays. The data below are compiled from studies on its effects in cancer cell lines.

Table 1: In Vitro and Cellular Efficacy of CmpdA

Parameter Target/Cell Line Value Remarks
Inhibition of IκBα Phosphorylation PC3 Prostate Cancer Cells Effective at 2 µM Time-dependent inhibition observed from 0.5 to 2 hours.[2][9]
Inhibition of p65 Phosphorylation PC3 Prostate Cancer Cells Effective at 2 µM Maximal inhibition observed at 24 hours.[2]
Inhibition of NF-κB Reporter Activity PC3 Prostate Cancer Cells Dose-dependent Significant inhibition at concentrations of 2 µM and higher.[9]
Cell Proliferation Inhibition DU145 Prostate Cancer Cells Dose-dependent CmpdA dramatically inhibited cell proliferation.[9]

| Tumoursphere Formation Inhibition | A549 & H358 Lung Cancer Cells | Effective at 5-10 µM | Dose-dependent reduction in tumoursphere number and size.[10] |

Table 2: In Vivo Efficacy of CmpdA in a Xenograft Model

Cancer Type Animal Model Dosage & Administration Outcome
Prostate Cancer (PC3 cells) Xenograft Not specified Significantly inhibits tumor growth without apparent in vivo toxicity.[2][11]

| KRAS-induced Lung Cancer | Xenograft | Not specified | CmpdA effectively inhibited tumor growth.[2] |

Biological Effects and Therapeutic Potential

CmpdA has demonstrated significant anti-cancer activity in preclinical models, particularly in cancers with constitutively active IKKβ/NF-κB signaling, such as prostate and certain lung cancers.[2][10]

  • Anti-proliferative and Pro-apoptotic Effects: CmpdA treatment inhibits cell proliferation and induces apoptosis in cancer cells.[2][9] This is evidenced by increased levels of cleaved caspase-3 and increased caspase-3/7 activity.[9]

  • Inhibition of Cancer Stemness: A key finding is CmpdA's ability to suppress cancer stem-like cell (CSC) properties. It significantly reduces the formation of tumourspheres in KRAS-mutant lung cancer cells.[10] Furthermore, it inhibits the expression of key CSC-related transcription factors like Nanog, Sox2, and Oct-4.[2][11]

  • Suppression of Epithelial-to-Mesenchymal Transition (EMT) and Migration: IKKβ signaling is implicated in EMT, a process critical for cancer cell migration and invasion.[2] CmpdA has been shown to inhibit cell migration and suppress EMT markers such as Slug and Snail.[2]

  • Synergistic Activity: CmpdA acts synergistically with conventional chemotherapeutic agents. For instance, it enhances the anti-proliferative effects of docetaxel (B913) in prostate cancer cells.[2][11]

These findings highlight the therapeutic potential of targeting the IKKβ pathway with selective inhibitors like CmpdA, not only to reduce tumor bulk but also to target the resilient cancer stem cell populations that drive tumor recurrence and metastasis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of CmpdA.

This assay directly measures the ability of CmpdA to inhibit the enzymatic activity of IKKβ.

Objective: To determine the IC50 value of CmpdA for IKKβ.

Materials:

  • Recombinant active IKKβ enzyme.

  • IKKβ substrate (e.g., a synthetic peptide corresponding to the phosphorylation sites on IκBα, such as GST-IκBα(1-54)).

  • ATP (including radiolabeled [γ-³²P]ATP or cold ATP for luminescence-based assays).

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

  • CmpdA stock solution (in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar for non-radioactive detection.

Procedure:

  • Compound Preparation: Prepare serial dilutions of CmpdA in kinase assay buffer. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add the IKKβ enzyme and the IκBα substrate peptide to each well.

  • Inhibitor Addition: Add the diluted CmpdA or DMSO control to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for IKKβ.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection (ADP-Glo™ Method):

    • Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each CmpdA concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

dot start_end start_end process process input_output input_output decision decision start Start prep_cmpd Prepare CmpdA Serial Dilutions start->prep_cmpd setup_rxn Add IKKβ Enzyme and Substrate to 96-well Plate start->setup_rxn add_inhibitor Add CmpdA or DMSO Control prep_cmpd->add_inhibitor setup_rxn->add_inhibitor pre_incubate Pre-incubate (15 min) add_inhibitor->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate_rxn Incubate (30-60 min at 30°C) add_atp->incubate_rxn stop_rxn Stop Reaction & Deplete ATP (ADP-Glo Reagent) incubate_rxn->stop_rxn detect_signal Add Detection Reagent (Generate Luminescence) stop_rxn->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze Calculate % Inhibition & IC50 read_plate->analyze end_node End analyze->end_node

Caption: Workflow for an in vitro IKKβ kinase assay.

This assay is used to measure the phosphorylation status of key proteins in the NF-κB pathway within cells.

Objective: To determine the effect of CmpdA on the phosphorylation of IKKα/β, IκBα, and p65 in a cellular context.

Materials:

  • Cancer cell line (e.g., PC3, DU145).

  • Cell culture medium and supplements.

  • CmpdA stock solution (in DMSO).

  • Stimulating agent (e.g., TNF-α), if the pathway is not constitutively active.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-IKKα/β, anti-phospho-IκBα, anti-phospho-p65, and antibodies for total proteins and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of CmpdA (e.g., 2-10 µM) or DMSO for the desired time periods (e.g., 0.5 to 48 hours).[9] If needed, stimulate with TNF-α for 15-30 minutes before harvesting.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein or loading control signal.

This assay assesses the effect of CmpdA on the self-renewal capacity of cancer stem-like cells.

Objective: To evaluate the ability of CmpdA to inhibit cancer stemness.[10]

Materials:

  • Cancer cell line (e.g., A549, H358).

  • Ultra-low attachment plates or flasks.

  • Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

  • CmpdA stock solution (in DMSO).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the cancer cells.

  • Plating: Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with sphere medium.

  • Treatment: Add CmpdA at various concentrations (e.g., 5-10 µM) or a DMSO vehicle control to the wells.[10]

  • Incubation: Culture the cells for 7-14 days in a humidified incubator at 37°C and 5% CO₂. Add fresh medium and CmpdA every 3-4 days.

  • Quantification: After the incubation period, count the number of tumourspheres (typically defined as spheres >50 µm in diameter) per well using a microscope.

  • Analysis: Compare the number and size of tumourspheres in CmpdA-treated wells to the DMSO control wells. Calculate the percentage of inhibition.

Conclusion

CmpdA is a valuable chemical probe for elucidating the complex roles of the IKKβ/NF-κB signaling pathway. Its demonstrated selectivity and potent biological activity in vitro and in vivo, particularly in inhibiting cancer cell proliferation, survival, migration, and stemness, underscore its potential as a lead compound for the development of targeted cancer therapies.[2][10] The detailed protocols provided herein offer a robust framework for researchers to further investigate the therapeutic applications of CmpdA and other IKKβ inhibitors. Continued research into compounds like CmpdA is crucial for translating our understanding of NF-κB signaling into effective clinical treatments for a range of debilitating diseases.

References

The Role of IKKβ in Inflammatory Diseases: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

IκB kinase β (IKKβ), also known as IKK2, is a serine-threonine protein kinase that serves as the master regulator of the canonical nuclear factor-κB (NF-κB) signaling pathway. This pathway is a cornerstone of the innate and adaptive immune systems, orchestrating the expression of a vast array of genes involved in inflammation, cell survival, and proliferation. Given its central role, deregulated IKKβ activity is a key pathogenic driver in a multitude of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neuroinflammatory conditions.[1][2] Consequently, IKKβ has become a major focus for therapeutic intervention.[3] However, its function is complex; beyond its well-documented pro-inflammatory actions, IKKβ also possesses critical anti-inflammatory and pro-survival roles that are context- and tissue-specific.[4][5] This complexity presents both opportunities and challenges for drug development. This technical guide provides an in-depth examination of the IKKβ signaling cascade, its multifaceted role in various diseases, key experimental methodologies for its study, and quantitative data to support researchers and drug development professionals in this field.

The IKKβ-NF-κB Signaling Pathway: A Molecular Deep Dive

The canonical NF-κB pathway is the principal signaling route for a wide range of inflammatory and immune stimuli.[6] IKKβ is the primary catalytic component responsible for transducing these upstream signals into NF-κB activation.[7]

Structure and Activation of the IKK Complex

The IκB kinase (IKK) complex is a high molecular weight multi-protein assembly. Its core consists of two catalytic subunits, IKKα and IKKβ, and a crucial regulatory subunit, IKKγ, also known as NF-κB essential modulator (NEMO).[8] While structurally similar, IKKα and IKKβ have distinct roles. IKKβ is the dominant kinase in the canonical pathway, responding to pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and lipopolysaccharide (LPS).[3][9]

Upstream Activation Cascade

The activation of IKKβ is a tightly regulated, multi-step process initiated by diverse stimuli.

  • Receptor Engagement: Pro-inflammatory cytokines (e.g., TNF-α, IL-1) or pathogen-associated molecular patterns (PAMPs) like LPS bind to their respective cell surface receptors, such as the TNF receptor (TNFR), IL-1 receptor (IL-1R), or Toll-like receptors (TLRs).[6][10]

  • Signalosome Assembly: This binding triggers the recruitment of various adaptor proteins and E3 ubiquitin ligases, forming a receptor-proximal signalsome.

  • Upstream Kinase Activation: Key upstream kinases, most notably TGF-β-activated kinase 1 (TAK1) and MEKK3, are recruited to this complex and activated.[3]

  • IKKβ Phosphorylation: Activated TAK1 directly phosphorylates IKKβ on serine 177 (Ser177) within its activation loop.[11][12] This initial phosphorylation event primes IKKβ for a subsequent trans-autophosphorylation on serine 181 (Ser181), leading to its full catalytic activation.[3][12] Mutation of these serine residues to alanine (B10760859) abrogates NF-κB activation in response to TNF-α, IL-1, and LPS.[9]

G cluster_input Pro-inflammatory Stimuli cluster_receptor Receptor & Adaptors cluster_kinases Upstream Kinases TNFa TNF-α / IL-1 / LPS Receptor TNFR / IL-1R / TLR TNFa->Receptor Adaptors Adaptor Proteins (e.g., TRAF6) Receptor->Adaptors Recruitment TAK1 TAK1 Adaptors->TAK1 Activation IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) TAK1->IKK_Complex Phosphorylates IKKβ (Ser177) IKK_Complex->IKK_Complex

Diagram 1: Upstream activation cascade of the IKK complex.
Downstream Events: NF-κB Activation

Once activated, IKKβ executes its primary function: phosphorylating the inhibitor of κB (IκB) proteins, most notably IκBα.

  • IκBα Phosphorylation: In unstimulated cells, IκBα binds to NF-κB dimers (typically p65/p50), masking their nuclear localization sequence (NLS) and sequestering them in the cytoplasm.[3] Activated IKKβ phosphorylates IκBα at two specific N-terminal serines, Ser32 and Ser36.[3][9]

  • Ubiquitination and Degradation: This phosphorylation event creates a recognition site for the SCF/β-TrCP E3 ubiquitin ligase complex, which polyubiquitinates IκBα.[3][11] The polyubiquitinated IκBα is then rapidly degraded by the 26S proteasome.[13]

  • NF-κB Nuclear Translocation and Gene Transcription: The degradation of IκBα unmasks the NLS of the NF-κB dimer, allowing it to translocate into the nucleus.[6] Inside the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes.[6] This binding initiates the transcription of hundreds of genes, including pro-inflammatory cytokines (TNF-α, IL-6), chemokines, adhesion molecules, and anti-apoptotic proteins.[3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Active_IKKb Active IKKβ IkB_NFkB IκBα-p65/p50 (Inactive) Active_IKKb->IkB_NFkB Phosphorylation (Ser32/36) p_IkB_NFkB P-IκBα-p65/p50 Proteasome Proteasome p_IkB_NFkB->Proteasome Degradation Ub Ubiquitin Ub->p_IkB_NFkB Ubiquitination (SCF/β-TrCP) NFkB p65/p50 (Active) Proteasome->NFkB Release NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binding Genes Inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Genes Activation G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation Reaction IKKβ + Substrate + ATP Products P-Substrate + ADP + ATP (remaining) Reaction->Products Incubate 60 min Add_Reagent1 Add ADP-Glo™ Reagent Depletion Remaining ATP is depleted Add_Reagent1->Depletion Incubate 40 min Add_Reagent2 Add Kinase Detection Reagent Conversion ADP → ATP (via Pyruvate Kinase) Add_Reagent2->Conversion Luminescence ATP + Luciferin → Light (via Ultra-Glo™ Luciferase) Conversion->Luminescence Measure Measure Luminescence Luminescence->Measure

References

Bay 65-1942 Hydrochloride: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Selective IKKβ Inhibitor for Drug Development Professionals, Researchers, and Scientists

Abstract

Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] Dysregulation of the NF-κB pathway is a hallmark of many cancers, contributing to cell proliferation, survival, angiogenesis, and inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data in cancer models, and detailed experimental protocols. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for cancer research and therapeutic development.

Introduction

The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell survival, and proliferation.[4][5] The canonical NF-κB pathway is predominantly activated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[5][6] A key regulatory node in this pathway is the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[5] IKKβ is the primary kinase responsible for phosphorylating the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation.[6] This process allows NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[1][5]

Given the central role of IKKβ in activating NF-κB, it has emerged as a promising therapeutic target for diseases characterized by chronic inflammation and aberrant cell survival, including cancer.[6][] this compound, also known as Compound A, has been identified as a highly selective and potent ATP-competitive inhibitor of IKKβ.[1][8] Its ability to specifically block the catalytic activity of IKKβ makes it a valuable tool for investigating the role of the NF-κB pathway in cancer and for exploring the therapeutic potential of IKKβ inhibition.[1][4]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of IKKβ. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IKKβ enzyme and preventing the transfer of phosphate (B84403) to its substrate, IκBα.[8][9] This inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[1] The selectivity of Bay 65-1942 for IKKβ over IKKα is a key feature, allowing for the specific interrogation of the canonical NF-κB pathway.[4][10]

Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1β) IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Proinflammatory_Stimuli->IKK_Complex Activates IKKbeta IKKβ IKK_Complex->IKKbeta Bay_65_1942 Bay 65-1942 Hydrochloride Bay_65_1942->IKKbeta Inhibits (ATP-competitive) IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKKbeta->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa Ubiquitination Ubiquitination & Proteasomal Degradation p_IkBa->Ubiquitination p50_p65 p50/p65 (Active NF-κB) Ubiquitination->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Survival, Proliferation) Nucleus->Gene_Transcription Initiates

Figure 1: Mechanism of action of this compound in the canonical NF-κB signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterValueKinase/TargetAssay ConditionsReference
Ki 2 nMIKKβAgainst ATP[8]
Ki 135 nMIKKαAgainst ATP[8]
IC50 4 nMIKKβGST-IκBα(1–54) phosphorylation (200 nM ATP)[8]
IC50 10 µMIKKβIn MYL-R cells[11]
IC50 18 - 502 nMNF-κB activationVarious human and murine cultures[8]
IC50 >10 µMIKK3, 27 other kinases, lipases, phosphatases, caspases, and MMPsNot specified[8]

Table 2: In Vivo Efficacy

Animal ModelTreatmentEffectReference
LPS-induced plasma TNF-α production in mice9.1 mg/kg p.o. (EC50)Inhibition of TNF-α production[8]
LPS-induced plasma TNF-α production in rats6.6 mg/kg p.o. (EC50)Inhibition of TNF-α production[8]
OVA-induced lung inflammation in a rat model of asthma<0.3 mg/kg p.o. (ED50)Inhibition of lung inflammation[8]
Murine model of acute ischemia-reperfusion injury5 mg/kg i.p.Significant reduction in left ventricular infarct size[9]

Table 3: Cell-Based Assay Data (MYL-R Cells)

AssayTreatmentResultReference
Cell Viability (MTS assay, 48h)10 µM Bay 65-1942~37% reduction in cell viability[12][13]
Cell Viability (MTS assay, 48h)5 µM AZD6244 + 10 µM Bay 65-1942~84% reduction in cell viability (synergistic)[12][13]
IκBα mRNA expression (qRT-PCR, 12h)10 µM Bay 65-1942~2-fold decrease[12][13]
IL-6 mRNA expression (qRT-PCR, 12h)10 µM Bay 65-1942~4.4-fold increase[12][13]
Caspase 3/7 Activation10 µM Bay 65-19421.3-fold increase[14]
Caspase 3/7 Activation5 µM AZD6244 + 10 µM Bay 65-19423.2-fold increase[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability (MTS) Assay

This protocol is adapted from studies on drug-resistant leukemia cells.[12][13][14]

Seed_Cells Seed MYL-R cells in a 96-well plate (4x10^4 cells/well) Treat_Cells Treat with Bay 65-1942 (10 µM), AZD6244 (5 µM), or combination Seed_Cells->Treat_Cells Replenish Replenish media and drugs after 24 hours Treat_Cells->Replenish Incubate Incubate for a total of 48 hours Replenish->Incubate MTS_Assay Perform MTS assay according to manufacturer's instructions Incubate->MTS_Assay Measure_Absorbance Measure absorbance to determine cell viability MTS_Assay->Measure_Absorbance

Figure 2: Workflow for the cell viability (MTS) assay.

Materials:

  • MYL-R cells

  • RPMI growth medium

  • 96-well plates

  • This compound

  • AZD6244 (MEK inhibitor)

  • DMSO (vehicle control)

  • MTS reagent

Procedure:

  • Seed MYL-R cells in a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of RPMI growth medium.[14]

  • Prepare stock solutions of Bay 65-1942 and AZD6244 in DMSO.

  • Treat the cells with the desired concentrations of the inhibitors (e.g., 10 µM Bay 65-1942, 5 µM AZD6244, or a combination), ensuring the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

  • After 24 hours of incubation, carefully remove the medium and replenish with fresh medium containing the respective inhibitors.[13]

  • Incubate the cells for a total of 48 hours from the initial treatment.[13][14]

  • Add MTS reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability relative to the vehicle-treated control cells.

In Vivo Murine Model of Acute Ischemia-Reperfusion Injury

This protocol describes the use of Bay 65-1942 in a mouse model of myocardial injury.[9]

Materials:

  • Male C57BL/6 mice (8-10 weeks of age)

  • This compound

  • Vehicle (10% Cremophor in water)

  • Surgical instruments for left anterior descending (LAD) artery ligation

Procedure:

  • Dissolve this compound in the vehicle solution immediately before use.

  • Administer Bay 65-1942 (5 mg/kg) via intraperitoneal (i.p.) injection at one of the following time points:

    • Prior to ischemia

    • At the time of reperfusion

    • 2 hours after the start of reperfusion

  • The control group receives an i.p. injection of the vehicle.

  • Induce 30 minutes of cardiac ischemia by ligating the LAD artery.

  • Release the ligation to allow for reperfusion.

  • After 24 hours of reperfusion, measure the infarct size.

  • To confirm myocardial injury, measure serum creatine (B1669601) kinase-muscle-brain fraction (CK-MB) levels 1 hour after reperfusion.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring changes in mRNA expression in response to Bay 65-1942 treatment.[12][13]

Cell_Treatment Treat MYL-R cells with Bay 65-1942 (10 µM) for 12 hours RNA_Isolation Isolate total RNA from the cells Cell_Treatment->RNA_Isolation cDNA_Synthesis Synthesize cDNA via reverse transcription RNA_Isolation->cDNA_Synthesis qRT_PCR Perform qRT-PCR with primers for target genes (e.g., IκBα, IL-6) and a housekeeping gene cDNA_Synthesis->qRT_PCR Data_Analysis Analyze data to determine relative fold change in gene expression qRT_PCR->Data_Analysis

References

Bay 65-1942 Hydrochloride: A Technical Guide for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Selective IKKβ Inhibitor for Drug Development Professionals, Researchers, and Scientists

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[1][2] A key mediator of the inflammatory cascade within the central nervous system is the transcription factor Nuclear Factor-kappa B (NF-κB).[2][3][4] Bay 65-1942 hydrochloride, also known as Compound A, is a potent, ATP-competitive, and selective small-molecule inhibitor of IκB kinase β (IKKβ).[3][5][6][7][8][9] IKKβ is a crucial kinase in the canonical NF-κB signaling pathway.[1][3][10] By selectively targeting IKKβ, this compound offers a specific mechanism to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory genes and offering a promising therapeutic strategy for mitigating neuroinflammation.[1][3][11][12] This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical data in neuroinflammation models, and detailed experimental protocols.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB pathway is a primary signaling cascade that responds to inflammatory stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (e.g., lipopolysaccharide [LPS]).[3][6] In a resting state, NF-κB dimers, typically the p50/p65 (RelA) heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[1]

Upon stimulation, the IKK complex, consisting of catalytic subunits IKKα and IKKβ and the regulatory subunit IKKγ (NEMO), is activated.[3][10] The IKKβ subunit is the principal kinase responsible for phosphorylating IκBα.[1][3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[3][8]

This compound acts as an ATP-competitive inhibitor, specifically targeting the kinase activity of the IKKβ subunit.[5][6][7] This inhibition prevents the phosphorylation of IκBα, thus stabilizing the IκBα-NF-κB complex in the cytoplasm.[3][4] Consequently, NF-κB-mediated gene transcription of pro-inflammatory factors is suppressed.[1][3] The selectivity of Bay 65-1942 for IKKβ over IKKα is a significant advantage, as IKKα is involved in the alternative NF-κB pathway and other cellular functions.[6]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α, IL-1β) IKK_Complex IKK Complex (IKKα / IKKβ / IKKγ) Stimuli->IKK_Complex Activates IkBa_NFkB IκBα-p50/p65 (Inactive) IKK_Complex->IkBa_NFkB Phosphorylates IκBα Bay65 Bay 65-1942 hydrochloride Bay65->IKK_Complex Inhibits p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB_Active p50/p65 (Active) IkBa_NFkB->NFkB_Active Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_Nuc p50/p65 NFkB_Active->NFkB_Nuc Translocation DNA DNA NFkB_Nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) DNA->Genes Transcription Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis Animal_Model Adult Male Rats Surgery Stereotaxic Injection of LPS into Substantia Nigra Animal_Model->Surgery Grouping Divide into Groups (Vehicle vs. Bay 65-1942) Surgery->Grouping Dosing Daily Subcutaneous Injection (e.g., 1 mg/kg for 7 days) Grouping->Dosing Sacrifice Sacrifice and Brain Perfusion (e.g., 3 weeks post-LPS) Dosing->Sacrifice Histology Immunohistochemistry (TH for Neurons, Iba1 for Microglia) Sacrifice->Histology Quantification Stereological Cell Counting & Morphological Analysis Histology->Quantification

References

An In-depth Technical Guide to Bay 65-1942 Hydrochloride: Function and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of Bay 65-1942 hydrochloride. The information is tailored for professionals in the fields of biomedical research and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Function and Mechanism of Action

This compound is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2][3][4][5] IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory responses, cell survival, and proliferation.[6][7] By competitively binding to the ATP pocket of IKKβ, Bay 65-1942 prevents the phosphorylation of the inhibitor of κB (IκBα) by the IKK complex.[8] This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and proteasomal degradation, thereby keeping NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of pro-inflammatory and other target genes.[6][7] The selectivity of Bay 65-1942 for IKKβ over IKKα is more than 50-fold, which is a significant advantage in specifically targeting the classical NF-κB activation pathway.[8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various studies.

Table 1: In Vitro Efficacy
ParameterValueCell Line/SystemNotesReference
IKKβ Kᵢ2 nMBiochemical AssayATP-competitive inhibition.[3]
IKKα Kᵢ135 nMBiochemical AssayDemonstrates selectivity for IKKβ over IKKα.[3]
IKKβ IC₅₀4 nMBiochemical AssayInhibition of GST-IκBα phosphorylation with 200 nM ATP.[3]
IKKβ IC₅₀10 µMMTS Assay (48 hours)Used to determine the concentration for subsequent combination studies.[1][3]
NF-κB Activation IC₅₀18 to 502 nMVarious human and murine cell culturesInhibition of NF-κB activation and cytokine production.
Table 2: In Vivo Efficacy
ModelDosageEffectReference
LPS-induced TNF-α production (mice)EC₅₀ = 9.1 mg/kg p.o.Inhibition of plasma TNF-α.
LPS-induced TNF-α production (rats)EC₅₀ = 6.6 mg/kg p.o.Inhibition of plasma TNF-α.
OVA-induced lung inflammation (rat asthma model)ED₅₀ <0.3 mg/kg p.o.Inhibition of lung inflammation.[3]
Myocardial ischemia-reperfusion injury (mice)5 mg/kg i.p.Significant reduction in left ventricular infarct size.[8]
LPS-induced neurotoxicity (rats)1 mg/kg/day s.c.Attenuated the loss of nigral dopaminergic neurons.[9]

Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IKK_beta_active IKKβ (active) IKK_Complex->IKK_beta_active Bay_65_1942 Bay 65-1942 hydrochloride Bay_65_1942->IKK_beta_active inhibits IκBα IκBα IKK_beta_active->IκBα phosphorylates IKK_beta_inactive IKKβ (inactive) p-IκBα p-IκBα IκBα->p-IκBα Ub_Proteasome Ubiquitination & Proteasomal Degradation p-IκBα->Ub_Proteasome NF-κB NF-κB (p65/p50) NF-κB->IκBα sequestered by Nucleus Nucleus NF-κB->Nucleus translocates Ub_Proteasome->IκBα Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription activates

Bay 65-1942 inhibits IKKβ, preventing NF-κB activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on descriptions from the cited literature and are intended for reference.

In Vivo Myocardial Ischemia-Reperfusion (IR) Injury Model

Objective: To assess the cardioprotective effects of this compound in an acute myocardial IR injury model.[8]

Methodology:

  • Animal Model: C57BL/6 mice are used.

  • Surgical Procedure: Anesthesia is induced, and the mice are intubated and ventilated. A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) artery is ligated with a suture to induce ischemia. After a defined period of ischemia (e.g., 30 minutes), the suture is released to allow for reperfusion.

  • Drug Administration: Bay 65-1942 is dissolved in a vehicle of 10% Cremophor in water.[8] A dose of 5 mg/kg is administered via intraperitoneal (i.p.) injection at various time points: prior to ischemia, at the time of reperfusion, or 2 hours after reperfusion.[8] Control groups receive the vehicle alone.

  • Endpoint Analysis: 24 hours after reperfusion, the hearts are excised. The infarct size is measured by staining with triphenyltetrazolium (B181601) chloride (TTC). The area at risk (AAR) is determined by Evans blue dye injection. The infarct size is expressed as a ratio of the AAR.

  • Biochemical Analysis: Serum levels of creatine (B1669601) kinase-muscle-brain fraction (CK-MB), TNF-α, and IL-6 are measured.[1][8] Myocardial tissue is analyzed by Western blot for phosphorylated IκBα and phosphorylated p65 to confirm NF-κB pathway inhibition.[8]

IR_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_treatment Treatment Groups (i.p. injection) cluster_analysis Analysis (24h Post-Reperfusion) Animal_Model C57BL/6 Mice Anesthesia Anesthetize & Ventilate Animal_Model->Anesthesia Drug_Prep Bay 65-1942 in 10% Cremophor/Water Group_Pre Bay 65-1942 (Pre-Ischemia) Drug_Prep->Group_Pre Group_Reperfusion Bay 65-1942 (At Reperfusion) Drug_Prep->Group_Reperfusion Group_Post Bay 65-1942 (Post-Reperfusion) Drug_Prep->Group_Post Surgery LAD Artery Ligation (Ischemia) Anesthesia->Surgery Reperfusion Release Ligation (Reperfusion) Surgery->Reperfusion Infarct_Size Measure Infarct Size (TTC Staining) Reperfusion->Infarct_Size Biomarkers Serum Biomarkers (CK-MB, TNF-α, IL-6) Reperfusion->Biomarkers Western_Blot Western Blot (p-IκBα, p-p65) Reperfusion->Western_Blot Group_Vehicle Vehicle Control

Workflow for the in vivo myocardial IR injury experiment.
Cell Viability and Apoptosis Assay in Drug-Resistant Leukemia Cells

Objective: To investigate the synergistic effects of Bay 65-1942 and a MEK inhibitor (AZD6244) on the viability and apoptosis of drug-resistant leukemia cells (MYL-R).[1][10]

Methodology:

  • Cell Culture: MYL-R cells are cultured under standard conditions.

  • IC₅₀ Determination: The IC₅₀ concentrations of AZD6244 and Bay 65-1942 are first determined using a 48-hour MTS assay.[1][3]

  • Drug Treatment: MYL-R cells are treated for 24-48 hours with:

    • DMSO (vehicle control)

    • AZD6244 (e.g., 5 µM)

    • Bay 65-1942 (e.g., 10 µM)

    • A combination of AZD6244 and Bay 65-1942 at the same concentrations.[1][3]

  • Cell Viability Assay: Cell viability is assessed using an MTS assay after 48 hours of treatment.[11] The combination index (CI) is calculated to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][3]

  • Apoptosis Assay: Apoptosis is measured by assaying for caspase-3/7 activation.[1][3]

  • Gene Expression Analysis: Total RNA is isolated after 12 hours of treatment, and qRT-PCR is performed to measure the mRNA expression of IκBα and IL-6 to confirm pathway engagement and downstream effects.[10][11]

Cell_Viability_Workflow cluster_treatments Treatment Groups Start Culture MYL-R Cells IC50_Det Determine IC50 (48h MTS Assay) Start->IC50_Det Treatment Treat Cells (24-48h) IC50_Det->Treatment DMSO DMSO MEKi AZD6244 (MEKi) IKKi Bay 65-1942 (IKKi) Combo Combination Viability Assess Cell Viability (MTS Assay) Synergy_Analysis Calculate Combination Index (CI) Viability->Synergy_Analysis Apoptosis Measure Apoptosis (Caspase-3/7 Assay) qRT_PCR Analyze Gene Expression (qRT-PCR for IκBα, IL-6) DMSO->Viability DMSO->Apoptosis DMSO->qRT_PCR MEKi->Viability MEKi->Apoptosis MEKi->qRT_PCR IKKi->Viability IKKi->Apoptosis IKKi->qRT_PCR Combo->Viability Combo->Apoptosis Combo->qRT_PCR

Workflow for cell viability and synergy analysis.

Conclusion

This compound is a well-characterized, selective IKKβ inhibitor that serves as a valuable tool for investigating the role of the canonical NF-κB pathway in various physiological and pathological processes. Its efficacy has been demonstrated in models of cardiovascular disease, inflammation, and cancer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies utilizing this compound.

References

Bay 65-1942 Hydrochloride: An In-Depth Technical Guide to its ATP-Competitive Inhibition of IKKβ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bay 65-1942 hydrochloride, a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ). This document details its mechanism of action, inhibitory profile, and the experimental protocols utilized for its characterization, serving as a valuable resource for researchers in inflammation, immunology, and oncology.

Core Mechanism of Action: ATP-Competitive Inhibition of IKKβ

This compound selectively targets the IKKβ subunit of the IκB kinase complex, a critical regulator of the canonical NF-κB signaling pathway. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of IKKβ. By occupying the ATP-binding pocket, Bay 65-1942 prevents the phosphorylation of IκBα, the natural substrate of IKKβ. This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and proteasomal degradation, thereby sequestering the NF-κB dimer (typically p65/p50) in the cytoplasm and blocking its translocation to the nucleus. Consequently, the transcription of NF-κB target genes, which include a wide array of pro-inflammatory cytokines, chemokines, and anti-apoptotic factors, is suppressed.

dot

Bay 65-1942 Inhibition of the Canonical NF-κB Pathway Bay651942 Bay 65-1942 hydrochloride IKKbeta IKKβ Bay651942->IKKbeta Inhibits IkB IκBα IKKbeta->IkB Phosphorylates ATP ATP ATP->IKKbeta Binds NFkB NF-κB (p65/p50) IkB->NFkB Sequesters IkB_P p-IκBα NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Translocates Ub Ubiquitination IkB_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkB_P Degrades Gene Gene Transcription NFkB_nucleus->Gene Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Inhibitory Profile

This compound demonstrates high potency and selectivity for IKKβ over the closely related IKKα isoform. The inhibitory activities are summarized in the tables below.

Table 1: Biochemical Inhibitory Activity

TargetParameterValueReference(s)
IKKβKi2 nM
IKKβIC504 nM (at 200 nM ATP)
IKKαIC50135 nM

Table 2: Cellular Inhibitory Activity

Cell LineAssayParameterValueReference(s)
MYL-RCell Viability (MTS)IC5010 µM
MYL-RApoptosis Induction-1.3-fold increase in caspase 3/7 activity
Human MonocytesTNF-α ProductionIC5018 - 502 nM

Kinase Selectivity Profile

To assess the specificity of Bay 65-1942, its inhibitory activity has been evaluated against a panel of other kinases. The data indicates a high degree of selectivity for IKKβ.

Table 3: Selectivity against a Panel of Kinases at 1 µM and 10 µM

Kinase% Activity Remaining (1 µM)% Activity Remaining (10 µM)
GSK3 beta12699
MAPKAP-K2120147
VEGFR1112116
PDK1106100
SYK10691
MST410585
S6K110268
CHK110288
MARK310094
BTK10083
DYRK29977
DYRK1A9982
SRPK19865
NEK69893
ERK19886
MNK29887
MNK19774
FGF-R19679
EPH-A29684
CK29570
CAMKK beta9478
IR9496
YES19449
p38 alpha MAPK9178
CSK9192
p38 beta MAPK9174
TBK19184
Src9183
JNK29093
BRSK28945
PAK48954
EPH-B38993
Lck8874
PKB beta8861
EF2K8867
p38 delta MAPK8873
PIM28840
PKB alpha

An In-depth Technical Guide to Bay 65-1942 Hydrochloride: An ATP-Competitive IKKβ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] This pathway is a key regulator of cellular processes involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of NF-κB signaling is implicated in a variety of pathological conditions, including chronic inflammatory diseases and cancer.[4] This technical guide provides a comprehensive overview of the basic properties of this compound, including its chemical characteristics, mechanism of action, and key experimental data. Detailed methodologies for relevant in vitro and in vivo assays are also presented to facilitate further research and drug development efforts.

Core Properties of this compound

This compound is a small molecule inhibitor that has been instrumental in elucidating the role of IKKβ in various physiological and pathological processes.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 2H-Pyrido[2,3-d][5][6]oxazin-2-one, 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-[(3S)-3-piperidinyl]-, hydrochloride (1:1)[7]
Alternative Names KINK-1 hydrochloride, Compound A[2]
CAS Number 600734-06-3[7]
Molecular Formula C₂₂H₂₆ClN₃O₄[7]
Molecular Weight 431.91 g/mol [3][7]
Appearance White to off-white solid[7]
Purity (HPLC) ≥98%[2]
Solubility DMSO: ≥2 mg/mL; In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): ≥2.5 mg/mL[1][2]
Storage Powder: -20°C (long-term), 2-8°C (short-term). In solvent: -80°C (up to 6 months), -20°C (up to 1 month). Solutions are unstable and should be prepared fresh.[1][5][6]
Mechanism of Action

Bay 65-1942 is an ATP-competitive inhibitor that selectively targets the kinase activity of IKKβ.[8] The IKK complex, which includes the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (NEMO), is a central component of the canonical NF-κB signaling pathway. Upon stimulation by pro-inflammatory cytokines such as TNFα or IL-1β, the IKK complex is activated. IKKβ then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36.[4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[4] By competitively binding to the ATP-binding pocket of IKKβ, Bay 65-1942 prevents the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.

G cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα IKK_complex IKK Complex (IKKα/IKKβ/IKKγ) TNFα->IKK_complex Activates IL-1β IL-1β IL-1β->IKK_complex IkBa_NFkB IκBα-p50/p65 IKK_complex->IkBa_NFkB Phosphorylates Bay651942 Bay 65-1942 Bay651942->IKK_complex Inhibits ATP Binding IkBa_P P-IκBα-p50/p65 IkBa_NFkB->IkBa_P Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation NFkB p50/p65 Proteasome->NFkB Releases NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation DNA κB DNA sites NFkB_nuc->DNA Binds Gene_expression Gene Expression (Inflammation, Survival) DNA->Gene_expression Activates Transcription

Caption: Canonical NF-κB Signaling Pathway and Inhibition by Bay 65-1942.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in various assays.

In Vitro Inhibitory Activity
TargetAssay TypeParameterValueConditionsReference
IKKβKinase AssayKᵢ2 nMATP-competitive[2]
IKKβKinase AssayIC₅₀4 nMSubstrate: GST-IκBα(1–54), ATP: 200 nM[2]
IKKαKinase AssayKᵢ135 nMATP-competitive[2]
MYL-R cellsMTS AssayIC₅₀10 µM48-hour treatment[1]
In Vivo Efficacy in a Myocardial Ischemia-Reperfusion Model

In a murine model of myocardial ischemia-reperfusion (I/R) injury, intraperitoneal administration of Bay 65-1942 (5 mg/kg) demonstrated significant cardioprotective effects.

Treatment GroupInfarct Size / Area at Risk (AAR) Ratio (%)p-value vs. VehicleReference
Sham5.8 ± 3.4<0.05[1]
Vehicle70.7 ± 3.4-[1]
Bay 65-1942 (prior to ischemia)42.7 ± 4.1<0.05[1]
Bay 65-1942 (at reperfusion)42.7 ± 7.5<0.05[1]
Bay 65-1942 (2h post-reperfusion)29.4 ± 5.2<0.05[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

In Vitro IKKβ Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure for determining the IC₅₀ of Bay 65-1942 against IKKβ using a luminescence-based ADP detection assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of Bay 65-1942 add_reagents Add inhibitor, enzyme, and substrate/ATP mix to 96-well plate prep_inhibitor->add_reagents prep_enzyme Prepare IKKβ enzyme solution prep_enzyme->add_reagents prep_substrate Prepare substrate/ATP mix (GST-IκBα + ATP) prep_substrate->add_reagents incubate Incubate at 30°C for 30-60 min add_reagents->incubate add_adpglo Add ADP-Glo™ Reagent (depletes ATP) incubate->add_adpglo incubate_2 Incubate at RT for 40 min add_adpglo->incubate_2 add_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_2->add_detection incubate_3 Incubate at RT for 30 min add_detection->incubate_3 read_lum Measure luminescence incubate_3->read_lum G cluster_preop Pre-operative cluster_surgery Surgical Procedure cluster_ir Ischemia-Reperfusion cluster_treatment Treatment cluster_postop Post-operative animal_prep Anesthetize mouse (e.g., isoflurane) intubate Intubate and ventilate animal_prep->intubate thoracotomy Perform left thoracotomy to expose the heart intubate->thoracotomy ligate_lad Ligate the left anterior descending (LAD) artery thoracotomy->ligate_lad ischemia Ischemia Period (e.g., 30 min) ligate_lad->ischemia reperfuse Release ligation to allow reperfusion ischemia->reperfuse close_chest Close chest and allow recovery reperfuse->close_chest administer_bay Administer Bay 65-1942 (5 mg/kg, i.p.) at specified time point (pre-ischemia, at reperfusion, or post-reperfusion) administer_bay->ischemia administer_bay->reperfuse analysis Analyze infarct size at 24h post-reperfusion close_chest->analysis

References

Bay 65-1942 Hydrochloride: A Technical Guide to its Effects on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the effects of Bay 65-1942 hydrochloride, a selective IκB kinase-β (IKKβ) inhibitor, on cytokine production. It details the underlying mechanism of action through the NF-κB signaling pathway, presents quantitative data from key preclinical studies in structured tables, and outlines the experimental protocols used to generate this data. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Core Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

Bay 65-1942 is an ATP-competitive inhibitor that selectively targets the IKKβ kinase subunit.[1][2] IKKβ is a central component of the classical (or canonical) NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cytokine gene expression.[3][4]

In this pathway, stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1) or pathogen-associated molecular patterns (PAMPs, e.g., LPS) activate upstream receptors like Toll-like receptors (TLRs).[5] This triggers a signaling cascade that leads to the activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[4] The activated IKK complex, primarily through IKKβ, phosphorylates the inhibitory protein IκBα.[1] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB transcription factor complex (most commonly the p65/p50 dimer), allowing it to translocate to the nucleus.[4] Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of numerous pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[1][5]

Bay 65-1942 exerts its anti-inflammatory effect by directly inhibiting the kinase activity of IKKβ.[1] This prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking the transcription of NF-κB-dependent cytokines.[6]

NF-kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (LPS, TNF-α, IL-1) Receptor TLR / TNFR / IL-1R Adaptors Upstream Adaptors (MyD88, TRADD, etc.) Receptor->Adaptors activates TAK1 TAK1 Adaptors->TAK1 activates IKK_complex IKKα IKKβ NEMO TAK1->IKK_complex phosphorylates NFkB_IkB p65 p50 IκBα IKK_complex->NFkB_IkB phosphorylates IκBα Bay65 Bay 65-1942 Bay65->IKK_complex inhibits NFkB p65 p50 NFkB_IkB->NFkB IkB_P IκBα-P NFkB_IkB->IkB_P NFkB_nuc p65 p50 NFkB->NFkB_nuc translocates Proteasome Proteasome Degradation IkB_P->Proteasome DNA Cytokine Gene Promoters NFkB_nuc->DNA binds mRNA Cytokine mRNA DNA->mRNA transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) mRNA->Cytokines translation

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Bay 65-1942.

Quantitative Data on Cytokine Production

The inhibitory effect of Bay 65-1942 on cytokine production has been quantified in various preclinical models.

In Vivo Inhibition of Cytokines

In a murine model of myocardial ischemia-reperfusion (I/R) injury, a condition known to elicit a strong inflammatory response, Bay 65-1942 significantly reduced serum levels of key NF-κB-dependent cytokines.[1]

GroupSerum TNF-α (pg/ml)Serum IL-6 (pg/ml)
Sham35.1 ± 35.1433.9 ± 83.1
Vehicle (Control)248.6 ± 25.05,974.0 ± 1,976.0
Bay 65-1942 Pretreatment22.4 ± 7.3417.8 ± 118.2
Data sourced from a study on acute myocardial I/R injury.[1]

As shown, pretreatment with Bay 65-1942 reduced the I/R-induced surge in both TNF-α and IL-6 to levels comparable with the sham-operated group.[1]

In Vitro Effects on Cytokine Expression

The effect of Bay 65-1942 can be context-dependent, as evidenced by studies in cancer cell lines.

In a study using imatinib-resistant chronic myelogenous leukemia (CML) cells (MYL-R), which exhibit elevated NF-κB signaling, Bay 65-1942 treatment led to a surprising increase in IL-6 mRNA expression. This was attributed to a compensatory activation of the MEK/ERK pathway.[7]

Cell LineTreatment (10 µM, 12h)Target GeneFold Change vs. DMSO Control
MYL-RBay 65-1942IκBα mRNA~2-fold decrease
MYL-RBay 65-1942IL-6 mRNA~4.4-fold increase
Data represents the effect of IKK inhibition on NF-κB target gene expression.[7]

Conversely, in a model of PIK3CA-mutant breast epithelial cells, IKKβ inhibition with Bay 65-1942 effectively reduced the expression and secretion of the NF-κB-dependent cytokines IL-6 and CXCL1.[6] This highlights the compound's primary inhibitory function in pathways where NF-κB is the dominant driver of cytokine expression.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the protocols used in the cited studies.

Murine Myocardial Ischemia-Reperfusion Model

This in vivo protocol was designed to assess the cardioprotective and anti-inflammatory effects of IKKβ inhibition.[1][8]

  • Animal Model: Male C57BL/6 mice.[1]

  • Surgical Procedure: Anesthesia was induced, and mice underwent ligation of the left anterior descending (LAD) artery for a 30-minute ischemic period. This was followed by a period of reperfusion.[1]

  • Drug Administration: Bay 65-1942 was administered intraperitoneally at various time points: prior to ischemia, at the time of reperfusion, or 2 hours after reperfusion. The vehicle control group received the drug carrier solution.[1]

  • Sample Collection: Blood samples were collected 1 hour after reperfusion to obtain serum.[1]

  • Cytokine Measurement: Serum levels of TNF-α and IL-6 were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]

In_Vivo_Workflow A C57BL/6 Mice B LAD Artery Ligation (30 min Ischemia) A->B C Administer Bay 65-1942 or Vehicle (i.p.) B->C D Reperfusion C->D E Serum Collection (1h post-reperfusion) D->E F Cytokine Quantification (ELISA for TNF-α, IL-6) E->F

Caption: Experimental workflow for the in vivo myocardial ischemia-reperfusion study.

In Vitro Leukemia Cell Culture Model

This protocol was used to investigate the specific effects of IKK inhibition on NF-κB signaling in a cancer cell line.[7]

  • Cell Line: MYL-R, an imatinib-resistant human chronic myelogenous leukemia cell line.[7]

  • Cell Culture: Cells were cultured under standard laboratory conditions.

  • Treatment: MYL-R cells were treated with 10 µM of Bay 65-1942 or a DMSO vehicle control for 12 hours.[7]

  • RNA Isolation and Analysis: Following treatment, total RNA was isolated from the cells.

  • Gene Expression Analysis: The mRNA expression levels of IκBα and IL-6 were measured by quantitative real-time polymerase chain reaction (qRT-PCR) to determine the fold change relative to the control group.[7]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture MYL-R Cells B Treat with 10 µM Bay 65-1942 or DMSO Control (12h) A->B C Isolate Total RNA B->C D Quantitative RT-PCR (IκBα and IL-6 mRNA) C->D E Calculate Fold Change vs. Control D->E

Caption: General workflow for in vitro analysis of cytokine gene expression.

Summary and Conclusion

This compound is a potent and selective inhibitor of IKKβ, a critical kinase in the pro-inflammatory NF-κB signaling pathway. Its primary mechanism of action involves preventing the degradation of IκBα, which blocks nuclear translocation of NF-κB and subsequent transcription of target genes.

Preclinical data robustly demonstrates that Bay 65-1942 effectively reduces the production of key pro-inflammatory cytokines like TNF-α and IL-6 in vivo, particularly in models of acute inflammation.[1] However, its effect can be context-specific. In certain cellular backgrounds, such as some cancer cell lines, inhibition of the IKKβ/NF-κB axis can lead to the activation of compensatory signaling pathways (e.g., MEK/ERK), which may result in paradoxical effects on the expression of specific cytokines like IL-6.[7]

For drug development professionals, this underscores the importance of evaluating IKKβ inhibitors across multiple biological systems to fully characterize their immunomodulatory profiles. The detailed protocols and quantitative data presented herein provide a foundational understanding for designing future studies to explore the therapeutic potential of Bay 65-1942 and other IKKβ inhibitors in inflammatory diseases and oncology.

References

Methodological & Application

Bay 65-1942 Hydrochloride: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1][2][3] This pathway plays a critical role in regulating inflammatory responses, cell survival, and immunity.[1] Dysregulation of the NF-κB pathway is implicated in various chronic inflammatory diseases and cancers, making IKKβ an attractive therapeutic target.[3][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a cell viability assay, analysis of NF-κB pathway activation, and a direct kinase inhibition assay.

Mechanism of Action

The activation of the canonical NF-κB pathway is initiated by various stimuli, such as pro-inflammatory cytokines like TNF-α and IL-1.[3] This leads to the activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[3] IKKβ is the principal kinase responsible for phosphorylating the inhibitory IκB proteins.[1] This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimers (most commonly p50/p65) to translocate to the nucleus and activate the transcription of target genes.[4] Bay 65-1942 acts as an ATP-competitive inhibitor of IKKβ, preventing the phosphorylation of IκBα and thereby blocking the downstream activation of NF-κB.[2]


digraph "NF_kappa_B_Signaling_Pathway" {
graph [fontname = "Arial", label="Canonical NF-κB Signaling Pathway and Inhibition by Bay 65-1942", labelloc=t, fontsize=14];
node [fontname = "Arial", style="filled", shape=rect];
rankdir=TB;

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Canonical NF-κB Signaling Pathway Inhibition

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound in various in vitro assays.

ParameterValueCell Line/SystemCommentsReference
IKKβ IC502 nMEnzymatic Assay---[1]
IKKα IC50135 nMEnzymatic AssayDemonstrates >50-fold selectivity for IKKβ over IKKα.[1][2]
Cell Viability IC5010 µMMYL-R cellsDetermined by a 48-hour MTS assay.[5][6]
Inhibition of IκBα Phosphorylation0.5 µMBone marrow cellsMarkedly reduced IκBα phosphorylation after 4 hours of pre-incubation.[7][8]

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is designed to determine the effect of this compound on the viability of a leukemia cell line (MYL-R).

Materials:

  • This compound (stock solution in DMSO)

  • MYL-R cells

  • RPMI growth medium

  • 96-well plates

  • MTS assay reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed MYL-R cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of RPMI growth medium.[5][9]

  • Prepare serial dilutions of this compound in RPMI growth medium.

  • Add the desired concentrations of this compound to the wells. Include a DMSO-treated control.

  • Incubate the plate for 24 hours.

  • Replenish the growth media and kinase inhibitors.[5][9]

  • Incubate for an additional 24 hours (total of 48 hours).

  • Add 20 µL of MTS assay reagent to each well.[5][9]

  • Incubate the plate for approximately 1 hour at 37°C.[5][9]

  • Measure the absorbance at 490 nm using a plate reader.[5][9]

  • Calculate cell viability as a percentage of the DMSO-treated control.


digraph "MTS_Assay_Workflow" {
graph [fontname = "Arial", label="MTS Cell Viability Assay Workflow", labelloc=t, fontsize=14];
node [fontname = "Arial", style="filled", shape=rect];
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MTS Cell Viability Assay Workflow

Analysis of NF-κB Target Gene Expression by qRT-PCR

This protocol describes how to assess the effect of this compound on the expression of NF-κB target genes (e.g., IκBα, IL-8) in HEK293 cells stimulated with TNF-α.

Materials:

  • This compound (stock solution in DMSO)

  • HEK293 cells

  • TNF-α

  • Cell culture medium

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (IκBα, IL-8) and a housekeeping gene (GAPDH)

  • qPCR instrument

Procedure:

  • Treat HEK293 cells with 5 µM this compound or DMSO (vehicle control) for 1 hour.[10]

  • Stimulate the cells with 10 ng/mL TNF-α for 3 hours.[10]

  • Isolate total RNA from the cells using an appropriate RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for IκBα, IL-8, and GAPDH.

  • Analyze the relative mRNA expression levels using the comparative ΔΔCT method, normalizing to GAPDH expression.[10]

Western Blot Analysis of IκBα Phosphorylation

This protocol details the assessment of IKKβ inhibition by this compound through the analysis of IκBα phosphorylation in bone marrow cells.

Materials:

  • This compound (stock solution in DMSO)

  • Bone marrow cells

  • Murine TNF-α

  • Cell lysis buffer

  • Protein assay reagent

  • SDS-PAGE gels

  • Western blotting apparatus

  • Antibodies: anti-phospho-IκBα, anti-IκBα, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Pre-incubate bone marrow cells with this compound at the desired concentrations (e.g., 0.5 µM) for 4 hours.[7][8]

  • Stimulate the cells with 20 ng/mL murine TNF-α for 30 minutes.[7][8]

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band densities and normalize the phospho-IκBα signal to the total IκBα signal.


digraph "Western_Blot_Workflow" {
graph [fontname = "Arial", label="Western Blot for p-IκBα Workflow", labelloc=t, fontsize=14];
node [fontname = "Arial", style="filled", shape=rect];
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Western Blot Workflow for p-IκBα

Conclusion

This compound is a valuable research tool for investigating the role of the IKKβ/NF-κB signaling pathway in various biological processes and disease models. The protocols provided here offer standardized methods for characterizing its inhibitory activity in vitro. These assays can be adapted for different cell types and research questions, providing a robust framework for preclinical studies and drug development efforts targeting IKKβ.

References

Application Notes and Protocols for Bay 65-1942 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bay 65-1942 hydrochloride, a potent and selective inhibitor of IκB kinase β (IKKβ), in cell culture applications. Detailed protocols for key experiments are provided to guide researchers in utilizing this compound for investigating the NF-κB signaling pathway and its role in various cellular processes.

Introduction

This compound is an ATP-competitive inhibitor that selectively targets the IKKβ subunit of the IκB kinase complex.[1][2] This specificity allows for the targeted inhibition of the canonical NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, cell survival, and proliferation.[3][4] Dysregulation of the NF-κB pathway is implicated in numerous diseases, including cancer and inflammatory disorders, making Bay 65-1942 a valuable tool for both basic research and drug discovery.[5][6]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the IKKβ kinase.[1][7] This prevents the phosphorylation of IκBα, the inhibitory subunit of the NF-κB complex.[7] In its unphosphorylated state, IκBα remains bound to the NF-κB dimer (typically p65/p50), sequestering it in the cytoplasm.[8][9] By inhibiting IKKβ, Bay 65-1942 prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby blocking the transcription of NF-κB target genes.[6]

Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various cell lines as reported in the literature.

Table 1: Effective Concentrations of this compound in Cell Culture

Cell LineConcentration RangeIncubation TimeNotes
MYL-R (Imatinib-resistant CML)10 µM12, 24, 48 hoursUsed alone and in combination with MEK inhibitor AZD6244 (5 µM).[5][10]
HeLa (Cervical Cancer)1 µM - 5 µMNot specifiedEffective inhibition of IL-1β-induced AMPK phosphorylation.[11]
Bone Marrow Cells0.5 µMNot specifiedIncreased the number of CFU-G colonies.[12]
MCF10A (Mammary Epithelial)Not specified4 hoursUsed to study NF-κB modulation.[13]
A375 (Melanoma)5 µM12, 24 hoursUsed to study NF-κB modulation.[13]
A549 (Lung Cancer)10 µM1.5 hoursUsed to study NF-κB modulation.[13]

Table 2: Cellular Effects of this compound

EffectCell LineConcentrationIncubation TimeKey Findings
Inhibition of Cell Viability MYL-R10 µM48 hoursReduced cell viability by approximately 37%.[5]
MYL-R10 µM (with 5 µM AZD6244)48 hoursSynergistically reduced cell viability by approximately 84%.[5]
Induction of Apoptosis MYL-R10 µMNot specifiedInduced a 1.3-fold increase in caspase-3/7 activity.[14]
MYL-R10 µM (with 5 µM AZD6244)Not specifiedLed to a 3.2-fold increase in caspase-3/7 activity.[14]
Inhibition of NF-κB Signaling MYL-R10 µM12 hoursCaused an approximate 2-fold decrease in IκBα mRNA expression.[5]
Modulation of Gene Expression MYL-R10 µM12 hoursSurprisingly led to a 4.4-fold increase in IL-6 mRNA expression, which was preventable by co-treatment with a MEK inhibitor.[5][15]

Signaling Pathway Diagram

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1β) Receptor Receptor Stimuli->Receptor 1. Binding IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex 2. Activation IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB 4. Phosphorylation of IκBα Bay65_1942 Bay 65-1942 hydrochloride Bay65_1942->IKK_complex 3. Inhibition p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB 6. Release of NF-κB Proteasome Proteasome p_IkBa->Proteasome 5. Ubiquitination & Degradation NFkB_n p65/p50 NFkB->NFkB_n 7. Nuclear Translocation DNA DNA (κB sites) NFkB_n->DNA 8. DNA Binding Gene_Expression Target Gene Expression (e.g., IκBα, IL-6, anti-apoptotic genes) DNA->Gene_Expression 9. Transcription

Figure 1. NF-κB signaling pathway and the inhibitory action of Bay 65-1942.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol describes the determination of cell viability in response to treatment with this compound using a colorimetric MTS assay.

Materials:

  • This compound

  • Cell line of interest (e.g., MYL-R)

  • Complete culture medium (e.g., RPMI)

  • 96-well clear flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of complete culture medium.[10]

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the drug).

    • For combination studies, add the second compound (e.g., 5 µM AZD6244) at this step.[10]

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[5][10]

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent directly to each well.[10][16]

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light. The optimal incubation time may vary depending on the cell type and density.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[10]

    • Subtract the average absorbance of the medium-only wells (background) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

MTS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells (4x10^4 cells/well) Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Add_Drug 3. Add Bay 65-1942 (e.g., 10 µM) Incubate_Overnight->Add_Drug Incubate_Treatment 4. Incubate (24-48 hours) Add_Drug->Incubate_Treatment Add_MTS 5. Add MTS Reagent Incubate_Treatment->Add_MTS Incubate_MTS 6. Incubate (1-4 hours) Add_MTS->Incubate_MTS Read_Absorbance 7. Read Absorbance (490 nm) Incubate_MTS->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability

Figure 2. Workflow for the MTS cell viability assay.
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression of NF-κB target genes, such as IκBα and IL-6, following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., MYL-R)

  • 6-well plates

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcription kit (cDNA synthesis)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (IκBα, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) for the specified duration (e.g., 12 hours).[5] Include a vehicle control.

  • RNA Isolation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well using TRIzol reagent or the lysis buffer from an RNA extraction kit, following the manufacturer's instructions.

    • Purify the total RNA.

    • Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • Quantitative Real-Time PCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.

    • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • A melt curve analysis should be performed at the end of the run to verify the specificity of the PCR product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the ΔΔCt method, comparing the treated samples to the vehicle control.

q_RT_PCR_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_rna_cdna RNA to cDNA cluster_qpcr qPCR cluster_data_analysis Data Analysis Seed_and_Treat 1. Seed and Treat Cells with Bay 65-1942 RNA_Isolation 2. Total RNA Isolation Seed_and_Treat->RNA_Isolation cDNA_Synthesis 3. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR_Reaction 4. Set up qPCR Reaction cDNA_Synthesis->qPCR_Reaction Run_qPCR 5. Run Real-Time PCR qPCR_Reaction->Run_qPCR Analyze_Ct 6. Analyze Ct Values Run_qPCR->Analyze_Ct Calculate_Expression 7. Calculate Relative Gene Expression (ΔΔCt) Analyze_Ct->Calculate_Expression

Figure 3. Workflow for qRT-PCR analysis of gene expression.

Concluding Remarks

This compound is a valuable research tool for elucidating the role of the IKKβ/NF-κB signaling pathway in various biological and pathological processes. The protocols provided herein offer a starting point for researchers to investigate the effects of this inhibitor in their specific cell culture models. It is recommended to optimize the experimental conditions, including drug concentration and incubation time, for each cell line and experimental setup.

References

Preparing Bay 65-1942 Hydrochloride Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ). By targeting IKKβ, this compound effectively blocks the canonical nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB pathway is implicated in various diseases, including chronic inflammatory disorders and cancer, making this compound a valuable tool for basic research and drug development.

These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays to study the NF-κB signaling pathway.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight 431.91 g/mol
Appearance White to off-white solid
Solubility (in DMSO) ≥ 50 mg/mL (≥ 115.76 mM)
Solubility (in Water) ~2.17 mg/mL (~5.02 mM) (requires sonication)
Storage of Solid Store at -20°C for up to 3 years.
Storage of Stock Solution Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

IKKβ/NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β.[2] These stimuli lead to the activation of the IKK complex, of which IKKβ is a key catalytic subunit. Activated IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of a wide range of target genes involved in inflammation, immunity, and cell survival.[3][4] this compound inhibits the catalytic activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of NF-κB.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR TNFR TNFα->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK Complex IKK Complex TNFR->IKK Complex Activates IL-1R->IKK Complex Activates IKKβ IKKβ IKK Complex->IKKβ IκBα IκBα IKKβ->IκBα Phosphorylates p65 p65 IκBα->p65 Inhibits nuclear translocation Ub Ubiquitin IκBα->Ub Ubiquitination p65->IκBα p65_n p65 p65->p65_n Translocates p50 p50 p50->IκBα p50_n p50 p50->p50_n Translocates Proteasome Proteasome Ub->Proteasome Degradation Bay 65-1942 Bay 65-1942 hydrochloride Bay 65-1942->IKKβ Inhibits DNA DNA p65_n->DNA p50_n->DNA Target Genes Target Gene Transcription (e.g., IL-6, TNFα, Bcl-xL) DNA->Target Genes

Figure 1: IKKβ/NF-κB Signaling Pathway and Inhibition by Bay 65-1942.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Calculation:

To prepare a 10 mM stock solution, the required amount of this compound and DMSO is calculated as follows:

  • Molecular Weight (MW): 431.91 g/mol

  • Desired Concentration (C): 10 mM = 0.01 mol/L

  • Desired Volume (V): e.g., 1 mL = 0.001 L

Mass (m) = C x V x MW m = 0.01 mol/L x 0.001 L x 431.91 g/mol = 0.0043191 g = 4.3191 mg

The following table provides the required volume of DMSO for commonly used starting masses of this compound to achieve a 10 mM concentration.[1]

Mass of Bay 65-1942 HClVolume of DMSO for 10 mM Stock
1 mg0.2315 mL (231.5 µL)
5 mg1.1577 mL (1157.7 µL)
10 mg2.3153 mL (2315.3 µL)

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh the desired amount of the compound (e.g., 5 mg) and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO (e.g., 1.158 mL for 5 mg) to the tube.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

G cluster_prep Stock Solution Preparation Start Start Weigh Weigh Bay 65-1942 HCl Start->Weigh Add_DMSO Add calculated volume of DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to dissolve Add_DMSO->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Ready for use Store->End

Figure 2: Workflow for preparing this compound stock solution.
Cell Viability (MTS) Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a colorimetric MTS assay.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).[5]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a significant color change is observed.[6]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of p65.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Stimulant (e.g., TNFα, LPS)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with this compound at the desired concentration for 1-2 hours. Then, stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNFα) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.

  • Protein Extraction:

    • For total cell lysates (to detect IκBα phosphorylation), wash cells with ice-cold PBS and lyse with RIPA buffer.

    • For nuclear and cytoplasmic fractions (to detect p65 translocation), use a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify the protein band intensities. Normalize the protein of interest to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

Troubleshooting

IssuePossible CauseSolution
Precipitation of compound in stock solution Improper dissolution or storageEnsure the compound is fully dissolved in DMSO. Store aliquots at the recommended temperature and avoid repeated freeze-thaw cycles.
Low cell viability in vehicle control High DMSO concentrationEnsure the final DMSO concentration in the cell culture medium is below the toxic level for your specific cell line (generally ≤ 0.5%).
No inhibition of NF-κB pathway observed Inactive compound, incorrect concentration, or timingVerify the activity of the compound. Optimize the concentration and treatment time for your experimental setup. Ensure the stimulant is effectively activating the pathway in your control cells.
High background in Western blot Insufficient blocking or washingIncrease the blocking time and/or the number and duration of washes. Optimize antibody concentrations.

Conclusion

This compound is a valuable research tool for investigating the role of the IKKβ/NF-κB signaling pathway in various biological processes and disease models. The protocols provided in these application notes offer a starting point for the preparation and use of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of Bay 65-1942 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Bay 65-1942 hydrochloride, a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ). The protocols and data presented are intended to facilitate preclinical research into the therapeutic potential of targeting the NF-κB signaling pathway.

Introduction

This compound is a small molecule inhibitor that selectively targets the IKKβ subunit, a key kinase in the canonical NF-κB signaling cascade.[1][2][3] By competitively inhibiting ATP binding to IKKβ, Bay 65-1942 prevents the phosphorylation of IκBα, thereby blocking the activation and nuclear translocation of NF-κB.[3] This mechanism of action makes it a valuable tool for investigating the role of NF-κB in various pathological processes, including inflammation and cancer. This document outlines protocols for its formulation, administration, and application in preclinical animal models.

Mechanism of Action: IKKβ/NF-κB Signaling Pathway

This compound specifically inhibits the IKKβ subunit, which is crucial for the activation of the canonical NF-κB pathway. In this pathway, stimuli such as inflammatory cytokines lead to the activation of the IKK complex. IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (typically p50/p65) heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and other target genes. Bay 65-1942's inhibition of IKKβ effectively halts this cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK_complex Activates NFkB_IkB NF-κB (p50/p65) - IκBα (Inactive Complex) IKK_complex->NFkB_IkB Phosphorylates IκBα Bay651942 Bay 65-1942 (IKKβ Inhibitor) Bay651942->IKK_complex Inhibits IKKβ IkB_p p-IκBα NFkB_IkB->IkB_p Phosphorylation NFkB_active Active NF-κB (p50/p65) NFkB_IkB->NFkB_active Release of NF-κB Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination & Proteasome->IkB_p Degradation NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation, Cell Survival) NFkB_nuc->Gene_Transcription Induces

Mechanism of action of this compound.

In Vivo Administration Data

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: In Vivo Efficacy in a Murine Model of Myocardial Ischemia-Reperfusion Injury
Animal ModelAdministration RouteDosageTreatment ScheduleKey FindingsReference
Male C57BL/6 MiceIntraperitoneal (i.p.)5 mg/kgSingle dose administered prior to ischemia, at reperfusion, or 2 hours post-reperfusionSignificantly reduced left ventricular infarct size compared to vehicle.[1][3][4] Attenuated serum creatine (B1669601) kinase-muscle-brain (CK-MB) levels.[1][3][4][3]
Table 2: In Vivo Efficacy in Models of Inflammation
Animal ModelAdministration RouteDosage (ED50)Key FindingsReference
Rat (OVA-induced lung inflammation)Oral (p.o.)<0.3 mg/kgEffectively inhibited ovalbumin-induced lung inflammation.[2][2]
Mouse (LPS-induced TNF-α production)Oral (p.o.)9.1 mg/kgEfficacious against lipopolysaccharide-induced plasma TNF-α production.[2][2]
Rat (LPS-induced TNF-α production)Oral (p.o.)6.6 mg/kgEfficacious against lipopolysaccharide-induced plasma TNF-α production.[2][2]

Experimental Protocols

Formulation of this compound for In Vivo Administration

Note: Solutions for in vivo use should be prepared fresh on the day of the experiment.[1][5]

Protocol 1: Cremophor-Based Formulation for Intraperitoneal Injection [1][3]

This formulation was used in a murine model of myocardial ischemia-reperfusion injury.

  • Materials:

    • This compound powder

    • Cremaphor EL (or similar)

    • Sterile water for injection

  • Procedure:

    • Prepare a 10% Cremaphor solution by dissolving Cremaphor in sterile water.

    • Immediately prior to use, dissolve the this compound powder in the 10% Cremaphor solution to the desired final concentration (e.g., for a 5 mg/kg dose in a 25g mouse with a 100 µL injection volume, the concentration would be 1.25 mg/mL).

Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation [1]

This is a common formulation for compounds with limited aqueous solubility.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

  • Procedure (example for a 1 mL working solution):

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly until clear.

    • Add 50 µL of Tween-80 and mix until uniform.

    • Add 450 µL of sterile saline to reach the final volume of 1 mL and mix well.

Protocol 3: DMSO/SBE-β-CD/Saline Formulation [1]

  • Materials:

    • This compound powder

    • DMSO

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Sterile saline (0.9% NaCl)

  • Procedure (example for a 1 mL working solution):

    • Prepare a 20% SBE-β-CD solution in sterile saline.

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the DMSO stock solution and mix thoroughly.

Experimental Workflow for a Myocardial Ischemia-Reperfusion Injury Model

The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of this compound.

G cluster_setup Experimental Setup cluster_procedure Surgical & Dosing Procedure cluster_analysis Endpoint Analysis Animal_Model Animal Model: Male C57BL/6 Mice (8-10 weeks old) Anesthesia Anesthesia: Ketamine/Xylazine Animal_Model->Anesthesia Dosing Dosing: Bay 65-1942 (5 mg/kg, i.p.) or Vehicle Anesthesia->Dosing Ischemia Ischemia: LAD Artery Ligation (30 min) Dosing->Ischemia 30 min prior, at reperfusion, or 2 hrs post-reperfusion Reperfusion Reperfusion: Ligation Release Ischemia->Reperfusion CKMB_Analysis CK-MB Measurement (1 hr post-reperfusion) Reperfusion->CKMB_Analysis Infarct_Size Infarct Size Measurement (24 hrs post-reperfusion) Reperfusion->Infarct_Size Western_Blot Western Blot: p-IκBα, p-p65 (30 min & 1 hr post-reperfusion) Reperfusion->Western_Blot Hemodynamics Hemodynamic Assessment (3 days post-reperfusion) Reperfusion->Hemodynamics

Experimental workflow for in vivo cardioprotection studies.

Concluding Remarks

This compound is a well-characterized IKKβ inhibitor with demonstrated in vivo efficacy in models of inflammation and ischemia-reperfusion injury. Its favorable pharmacokinetic profile in rodents, including good oral bioavailability, makes it a versatile tool for preclinical research.[2][6] Researchers should carefully consider the appropriate formulation and dosing regimen based on the specific animal model and experimental objectives. The protocols and data provided herein serve as a valuable starting point for the in vivo application of this compound.

References

Application Note & Protocol: Detection of p-IκBα Inhibition by Bay 65-1942 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival.[1][2] In the canonical pathway, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα.[3][4] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[2][5] The IKK complex, which includes the catalytic subunit IKKβ, phosphorylates IκBα at serine residues 32 and 36.[6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the freed NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4][6]

Bay 65-1942 is a potent and selective ATP-competitive inhibitor of IKKβ.[7][8][9] By inhibiting IKKβ kinase activity, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB activation.[6][10] This application note provides a detailed protocol for utilizing Western blotting to measure the inhibitory effect of Bay 65-1942 on IκBα phosphorylation (p-IκBα) in a cellular context.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NF-κB signaling cascade with the point of inhibition by Bay 65-1942 and the general workflow for the Western blot experiment.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK_complex->IkBa_NFkB phosphorylates (Ser32/36) Bay651942 Bay 65-1942 Bay651942->IKK_complex inhibits pIkBa_NFkB p-IκBα-p65/p50 Proteasome Proteasome Degradation pIkBa_NFkB->Proteasome ubiquitination & NFkB p65/p50 (Active) Proteasome->NFkB releases NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates DNA DNA Transcription Gene Transcription (Inflammatory Response) DNA->Transcription activates NFkB_nuc->DNA binds

Caption: NF-κB signaling pathway inhibited by Bay 65-1942.

Western_Blot_Workflow Western Blot Workflow for p-IκBα Detection A 1. Cell Culture & Treatment - Plate cells - Pre-treat with Bay 65-1942 - Stimulate with TNF-α/LPS B 2. Cell Lysis - Harvest cells - Lyse in buffer with phosphatase/protease inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA Assay) B->C D 4. SDS-PAGE - Denature proteins - Separate by size on polyacrylamide gel C->D E 5. Protein Transfer - Transfer proteins from gel to PVDF membrane D->E F 6. Blocking - Block non-specific sites (e.g., with BSA) E->F G 7. Antibody Incubation - Primary Ab (anti-p-IκBα) - Secondary Ab (HRP-conjugated) F->G H 8. Detection - Add chemiluminescent substrate - Image blot G->H I 9. Analysis - Quantify band intensity - Normalize p-IκBα to Total IκBα and loading control H->I

Caption: Experimental workflow for Western blot analysis.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

Part 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, A549, or macrophages) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Inhibitor Pre-treatment: Once cells are attached and have reached the desired confluency, replace the medium. Pre-treat the cells with Bay 65-1942 (e.g., at a final concentration of 1-10 µM) or vehicle control (DMSO) for 1-2 hours.[7][11]

  • Stimulation: Following pre-treatment, stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10-20 ng/mL) or LPS (e.g., 1 µg/mL), for a short duration (typically 5-30 minutes) to induce maximal IκBα phosphorylation.[12][13] Include unstimulated and untreated controls.

  • Harvesting: Immediately after stimulation, place the plate on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Aspirate the final PBS wash completely.

Part 2: Cell Lysis and Protein Quantification
  • Lysis: Add 100-150 µL of ice-cold lysis buffer directly to each well. It is critical to use a buffer that preserves phosphorylation, such as a modified RIPA buffer supplemented with phosphatase and protease inhibitors.[14][15][16]

  • Scraping and Incubation: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[12]

  • Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.

  • Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay) according to the manufacturer's instructions.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[12] Samples can be used immediately or stored at -80°C.

Part 3: SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg per lane) into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker. Run the gel at 100-120V until the dye front reaches the bottom.[12]

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes or a semi-dry transfer are common methods.[12][17] Confirm transfer efficiency using Ponceau S staining.

Part 4: Immunoblotting and Detection
  • Blocking: Wash the membrane with Tris-Buffered Saline containing 0.1% Tween-20 (TBST). Block the membrane for 1 hour at room temperature with a suitable blocking buffer. Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can increase background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[14]

  • Primary Antibody Incubation: Dilute the primary antibody against p-IκBα (e.g., anti-p-IκBα Ser32 or Ser32/36) in the blocking buffer (e.g., 1:1000 in 5% BSA/TBST).[13][18] Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[12]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing (Recommended): To normalize the p-IκBα signal, the membrane can be stripped and re-probed for total IκBα and a loading control (e.g., β-actin or GAPDH).

Data Presentation

The following tables summarize key quantitative parameters for the protocol and provide an example of how to present the resulting data.

Table 1: Summary of Reagents and Working Concentrations

Reagent/ComponentRecommended Concentration/DilutionPurpose
Bay 65-19421-10 µM[7][11]IKKβ inhibitor
TNF-α (Stimulant)10-20 ng/mLInduces IκBα phosphorylation
Lysis BufferModified RIPA or similarProtein extraction
Protease/Phosphatase Inhibitors1x CocktailPrevent protein degradation/dephosphorylation
Protein Loading per Lane20-40 µgFor SDS-PAGE
Primary Antibody: p-IκBα1:1000[4][18]Detects phosphorylated IκBα
Primary Antibody: Total IκBα1:1000[19]Detects total IκBα protein
Primary Antibody: Loading ControlVaries (e.g., 1:1000-1:5000)Normalization control
Blocking Buffer3-5% BSA in TBSTPrevents non-specific antibody binding
Secondary Antibody (HRP)Varies (e.g., 1:2000-1:10000)Binds to primary antibody for detection

Table 2: Illustrative Experimental Results

This table shows mock data representing the expected outcome of the experiment. Densitometry would be used to quantify band intensity from the Western blot.

Treatment Groupp-IκBα / Total IκBα Ratio (Normalized to Stimulated Control)Standard Deviation
Control (Unstimulated)0.05± 0.01
Stimulated (e.g., TNF-α)1.00± 0.12
Bay 65-1942 (1 µM) + Stimulant0.25± 0.04
Bay 65-1942 (5 µM) + Stimulant0.08± 0.02

References

Application Notes: Evaluating Spleen Tyrosine Kinase (Syk) Inhibition in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction within various hematopoietic cells.[1] It is critically involved in mediating diverse cellular responses, including proliferation, differentiation, and phagocytosis.[1] Notably, Syk is a key component of immunoreceptor signaling cascades, such as those initiated by the B-cell receptor (BCR) and Fc receptors. Its involvement in these pathways makes it a compelling therapeutic target for a range of conditions, including autoimmune diseases, inflammatory disorders, and certain cancers.

Important Note on Compound Selection: The compound Bay 65-1942 hydrochloride is a potent and selective inhibitor of IκB kinase β (IKKβ), an enzyme involved in the NF-κB signaling pathway.[2][3][4][5] It is not a direct inhibitor of Syk. For the purposes of these application notes, we will focus on a well-characterized, potent, and selective Syk inhibitor, Syk Inhibitor II hydrochloride , to illustrate the principles and protocols for assessing Syk kinase activity.

Syk Inhibitor II hydrochloride is an ATP-competitive inhibitor of Syk, demonstrating high selectivity over other kinases.[6][7] These notes provide detailed protocols for both biochemical and cell-based assays to determine the inhibitory activity of compounds like Syk Inhibitor II hydrochloride against Syk.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A selective inhibitor will exhibit a significantly lower IC50 for its target kinase compared to other kinases. The table below summarizes the selectivity profile of Syk Inhibitor II hydrochloride.

KinaseSyk Inhibitor II hydrochloride IC50
Syk41 nM[6][7][8]
PKCε5.1 µM[6][7][8]
PKCβII11 µM[6][7][8]
ZAP-7011.2 µM[6][7][8]
Btk15.5 µM[6][7][8]
Itk22.6 µM[6][7][8]

In a cellular context, Syk Inhibitor II has been shown to prevent FcεRI-mediated serotonin (B10506) (5-HT) release in RBL-2H3 cells with an IC50 of 460 nM.[7][8]

Signaling Pathway Visualization

Syk is activated downstream of immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon receptor engagement, Src-family kinases phosphorylate these ITAMs, creating docking sites for the tandem SH2 domains of Syk. This recruitment leads to the activation of Syk, which then phosphorylates downstream effector molecules, initiating a cascade of signaling events.

Syk_Signaling_Pathway cluster_receptor Cell Membrane Receptor Immunoreceptor (e.g., BCR, FcR) ITAM ITAM Receptor->ITAM contains pITAM Phosphorylated ITAM Src_Kinase Src-Family Kinase Src_Kinase->ITAM phosphorylates Syk Syk pITAM->Syk recruits Activated_Syk Activated Syk (p-Syk) Syk->Activated_Syk autophosphorylates Syk_Inhibitor Syk Inhibitor II hydrochloride Syk_Inhibitor->Syk inhibits Downstream Downstream Effectors (e.g., PLCγ2, Vav) Activated_Syk->Downstream phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Cellular_Response leads to Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of Syk Inhibitor II start->prep_inhibitor add_inhibitor Add inhibitor or vehicle (DMSO) to plate prep_inhibitor->add_inhibitor prep_enzyme Dilute Syk enzyme in Kinase Buffer add_enzyme Add diluted Syk enzyme prep_enzyme->add_enzyme prep_substrate_atp Prepare Substrate/ATP mix start_reaction Initiate reaction with Substrate/ATP mix prep_substrate_atp->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate at RT (10-15 min) add_enzyme->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate at RT (60 min) start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate at RT (40 min) stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detection Incubate at RT (30-60 min) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Data Analysis (IC50) read_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Bay 65-1942 Hydrochloride in Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2][3] IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, which plays a central role in regulating immune and inflammatory responses.[1][2] The activation of the NF-κB pathway is strongly implicated in the pathogenesis of chronic inflammatory diseases, including rheumatoid arthritis (RA).[1][2] By inhibiting IKKβ, Bay 65-1942 blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[4][5] Preclinical studies have demonstrated the anti-inflammatory effects of IKKβ inhibitors in various models, including collagen-induced arthritis (CIA) in mice, making Bay 65-1942 a valuable tool for arthritis research and drug development.[1]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This activation converges on the IKK complex, where IKKβ is the principal kinase responsible for phosphorylating IκB proteins.[2][5] Bay 65-1942 selectively inhibits the kinase activity of IKKβ, preventing the downstream activation of NF-κB and the expression of inflammatory mediators.

NF_kappaB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IL1b IL-1β IL1R IL-1R IL1b->IL1R Binds IKK_complex IKK Complex (IKKα / IKKβ / NEMO) TNFR->IKK_complex Activates IL1R->IKK_complex Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα Bay651942 Bay 65-1942 hydrochloride Bay651942->IKK_complex Inhibits p_IkBa p-IκBα IkBa_p50_p65->p_IkBa Proteasome Proteasomal Degradation p_IkBa->Proteasome Targeted for p50_p65 p50-p65 (Active NF-κB) Proteasome->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, MMPs) Nucleus->Inflammatory_Genes Initiates

Figure 1: NF-κB Signaling Pathway and Inhibition by Bay 65-1942.

Quantitative Data

The following tables summarize the in vitro activity of Bay 65-1942 and the in vivo efficacy of a structurally related IKKβ inhibitor, BMS-345541, in a mouse model of arthritis. This data for BMS-345541 is provided as a reference for designing experiments with Bay 65-1942.

Table 1: In Vitro Activity of this compound

ParameterValueReference
IKKβ Kinase Activity (IC50)2 nM[1]
IKKα Kinase Activity (IC50)135 nM[1]
Selectivity (IKKα / IKKβ)>67-fold[1]

Table 2: In Vivo Efficacy of a Comparable IKKβ Inhibitor (BMS-345541) in a Mouse Collagen-Induced Arthritis (CIA) Model

Treatment ProtocolDoseRouteKey FindingsReference
Prophylactic30 mg/kg, twice dailyOralSignificantly reduced clinical arthritis score and joint destruction.[1]
Therapeutic100 mg/kg, twice dailyOralHalted disease progression and reduced joint inflammation.[1]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used and well-characterized model of human rheumatoid arthritis.

Materials:

  • Mice: DBA/1 mice (highly susceptible) or C57BL/6 mice (moderately susceptible), 7-8 weeks old.[1][6][7]

  • Collagen: Bovine or chicken type II collagen.

  • Adjuvant: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • This compound: To be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

Protocol:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of type II collagen and CFA (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of type II collagen and IFA (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.[7]

  • Treatment with this compound:

    • Prophylactic Treatment: Begin administration of Bay 65-1942 or vehicle one day before or on the day of primary immunization and continue daily throughout the study.

    • Therapeutic Treatment: Begin administration of Bay 65-1942 or vehicle at the onset of clinical signs of arthritis (typically around day 24-28).

  • Assessment of Arthritis:

    • Monitor mice daily for the onset and severity of arthritis.

    • Clinical Scoring: Score each paw on a scale of 0-4 based on erythema and swelling (0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling of more than one digit, 3 = severe swelling of the entire paw, 4 = maximal inflammation with joint deformity).[8][9] The maximum score per mouse is 16.

    • Paw Thickness: Measure paw swelling using a digital caliper.

    • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.

Experimental_Workflow_CIA Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Prophylactic_Tx Prophylactic Treatment: Bay 65-1942 or Vehicle (Daily from Day 0) Day0->Prophylactic_Tx Arthritis_Onset Day 24-28: Onset of Clinical Arthritis Day21->Arthritis_Onset Therapeutic_Tx Therapeutic Treatment: Bay 65-1942 or Vehicle (Daily from Arthritis Onset) Arthritis_Onset->Therapeutic_Tx Monitoring Daily Monitoring: - Clinical Score - Paw Thickness Arthritis_Onset->Monitoring Endpoint Study Endpoint (e.g., Day 42): - Final Clinical Assessment - Histopathology of Joints Monitoring->Endpoint

Figure 2: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Concluding Remarks

This compound is a valuable research tool for investigating the role of the IKKβ/NF-κB pathway in the pathogenesis of arthritis. The protocols outlined in this document provide a framework for utilizing this compound in established mouse models of arthritis. Researchers should optimize dosage and treatment schedules based on their specific experimental goals and in vivo pharmacokinetic data. The use of appropriate controls and a combination of clinical and histological assessments will ensure the generation of robust and reliable data.

References

Application Notes and Protocols: MTS Assay with Bay 65-1942 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the MTS assay to assess cell viability following treatment with Bay 65-1942 hydrochloride, a potent and selective inhibitor of IκB kinase β (IKKβ).

This compound is an ATP-competitive inhibitor of IKKβ, a key enzyme in the canonical NF-κB signaling pathway.[1][2][3][4] By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action ultimately blocks the translocation of the NF-κB dimer into the nucleus, where it would otherwise activate the transcription of genes involved in inflammation, cell survival, and proliferation. The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. Viable cells reduce the MTS tetrazolium compound into a soluble formazan (B1609692) product, and the amount of formazan produced is directly proportional to the number of living cells in the culture.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in MTS assays to evaluate its effect on cell viability.

Table 1: Effect of this compound on Cell Viability (MTS Assay)

Cell LineConcentration of Bay 65-1942Treatment DurationPercent Reduction in Cell ViabilityReference
MYL-R10 µM48 hours~37%[5]

Table 2: Synergistic Effects of this compound with Other Inhibitors (MTS Assay)

Cell LineInhibitor CombinationTreatment DurationEffect on Cell ViabilityCombination Index (CI)Reference
MYL-RBay 65-1942 (10 µM) + AZD6244 (5 µM)48 hours~84% reductionIC50: 0.56 ± 0.09, IC75: 0.48 ± 0.01, IC90: 0.46 ± 0.02[1][5][6][7]

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of powder in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1] Note that solutions are unstable and should ideally be prepared fresh.[2]

II. MTS Assay Protocol for Cell Viability Assessment

Materials:

  • Cells of interest (e.g., MYL-R)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 4 x 10⁴ cells/well for MYL-R cells) in a final volume of 100 µL of complete culture medium per well.[1]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate overnight at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of Bay 65-1942 or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 48 hours). For longer incubation periods, the medium and inhibitors can be replenished at 24-hour intervals.[1][5]

  • MTS Reagent Addition and Incubation:

    • After the treatment period, add 20 µL of MTS reagent directly to each well.[1][8]

    • Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO₂ incubator.[8] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

  • Absorbance Measurement:

    • After incubation with the MTS reagent, measure the absorbance of each well at 490 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of Bay 65-1942 to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).

Mandatory Visualizations

Bay651942_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) IKK_complex IKKα IKKβ NEMO Stimulus->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates (P) NFκB NF-κB (p50/p65) Ub Ubiquitination & Degradation IκBα->Ub Leads to NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates Bay651942 Bay 65-1942 hydrochloride Bay651942->IKK_complex Inhibits DNA DNA NFκB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Initiates

Caption: Mechanism of action of this compound.

MTS_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (Cell Attachment) A->B C 3. Treat with Bay 65-1942 (and controls) B->C D 4. Incubate for Desired Duration (e.g., 48h) C->D E 5. Add MTS Reagent to each well D->E F 6. Incubate for 1-4 hours E->F G 7. Measure Absorbance at 490 nm F->G H 8. Analyze Data (% Viability, IC50) G->H

Caption: Workflow for MTS assay with Bay 65-1942 treatment.

References

Application Notes and Protocols for Bay 65-1942 Hydrochloride in Leukemia Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and use of Bay 65-1942 hydrochloride, a selective IKK inhibitor, in the context of leukemia cells. The protocols and data presented are based on studies in imatinib-resistant chronic myelogenous leukemia (CML) cell lines.

Introduction

This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex, specifically targeting the alpha and beta isoforms.[1][2] The IKK complex is a key regulator of the NF-κB signaling pathway, which plays a crucial role in cell survival, proliferation, and inflammatory responses.[1][2] In many forms of leukemia, the NF-κB pathway is constitutively active, contributing to therapeutic resistance and disease progression.[3] Therefore, targeting IKK with inhibitors like Bay 65-1942 presents a promising therapeutic strategy.

However, experimental evidence in imatinib-resistant CML cells has revealed a complex cellular response to IKK inhibition by Bay 65-1942.[1] While it effectively inhibits the NF-κB pathway, it can also trigger a compensatory activation of the MEK/ERK signaling pathway, leading to unexpected downstream effects such as increased IL-6 expression.[1][4] This highlights the importance of a well-designed experimental approach to understand both the primary and secondary effects of this compound in leukemia cells.

Data Presentation

The following tables summarize quantitative data from key experiments investigating the effects of this compound, alone and in combination with other inhibitors, on leukemia cells.

Table 1: Effect of Bay 65-1942 on Cell Viability of Imatinib-Resistant (MYL-R) CML Cells

Treatment (48 hours)Concentration% Reduction in Cell Viability (vs. DMSO)
Bay 65-194210 µM~37%[1][2]
AZD6244 (MEK Inhibitor)5 µM~50%[1][2]
Bay 65-1942 + AZD624410 µM + 5 µM~84%[1][2]
Dasatinib1 nM~95%[1][2]

Table 2: Synergistic Inhibition of Cell Viability by Co-treatment with Bay 65-1942 and AZD6244

Dose Combination (AZD6244 + Bay 65-1942)Effect LevelCombination Index (CI)Interpretation
Varies (constant ratio)IC500.56 ± 0.09[1][5]Synergism
5 µM + 10 µMIC750.48 ± 0.01[1][5]Synergism
Varies (constant ratio)IC900.46 ± 0.02[1][5]Synergism
A Combination Index (CI) of < 1 indicates a synergistic effect.

Table 3: Induction of Apoptosis by Bay 65-1942 and Co-treatment

Treatment (24 hours)ConcentrationFold Increase in Caspase-3/7 Activity (vs. DMSO)
Bay 65-194210 µM1.3-fold[2][5]
AZD62445 µM2-fold[2][5]
Bay 65-1942 + AZD624410 µM + 5 µM3.2-fold[2][5]

Table 4: Effect of Bay 65-1942 on NF-κB and MEK/ERK Pathway Gene Expression in MYL-R Cells

Treatment (12 hours)ConcentrationTarget GeneFold Change in mRNA Expression (vs. DMSO)
Bay 65-194210 µMIκBα~2-fold decrease[1]
Bay 65-194210 µMIL-64.4-fold increase[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability (MTS) Assay

Objective: To determine the effect of this compound on the viability of leukemia cells.

Materials:

  • Leukemia cell line (e.g., MYL-R)

  • RPMI-1640 growth medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • This compound

  • DMSO (vehicle control)

  • MTS assay reagent

  • Plate reader (490 nm absorbance)

Procedure:

  • Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed 4 x 10^4 cells per well in 100 µL of growth medium in a 96-well plate.[5]

  • Prepare serial dilutions of this compound in growth medium. A final concentration of 10 µM is a common starting point.[1] Also, prepare a DMSO vehicle control.

  • Add the drug dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24 hours.

  • After 24 hours, carefully remove the medium and replenish with fresh medium containing the respective drug concentrations or vehicle.[1][5]

  • Incubate for another 24 hours (total 48-hour treatment).

  • Add 20 µL of MTS assay reagent to each well and incubate for 1-2 hours at 37°C.[5]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Protocol 2: Apoptosis (Caspase-3/7 Activity) Assay

Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3/7 activity.

Materials:

  • Leukemia cell line

  • Growth medium

  • 6-well plates

  • This compound

  • DMSO (vehicle control)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Seed leukemia cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

  • Treat cells with Bay 65-1942 (e.g., 10 µM) or DMSO for 24 hours.[6]

  • Harvest the cells and wash with PBS.

  • Follow the manufacturer's instructions for the Caspase-Glo® 3/7 Assay. This typically involves lysing the cells and adding the caspase substrate.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold change in caspase activity relative to the DMSO-treated control.

Protocol 3: Western Blotting for PARP Cleavage

Objective: To qualitatively assess apoptosis by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP).

Materials:

  • Leukemia cell line

  • Growth medium

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat leukemia cells with Bay 65-1942 (e.g., 10 µM) or DMSO for 48 hours.[1]

  • Harvest and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary PARP antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. The appearance of a cleaved PARP fragment (approximately 89 kDa) indicates apoptosis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Bay651942_Signaling_Pathway cluster_inhibition Bay 65-1942 Action cluster_nfkb NF-κB Pathway cluster_mek_erk Compensatory MEK/ERK Pathway Bay 65-1942 Bay 65-1942 IKK IKK Bay 65-1942->IKK MEK MEK Bay 65-1942->MEK Activates IκBα IκBα IKK->IκBα Inhibits Degradation NF-κB NF-κB IκBα->NF-κB Sequesters Pro-survival Genes Pro-survival Genes NF-κB->Pro-survival Genes Activates Cell Survival Cell Survival Pro-survival Genes->Cell Survival ERK ERK MEK->ERK Phosphorylates IL-6 IL-6 ERK->IL-6 Increases Expression Inflammation/Survival Inflammation/Survival IL-6->Inflammation/Survival

Caption: Signaling pathway of Bay 65-1942 in resistant leukemia cells.

Experimental_Workflow Start Start Leukemia Cell Culture Leukemia Cell Culture Start->Leukemia Cell Culture Treatment Treatment Leukemia Cell Culture->Treatment Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay 48h Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay 24-48h Gene Expression Analysis Gene Expression Analysis Treatment->Gene Expression Analysis 12h Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Gene Expression Analysis->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for testing Bay 65-1942.

Combination_Therapy_Logic Bay 65-1942 Bay 65-1942 IKK Inhibition IKK Inhibition Bay 65-1942->IKK Inhibition NF-κB Inhibition NF-κB Inhibition IKK Inhibition->NF-κB Inhibition MEK/ERK Activation MEK/ERK Activation IKK Inhibition->MEK/ERK Activation Synergistic Apoptosis Synergistic Apoptosis NF-κB Inhibition->Synergistic Apoptosis MEK/ERK Activation->Synergistic Apoptosis Blocked by MEK Inhibitor MEK Inhibitor MEK Inhibitor MEK Inhibitor->MEK/ERK Activation MEK/ERK Inhibition MEK/ERK Inhibition MEK/ERK Inhibition->Synergistic Apoptosis

Caption: Rationale for combination therapy with a MEK inhibitor.

References

Application Notes and Protocols for Bay 65-1942 Hydrochloride in Myocardial Ischemia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bay 65-1942 hydrochloride, a selective IκB kinase β (IKKβ) inhibitor, in preclinical studies of myocardial ischemia-reperfusion (I/R) injury. The protocols and data presented are based on established research to ensure robust and reproducible experimental outcomes.

Introduction to this compound

This compound is a potent and selective, ATP-competitive inhibitor of IKKβ, a critical enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5][6] In the context of myocardial I/R injury, the inflammatory response mediated by NF-κB activation is a key contributor to tissue damage.[1][2][3] By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[1][2][3][7] This mechanism offers a targeted therapeutic strategy to mitigate the detrimental effects of inflammation following myocardial ischemia.

Mechanism of Action Signaling Pathway

Myocardial ischemia-reperfusion injury triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. This activation is dependent on the IKK complex, where IKKβ plays a central role. Bay 65-1942 directly inhibits the kinase activity of IKKβ, thus blocking the downstream inflammatory cascade.

G cluster_0 Myocardial Ischemia-Reperfusion cluster_1 NF-κB Signaling Pathway cluster_2 Inhibitory Action IR Ischemia-Reperfusion Injury IKK_beta IKKβ IR->IKK_beta Activates IKK_beta_inactive IKKβ (Inactive) I_kappa_B IκBα IKK_beta->I_kappa_B Phosphorylates IKK_beta->I_kappa_B NF_kappa_B NF-κB (p50/p65) I_kappa_B->NF_kappa_B Inhibits I_kappa_B->NF_kappa_B NF_kappa_B_nucleus NF-κB (in Nucleus) NF_kappa_B->NF_kappa_B_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NF_kappa_B_nucleus->Pro_inflammatory_genes Induces Bay_65_1942 Bay 65-1942 Hydrochloride Bay_65_1942->IKK_beta Inhibits G cluster_0 Pre-Surgical Phase cluster_1 Surgical & Treatment Phase cluster_2 Post-Surgical Phase & Analysis Animal_Acclimation Animal Acclimation (C57BL/6 mice, 8-10 weeks) Drug_Prep Bay 65-1942 Preparation (5 mg/kg in 10% cremaphor/water) Animal_Acclimation->Drug_Prep Anesthesia Anesthesia Drug_Prep->Anesthesia Intubation Intubation & Ventilation Anesthesia->Intubation Thoracotomy Thoracotomy Intubation->Thoracotomy LAD_Ligation LAD Ligation (30 min Ischemia) Thoracotomy->LAD_Ligation Reperfusion Reperfusion LAD_Ligation->Reperfusion Drug_Admin Drug Administration (i.p. injection) LAD_Ligation->Drug_Admin Pre-Ischemia Reperfusion->Drug_Admin At Reperfusion Reperfusion->Drug_Admin 2h Post-Reperfusion Monitoring Post-operative Monitoring Reperfusion->Monitoring Sacrifice_24h Sacrifice at 24h Monitoring->Sacrifice_24h Sacrifice_1h Sacrifice at 1h Monitoring->Sacrifice_1h Sacrifice_3d Sacrifice at 3d Monitoring->Sacrifice_3d Infarct_Size Infarct Size Measurement Sacrifice_24h->Infarct_Size Biomarkers Biomarker Analysis (CK-MB, TNF-α, IL-6) Sacrifice_1h->Biomarkers Cardiac_Function Cardiac Function Assessment Sacrifice_3d->Cardiac_Function

References

Application Notes and Protocols for Bay 65-1942 Hydrochloride Treatment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Bay 65-1942 hydrochloride, a potent and selective inhibitor of IκB kinase β (IKKβ), in primary cell culture experiments. Understanding the impact of this inhibitor on the NF-κB signaling pathway is crucial for research in inflammation, immunology, neurobiology, and cancer.

Introduction

This compound is an ATP-competitive inhibitor of IKKβ, a key kinase in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] By selectively targeting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This action blocks the translocation of the NF-κB p65/p50 heterodimer to the nucleus, thereby inhibiting the transcription of pro-inflammatory and other target genes. These notes provide protocols for the use of Bay 65-1942 in various primary cell cultures, along with expected outcomes and necessary controls.

Mechanism of Action

The canonical NF-κB signaling pathway is a critical regulator of the inflammatory response. Upon stimulation by various factors such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. The liberated NF-κB complex translocates to the nucleus and initiates the transcription of genes involved in inflammation, cell survival, and proliferation. Bay 65-1942 specifically inhibits the kinase activity of IKKβ, thus preventing these downstream events.[2][4]

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkBa_p65_p50 IκBα-p65-p50 IKK_Complex->IkBa_p65_p50 Phosphorylates IκBα Bay65_1942 Bay 65-1942 HCl Bay65_1942->IKK_Complex Inhibits p_IkBa p-IκBα Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50 p65-p50 (Active NF-κB) Nucleus_p65_p50 p65-p50 p65_p50->Nucleus_p65_p50 Translocates DNA DNA Nucleus_p65_p50->DNA Binds to κB sites Gene_Expression Gene Expression (e.g., TNF-α, IL-6) DNA->Gene_Expression Initiates Transcription

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the primary cell type and the specific experimental conditions. The following table summarizes reported concentrations and their observed effects.

Primary Cell TypeConcentrationTreatment DurationObserved EffectReference
Primary Rat Microglia0.1 µM30 minutesInhibition of LPS-induced p65 and IKKβ phosphorylation.[5]
Mouse Bone Marrow Cells0.5 µM4 hoursInhibition of TNFα-induced IκBα phosphorylation.[4]
Mouse Bone Marrow Cells1 µM8 daysReduced the number of Burst-Forming Unit-Erythroid (BFU-E) colonies.[4]
Bone Marrow-Derived Macrophages (BMDMs)10 µM1 hourInhibition of LPS- and C. albicans-induced primary miRNA transcription.[6]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for treating primary cells with this compound and subsequent analysis.

Experimental_Workflow cluster_analysis 6. Downstream Analysis Cell_Isolation 1. Isolate Primary Cells (e.g., from tissue) Cell_Culture 2. Culture Primary Cells (appropriate media and conditions) Cell_Isolation->Cell_Culture Bay_Treatment 3. Treat with Bay 65-1942 HCl (and stimulus, if applicable) Cell_Culture->Bay_Treatment Incubation 4. Incubate (specific duration) Bay_Treatment->Incubation Harvesting 5. Harvest Cells/Supernatant Incubation->Harvesting Western_Blot Western Blot (p-IκBα, p-p65) Harvesting->Western_Blot ELISA ELISA (Cytokine levels) Harvesting->ELISA Viability_Assay Cell Viability Assay (e.g., MTS, MTT) Harvesting->Viability_Assay qPCR RT-qPCR (Gene expression) Harvesting->qPCR

References

Application Notes and Protocols: Synergistic Inhibition of Cancer Cells with Bay 65-1942 Hydrochloride and AZD6244

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the combination study of Bay 65-1942 hydrochloride, a selective IKKβ inhibitor, and AZD6244 (Selumetinib), a potent MEK1/2 inhibitor. The combination of these two targeted agents has demonstrated synergistic effects in reducing cell viability and inducing apoptosis in cancer cells, particularly in the context of imatinib-resistant chronic myelogenous leukemia (CML).

Introduction

The mitogen-activated protein kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway that is often hyperactivated in various cancers, driving tumor growth and survival. AZD6244 is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, the kinases responsible for the activation of ERK1/2.[1] By inhibiting MEK, AZD6244 effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis.[1]

The NF-κB signaling pathway is another crucial pathway involved in inflammation, immunity, and cell survival. IKKβ is a key kinase in the canonical NF-κB pathway, responsible for the phosphorylation and subsequent degradation of IκBα, which allows for the activation of NF-κB.[2][3] Bay 65-1942 is an ATP-competitive inhibitor that selectively targets IKKβ.[4][5]

Recent studies have revealed a compensatory activation of the MEK/ERK pathway in response to IKK inhibition with Bay 65-1942.[6][7] This finding provides a strong rationale for the combination of MEK and IKK inhibitors to achieve a more potent anti-cancer effect. The co-administration of AZD6244 and Bay 65-1942 has been shown to result in synergistic inhibition of cell viability and enhanced induction of apoptosis.[6][8]

Signaling Pathways

The combination of Bay 65-1942 and AZD6244 targets two interconnected and critical cancer signaling pathways: the MEK/ERK and the NF-κB pathways. Inhibition of IKKβ by Bay 65-1942 can lead to a compensatory activation of the MEK/ERK pathway. The addition of the MEK inhibitor AZD6244 abrogates this escape mechanism, leading to a more profound and synergistic anti-tumor effect.

G cluster_0 MEK/ERK Pathway cluster_1 NF-κB Pathway RAS RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation Proinflammatory Stimuli Proinflammatory Stimuli IKK Complex IKK Complex Proinflammatory Stimuli->IKK Complex inhibits degradation of IKK Complex->MEK1/2 compensatory activation IκBα IκBα IKK Complex->IκBα inhibits degradation of NF-κB NF-κB IKK Complex->NF-κB activates IκBα->NF-κB sequesters Gene Transcription Gene Transcription NF-κB->Gene Transcription AZD6244 AZD6244 AZD6244->MEK1/2 Bay 65-1942 Bay 65-1942 Bay 65-1942->IKK Complex inhibits IKKβ

Figure 1: Targeted Signaling Pathways

Quantitative Data Summary

The following tables summarize the quantitative data from the combination study of AZD6244 and Bay 65-1942 in MYL-R cells, an imatinib-resistant CML cell line.

Table 1: Cell Viability Inhibition

TreatmentConcentration% Reduction in Cell Viability (48h)
AZD62445 µM~50%[6][8]
Bay 65-194210 µM~37%[6][8]
AZD6244 + Bay 65-19425 µM + 10 µM~84%[6][8]

Table 2: Caspase 3/7 Activation

TreatmentConcentrationFold Increase in Caspase 3/7 Activity
AZD62445 µM2.0[9][10]
Bay 65-194210 µM1.3[9][10]
AZD6244 + Bay 65-19425 µM + 10 µM3.2[9][10]

Table 3: Combination Index (CI) Values

Dose CombinationCombination Index (CI)Interpretation
IC500.56 ± 0.09Synergism[6][9]
IC750.48 ± 0.01Synergism[6][9]
IC900.46 ± 0.02Synergism[6][9]
CI values are the mean of three independent experiments ± standard deviation. A CI value < 1 indicates synergism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTS) Assay

This protocol is used to assess the effect of the drug combination on cell proliferation.

G start Seed MYL-R cells in exponential growth treat Treat with: - AZD6244 (5 µM) - Bay 65-1942 (10 µM) - Combination - DMSO (vehicle) start->treat replenish Replenish drug and media after 24 hours treat->replenish assay Assay for cell viability at 48 hours using standard MTS procedure replenish->assay end Analyze results assay->end

References

Assessing NF-κB Inhibition with Bay 65-1942 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor family that regulates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, such as chronic inflammatory conditions, autoimmune disorders, and cancer. Consequently, inhibitors of this pathway are valuable tools for both basic research and therapeutic development.

Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2][3] IKKβ is a key enzyme in the canonical NF-κB signaling cascade, responsible for the phosphorylation and subsequent degradation of the inhibitory IκBα protein.[4][5][6] By selectively targeting IKKβ, this compound effectively blocks the activation of NF-κB, preventing the nuclear translocation of the p65 subunit and the subsequent transcription of pro-inflammatory genes.[4][5]

This document provides detailed application notes and experimental protocols for assessing the inhibitory activity of this compound on the NF-κB signaling pathway.

Chemical and Physical Properties

PropertyValue
Chemical Name 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-[(3S)-3-piperidinyl]-2H-pyrido[2,3-d][1][2]oxazin-2-one hydrochloride
Molecular Formula C₂₂H₂₆ClN₃O₄[7]
Molecular Weight 431.91 g/mol [1][7]
Appearance White to off-white solid[7]
Purity (HPLC) ≥98%
Solubility Soluble in DMSO
Storage Store powder at -20°C for up to 3 years. Solutions are unstable and should be prepared fresh.[1] For short-term storage, solutions in solvent can be kept at -80°C for up to 6 months or -20°C for up to 1 month.[3][7]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of IKKβ.[1][2][3] In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) lead to the activation of the IKK complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). IKKβ then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate gene transcription. This compound binds to the ATP-binding pocket of IKKβ, preventing the phosphorylation of IκBα and thereby inhibiting the entire downstream signaling cascade.

NF_kB_Inhibition_by_Bay_65_1942 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkBa_p50_p65 IκBα-p50/p65 IKK_complex->IkBa_p50_p65 phosphorylates Bay_65_1942 Bay 65-1942 hydrochloride Bay_65_1942->IKK_complex inhibits p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50/p65 IkBa_p50_p65->p50_p65 releases Proteasome Proteasome p_IkBa->Proteasome degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates DNA DNA p50_p65_nuc->DNA binds Gene_Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Gene_Transcription initiates

Figure 1: Mechanism of NF-κB inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound in various experimental systems.

Table 1: In Vitro Inhibition of NF-κB Activity

Assay TypeCell Line/SystemStimulusIC₅₀ / Effective ConcentrationReference
IKKβ Kinase AssayPurified Enzyme-Kᵢ = 2 nM[8]
IKKα Kinase AssayPurified Enzyme-Kᵢ = 135 nM[8]
IKKβ-catalyzed GST-IκBα phosphorylation-ATP (200 nM)IC₅₀ = 4 nM[8]
NF-κB ActivationVarious human and murine culturesVariousIC₅₀ = 18 - 502 nM[8]
Cell Viability (MTS Assay)MYL-R cells-IC₅₀ = 10 µM (48h)[9][10]
Synergistic Inhibition of Cell ViabilityMYL-R cellsAZD6244 (5 µM)10 µM[9][10]

Table 2: In Vivo Efficacy of this compound

Animal ModelConditionDosingEffectReference
MiceLPS-induced plasma TNF-αOralEC₅₀ = 9.1 mg/kg[8]
RatsLPS-induced plasma TNF-αOralEC₅₀ = 6.6 mg/kg[8]
RatsOVA-induced lung inflammationOralED₅₀ < 0.3 mg/kg[8]
MiceAcute ischemia-reperfusion injuryIntraperitonealSignificant reduction in left ventricular infarct size[11]

Experimental Protocols

Herein are detailed protocols for commonly used assays to assess NF-κB inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture and Treatment - Seed cells - Pre-treat with Bay 65-1942 - Stimulate with NF-κB activator (e.g., TNF-α, LPS) Assay_Choice 2. Choose Assay for NF-κB Activity Cell_Culture->Assay_Choice Reporter_Assay A. NF-κB Reporter Gene Assay (Luciferase) Assay_Choice->Reporter_Assay EMSA B. EMSA for DNA Binding (p65) Assay_Choice->EMSA Western_Blot C. Western Blot (p-IκBα, p-p65) Assay_Choice->Western_Blot Immunofluorescence D. Immunofluorescence (p65 Nuclear Translocation) Assay_Choice->Immunofluorescence Data_Analysis 3. Data Analysis and Interpretation Reporter_Assay->Data_Analysis EMSA->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bay 65-1942 Hydrochloride Dosage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Bay 65-1942 hydrochloride in mouse models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2] IKKβ is a critical kinase in the canonical NF-κB signaling pathway, which plays a central role in regulating inflammatory responses, immunity, and cell survival. By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes.

Q2: What is a typical starting dose for this compound in mice?

A commonly reported effective dose in mice is 5 mg/kg administered via intraperitoneal (i.p.) injection .[2] However, the optimal dose will depend on the specific mouse model, the targeted disease indication, and the desired level of IKKβ inhibition. It is recommended to perform a dose-response study to determine the most effective dose for your experimental setup.

Q3: How should I prepare this compound for in vivo administration?

This compound solutions are known to be unstable and should be prepared fresh before each use.[3] Here are two commonly used vehicle formulations:

  • For Intraperitoneal (i.p.) Injection: A solution of 10% Cremophor in water has been successfully used.[2]

  • For Oral Gavage: A formulation of polyethylene glycol 400 (PEG 400)/H₂O (80/20) has been reported for mouse experiments.[4]

Q4: What are the known pharmacokinetic parameters of Bay 65-1942 in rodents?

While specific pharmacokinetic data for this compound in mice is limited in the readily available literature, data from rat studies can provide some guidance. It is important to note that pharmacokinetic profiles can vary between species.

ParameterValue (in rats)Administration RouteCitation
Half-life (t½) 2.1 hoursIntravenous (i.v.)[1]
Oral Bioavailability 69%Oral (p.o.)[1]

Researchers should consider conducting a pilot pharmacokinetic study in their specific mouse strain to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life to optimize dosing schedules.

Q5: Are there any known adverse effects of this compound in mice?

Specific adverse effect data for mice is not extensively detailed in the available literature. However, a 14-day safety study in rats at high doses (45 and 60 mg/kg/day) reported temporary weight loss, neutrophilia, decreased liver enzymes, liver inflammation, and lymphoid depletion.[1] These effects were described as minor and were not observed at an efficacious dose of 30 mg/kg/day.[1] It is crucial to monitor mice for any signs of toxicity, especially when conducting dose-escalation studies.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor solubility of this compound in the vehicle. - Incorrect solvent or vehicle composition.- Compound precipitation at the desired concentration.- For i.p. injection, ensure proper preparation of the 10% Cremophor in water vehicle.- For oral gavage, use the 80/20 PEG 400/H₂O formulation.[4]- Gentle warming and sonication may aid in dissolution, but always prepare fresh and visually inspect for precipitates before administration.
Inconsistent or lack of efficacy in the animal model. - Suboptimal dosage.- Inadequate dosing frequency based on the compound's half-life.- Degradation of the compound due to improper storage or handling.- Incorrect administration technique.- Perform a dose-response study to determine the optimal dose for your model.- Consider the half-life in rats (2.1h i.v.) as a starting point for designing a dosing schedule, but ideally, determine the pharmacokinetic profile in your mouse strain.[1]- Always prepare solutions fresh before each use as they are unstable.[3]- Ensure proper training in i.p. injection or oral gavage techniques to ensure accurate delivery.
Observed adverse effects in mice (e.g., weight loss, lethargy). - The dose is too high for the specific mouse strain or model.- Vehicle toxicity.- Reduce the dosage and perform a dose-titration study to find a balance between efficacy and tolerability.- Include a vehicle-only control group to assess any effects of the formulation itself.
Variability in experimental results between animals. - Inconsistent dosing volume or concentration.- Biological variability within the mouse cohort.- Use calibrated equipment for preparing and administering the compound.- Ensure a homogenous and clear solution before drawing up each dose.- Increase the number of animals per group to account for biological variability.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Mouse Model of LPS-Induced Inflammation

This protocol is adapted from studies investigating the anti-inflammatory effects of IKKβ inhibitors.[4]

Materials:

  • This compound powder

  • Cremophor EL

  • Sterile water for injection

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile phosphate-buffered saline (PBS)

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Preparation of this compound Solution (prepare fresh):

    • Prepare a 10% (v/v) Cremophor in sterile water solution.

    • Dissolve this compound in the 10% Cremophor solution to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a 25g mouse with an injection volume of 200 µL, the concentration would be 0.625 mg/mL).

    • Vortex and gently warm if necessary to ensure complete dissolution. Visually inspect for clarity.

  • Dosing:

    • Acclimatize mice to the experimental conditions.

    • Administer this compound solution (e.g., 5 mg/kg) or vehicle (10% Cremophor in water) via i.p. injection. The injection volume should be consistent across all animals (e.g., 100-200 µL).

  • Induction of Inflammation:

    • 30-60 minutes after the administration of Bay 65-1942 or vehicle, induce inflammation by i.p. injection of LPS (e.g., 1-5 mg/kg in sterile PBS).

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS challenge, collect blood and/or tissues for analysis of inflammatory markers (e.g., serum TNF-α, IL-6 levels) or other relevant endpoints.

Protocol 2: Oral Gavage Administration of this compound

This protocol provides a general guideline for oral administration.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Sterile water

  • Oral gavage needles for mice

Procedure:

  • Preparation of this compound Formulation (prepare fresh):

    • Prepare an 80/20 (v/v) solution of PEG 400 and sterile water.

    • Suspend or dissolve this compound in the PEG 400/water vehicle to the desired concentration.

    • Vortex thoroughly to ensure a homogenous suspension/solution.

  • Dosing:

    • Gently restrain the mouse.

    • Administer the this compound formulation or vehicle via oral gavage using an appropriately sized feeding needle. The volume should typically not exceed 10 mL/kg.

  • Subsequent Procedures:

    • Proceed with the experimental model as required (e.g., induction of inflammation, behavioral testing).

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in a Mouse Model of Myocardial Ischemia-Reperfusion Injury

Treatment GroupInfarct Size (% of Area at Risk)Citation
Vehicle70.7 ± 3.4[2]
Bay 65-1942 (prior to ischemia)42.7 ± 4.1[2]
Bay 65-1942 (at reperfusion)42.7 ± 7.5[2]
Bay 65-1942 (2h after reperfusion)29.4 ± 5.2[2]

Visualizations

G cluster_0 Canonical NF-κB Signaling Pathway cluster_1 Nucleus Stimuli Stimuli IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_Complex Activates IKB_NFKB IκBα-NF-κB (Inactive) IKK_Complex->IKB_NFKB Phosphorylates IκBα Bay65_1942 Bay 65-1942 Hydrochloride Bay65_1942->IKK_Complex Inhibits IKKβ IKB_P p-IκBα NFKB_Active NF-κB (Active) IKB_NFKB->NFKB_Active Releases Proteasome Proteasome IKB_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFKB_Active->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription NFKB_Active->Gene_Transcription Induces G cluster_workflow Experimental Workflow for In Vivo Efficacy Testing Start Start Preparation Prepare fresh Bay 65-1942 solution or vehicle Start->Preparation Administration Administer to mice (i.p. or oral gavage) Preparation->Administration Induction Induce disease model (e.g., LPS injection) Administration->Induction Monitoring Monitor animals for adverse effects Induction->Monitoring Endpoint Collect samples for endpoint analysis Monitoring->Endpoint Analysis Analyze data (e.g., cytokine levels) Endpoint->Analysis End End Analysis->End G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent or No Efficacy Observed Check_Compound Is the compound solution freshly prepared and clear? Inconsistent_Results->Check_Compound Check_Dose Is the dose and administration route appropriate for the model? Check_Compound->Check_Dose Yes Prepare_Fresh Always prepare fresh solution Check_Compound->Prepare_Fresh No Check_PK Is the dosing frequency optimal for the compound's half-life? Check_Dose->Check_PK Yes Optimize_Dose Perform a dose-response study Check_Dose->Optimize_Dose No Check_Model Is the disease model robust and reproducible? Check_PK->Check_Model Yes Optimize_Schedule Adjust dosing schedule Check_PK->Optimize_Schedule No Refine_Model Refine and validate the disease model Check_Model->Refine_Model No

References

Bay 65-1942 hydrochloride off-target effects on MEK/ERK

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bay 65-1942 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of Bay 65-1942, with a specific focus on its off-target effects on the MEK/ERK signaling pathway.

I. Overview of this compound

Bay 65-1942 is a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. While highly selective for its primary target, unexpected off-target effects, particularly the paradoxical activation of the MEK/ERK pathway, have been observed in specific cellular contexts. This guide will help you navigate and troubleshoot these potential issues.

II. Quantitative Data: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of Bay 65-1942 against its intended target, IKKβ, and key kinases in the MEK/ERK pathway.

Target KinaseInhibition MetricValueReference
IKKβ Ki4 nM[1]
IKKα IC50135 nM[1]
ERK1 % Activity Remaining @ 1µM98%[1]
% Activity Remaining @ 10µM86%[1]
ERK2 % Activity Remaining @ 1µM81%[1]
% Activity Remaining @ 10µM74%[1]
MKK1 (MEK1) % Activity Remaining @ 10µM62%[1]
IKKε, MKK4, MKK7, Syk, Lck, Fyn, PI3Kγ, PKA, PKC IC50> 10 µM[1]

Note: The high percentage of activity remaining for ERK1 and ERK2, even at a high concentration of 10 µM, indicates that Bay 65-1942 is a very weak direct inhibitor of these kinases.

III. Troubleshooting Guide: Paradoxical MEK/ERK Pathway Activation

A significant off-target effect observed with Bay 65-1942 is the unexpected activation of the MEK/ERK signaling pathway, particularly in imatinib-resistant chronic myelogenous leukemia (CML) cell lines (e.g., MYL-R)[2][3].

Question: I am using Bay 65-1942 to inhibit NF-κB, but I am observing an increase in phosphorylated ERK (p-ERK) levels. Is this expected?

Answer: This is not a universally expected outcome, but it is a documented off-target effect in certain cellular contexts. This phenomenon is often referred to as "paradoxical pathway activation." Instead of inhibiting the MEK/ERK pathway, Bay 65-1942 can lead to its activation in specific cell types, such as imatinib-resistant leukemia cells[2][3].

Question: What is the likely mechanism for this paradoxical activation?

Answer: The precise mechanism is not fully elucidated for Bay 65-1942. However, for other kinase inhibitors, paradoxical activation can occur through several mechanisms that are not mutually exclusive[4]:

  • Feedback Loop Disruption: Inhibition of a primary pathway (NF-κB) may relieve a negative feedback loop that normally suppresses MEK/ERK signaling.

  • Conformational Changes: The binding of the inhibitor to IKKβ or an unknown off-target kinase could induce a conformational change that promotes interaction with and activation of upstream components of the MEK/ERK pathway, such as RAF kinases.

  • Scaffold Protein Interactions: The inhibitor might alter the composition or localization of signaling complexes, leading to enhanced MEK/ERK activation.

Question: How can I confirm that the observed ERK activation is a real off-target effect of Bay 65-1942?

Answer: To validate this observation, you should perform the following control experiments:

  • Dose-Response Analysis: Treat your cells with a range of Bay 65-1942 concentrations to see if the ERK activation is dose-dependent.

  • Time-Course Analysis: Measure p-ERK levels at different time points after treatment to understand the kinetics of the activation.

  • Use of a MEK Inhibitor: Co-treat the cells with Bay 65-1942 and a specific MEK inhibitor (e.g., AZD6244, Selumetinib). If the ERK activation is mediated through the canonical MEK/ERK pathway, the MEK inhibitor should abolish the increase in p-ERK induced by Bay 65-1942[2][3].

  • Orthogonal IKKβ Inhibition: Use an alternative IKKβ inhibitor with a different chemical scaffold to see if the same effect is observed. If not, the effect may be specific to the chemical structure of Bay 65-1942.

  • IKKβ Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate IKKβ expression. This will help determine if the effect is dependent on the presence of the primary target.

Question: What are the experimental implications of this off-target effect?

Answer: If you are studying processes that are influenced by the MEK/ERK pathway (e.g., cell proliferation, survival, differentiation), the paradoxical activation of this pathway by Bay 65-1942 can be a significant confounding factor. It is crucial to monitor the status of the MEK/ERK pathway in your experiments and consider its potential contribution to the observed phenotype. In some cases, co-treatment with a MEK inhibitor may be necessary to isolate the effects of NF-κB inhibition.

IV. Frequently Asked Questions (FAQs)

Q1: At what concentration should I use this compound in my cell-based assays? A1: The optimal concentration will vary depending on the cell type and the specific experimental goals. Based on published data, concentrations in the range of 1-10 µM have been used in cell-based assays[5]. It is always recommended to perform a dose-response curve to determine the optimal concentration for IKKβ inhibition and to assess potential off-target effects in your specific system.

Q2: Is this compound stable in solution? A2: It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared (e.g., in DMSO), it should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.

Q3: What are the recommended negative controls for experiments with Bay 65-1942? A3: The vehicle used to dissolve Bay 65-1942 (typically DMSO) should be used as a negative control at the same final concentration. Additionally, using an inactive analog of the inhibitor, if available, can be a valuable control.

Q4: Can I use Bay 65-1942 in animal studies? A4: Yes, Bay 65-1942 has been used in in vivo studies. The appropriate dosage and administration route will depend on the animal model and the research question. Consult relevant literature for established protocols.

V. Experimental Protocols

Protocol 1: Western Blotting for Phospho-ERK1/2 Detection

This protocol is designed to assess the phosphorylation status of ERK1/2 (p44/42 MAPK) in response to treatment with Bay 65-1942.

Materials:

  • Cell culture reagents

  • This compound

  • MEK inhibitor (e.g., AZD6244) as a control

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and treat with vehicle (DMSO), Bay 65-1942 at various concentrations, and/or a combination of Bay 65-1942 and a MEK inhibitor for the desired time.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.

Protocol 2: Multiplexed Inhibitor Bead (MIB) Mass Spectrometry for Kinome Profiling

MIB-MS is a powerful technique to assess the global activation state of the kinome. This is a generalized protocol based on published methods[2][3].

Materials:

  • Multiplexed inhibitor beads (a mixture of beads coupled to broad-spectrum kinase inhibitors)

  • MIB lysis buffer (containing protease and phosphatase inhibitors)

  • Columns for affinity chromatography

  • Mass spectrometer and reagents for quantitative proteomics (e.g., iTRAQ or TMT)

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates using MIB lysis buffer.

  • Kinase Enrichment: Incubate the cell lysates with the MIBs to allow for the binding of active kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • Quantitative Labeling: Label the resulting peptides with isobaric tags (e.g., iTRAQ or TMT) for quantitative analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the captured kinases to determine changes in their abundance/activity upon treatment with Bay 65-1942.

VI. Visualizations

G cluster_0 Canonical NF-κB Pathway cluster_1 MEK/ERK Pathway Stimuli Stimuli IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Growth_Factors Growth_Factors RAS RAS Growth_Factors->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK_Nucleus Nucleus ERK->ERK_Nucleus Translocates Cellular_Response Cellular Response (Proliferation, Survival) ERK_Nucleus->Cellular_Response Bay65_1942 Bay 65-1942 hydrochloride Bay65_1942->IKK_Complex Inhibits Bay65_1942->RAF Paradoxical Activation (Context-Dependent)

Caption: Signaling pathways affected by this compound.

G cluster_workflow Troubleshooting Workflow start Observe Unexpected ↑ p-ERK with Bay 65-1942 dose_response Perform Dose-Response and Time-Course Analysis start->dose_response mek_inhibitor Co-treat with MEK Inhibitor (e.g., AZD6244) dose_response->mek_inhibitor p_erk_western Analyze p-ERK by Western Blot mek_inhibitor->p_erk_western result_reversal Is p-ERK increase reversed by MEK inhibitor? p_erk_western->result_reversal conclusion_on_target Conclude Paradoxical On-Pathway Activation result_reversal->conclusion_on_target Yes conclusion_off_target Consider Alternative Off-Target Effects result_reversal->conclusion_off_target No

References

Technical Support Center: Bay 65-1942 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bay 65-1942 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and clarifying frequently asked questions regarding the use of this selective IKKβ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2][3] By targeting the ATP-binding site of IKKβ, it prevents the phosphorylation of IκBα. This action blocks the subsequent ubiquitination and proteasomal degradation of IκBα, which ultimately leads to the inhibition of the canonical NF-κB signaling pathway.[3][4]

Q2: What is the selectivity profile of this compound?

This compound exhibits significant selectivity for IKKβ over the closely related IKKα, with a reported selectivity of over 50-fold.[5] This specificity is crucial for dissecting the roles of the canonical versus the non-canonical NF-κB pathways. While it is selective over a broad range of other protein kinases, it is always advisable to consider potential off-target effects in the interpretation of experimental results.[6]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, the powdered form of this compound should be kept at -20°C for up to three years.[1] Stock solutions are best stored at -80°C for up to six months or at -20°C for one month.[3] It is important to note that solutions of this compound are reported to be unstable, and it is recommended to prepare them fresh for experiments.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.

Q4: How should I prepare this compound for in vitro and in vivo experiments?

  • In Vitro: For cell-based assays, this compound can be dissolved in DMSO.[3] For example, a stock solution of 50 mg/mL in DMSO can be prepared.[3] It is crucial to use newly opened, high-purity DMSO, as the compound's solubility can be affected by hygroscopic DMSO.[3]

  • In Vivo: A common vehicle for intraperitoneal injection in mice is a solution of 10% Cremophor in water.[5] Another formulation involves a sequential addition of solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is essential to ensure the solution is clear after the addition of each solvent.

Troubleshooting Guide

Issue 1: Suboptimal or No Inhibition of NF-κB Signaling

Q: I am not observing the expected decrease in the phosphorylation of IκBα or downstream NF-κB target gene expression after treatment with this compound. What could be the reason?

Possible Causes and Solutions:

  • Inhibitor Instability: As solutions of this compound are unstable, always prepare fresh solutions for each experiment.[1]

  • Improper Storage: Ensure the compound and its stock solutions have been stored correctly at the recommended temperatures to maintain activity.[3]

  • Insufficient Concentration: The effective concentration can vary between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific model. Concentrations typically used in cell culture range from 1 µM to 10 µM.[3][6]

  • Cellular Context: The activation state of the NF-κB pathway in your cells can influence the apparent efficacy of the inhibitor. Ensure your stimulus (e.g., TNF-α, IL-1β) is potent enough to activate the pathway robustly.

  • Experimental Timing: The kinetics of NF-κB activation and inhibition can be rapid. Optimize the pre-incubation time with this compound before applying the stimulus and the time point for assessing the downstream readout.

Issue 2: Unexpected Increase in Pro-inflammatory Cytokine Expression

Q: I am using this compound to inhibit NF-κB, but I am observing an unexpected increase in the expression of IL-6. Why is this happening?

Background:

In certain cellular contexts, such as imatinib-resistant chronic myelogenous leukemia (CML) cells (MYL-R), treatment with Bay 65-1942 has been shown to cause a surprising increase in IL-6 mRNA expression.[2] This paradoxical effect was found to be correlated with an increase in the phosphorylation of ERK (extracellular signal-regulated kinase).[2]

Troubleshooting Steps:

  • Confirm the Effect: Verify the increase in IL-6 expression using a reliable method like qRT-PCR or ELISA.

  • Investigate ERK Signaling: Assess the phosphorylation status of MEK and ERK in your experimental system following treatment with this compound, for instance by Western blot. An increase in p-ERK alongside elevated IL-6 would be consistent with the previously reported unexpected result.[2]

  • Consider Co-inhibition: If activation of the MEK/ERK pathway is confirmed, co-treatment with a MEK inhibitor (e.g., AZD6244) alongside Bay 65-1942 can be explored. This combination has been shown to prevent the increase in IL-6 expression and can lead to synergistic effects on cell viability in some cancer models.[2][4]

Issue 3: Inconsistent or Variable Results Across Experiments

Q: My results with this compound are not consistent from one experiment to the next. What factors could contribute to this variability?

Potential Sources of Variability and Recommendations:

  • Solution Preparation: Given the noted instability of this compound in solution, batch-to-batch variations in freshly prepared solutions can be a source of inconsistency.[1] Standardize your solution preparation protocol meticulously.

  • Cell Culture Conditions: Ensure that cell passage number, confluency, and overall health are consistent across experiments, as these factors can significantly impact signaling pathways.

  • Vehicle Control: Always include a vehicle-only control (e.g., DMSO, 10% Cremophor in water) to account for any effects of the solvent.

  • Purity of Reagents: Use high-purity this compound and solvents to avoid confounding effects from impurities.

Data Presentation

Table 1: In Vitro Experimental Parameters for this compound

ParameterCell LineConcentrationDuration of TreatmentObserved EffectReference
IKKβ InhibitionMYL-R10 µM12 hours~2-fold decrease in IκBα mRNA expression[2]
Cell ViabilityMYL-R10 µM48 hours~37% reduction in cell viability[2]
ApoptosisMYL-R10 µM24 hours1.3-fold increase in caspase 3/7 activity[3]
Combination EffectMYL-R10 µM Bay 65-1942 + 5 µM AZD624448 hours~84% reduction in cell viability[2]

Table 2: In Vivo Experimental Parameters for this compound

Animal ModelAdministration RouteDosageVehicleObserved EffectReference
C57BL/6 Mice (Myocardial IR)Intraperitoneal5 mg/kg10% Cremophor in waterSignificant reduction in left ventricular infarct size[5]
C57BL/6 Mice (Myocardial IR)Intraperitoneal5 mg/kg10% Cremophor in waterSignificant decrease in serum TNF-α and IL-6 levels[5]

Experimental Protocols

Western Blot for Phospho-ERK after this compound Treatment

  • Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the appropriate duration. Include vehicle-treated and untreated controls.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Visualizations

G cluster_0 Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) IKK Complex IKK Complex Stimulus (e.g., TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Bay 65-1942 Bay 65-1942 IKK Complex->Bay 65-1942 NF-κB NF-κB IκBα->NF-κB Inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nucleus Nucleus NF-κB->Nucleus Translocates Gene Expression Gene Expression Nucleus->Gene Expression Induces

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Bay 65-1942.

G cluster_1 Bay 65-1942 Bay 65-1942 IKKβ IKKβ Bay 65-1942->IKKβ Inhibits Unknown Mechanism Unknown Mechanism Bay 65-1942->Unknown Mechanism IκBα IκBα IKKβ->IκBα No Phosphorylation NF-κB Activity NF-κB Activity IκBα->NF-κB Activity Inhibition Maintained MEK MEK Unknown Mechanism->MEK Activates ERK ERK MEK->ERK Phosphorylates IL-6 Expression IL-6 Expression ERK->IL-6 Expression Increases

Caption: Unexpected activation of MEK/ERK signaling and IL-6 expression by Bay 65-1942.

G cluster_2 Troubleshooting Workflow start Unexpected Result Observed q1 Is NF-κB inhibition suboptimal? start->q1 a1 Check inhibitor stability Optimize concentration and timing q1->a1 Yes q2 Is IL-6 expression increased? q1->q2 No end Resolution a1->end a2 Assess MEK/ERK phosphorylation Consider co-inhibition with a MEK inhibitor q2->a2 Yes q3 Are results inconsistent? q2->q3 No a2->end a3 Standardize solution preparation Ensure consistent cell culture conditions q3->a3 Yes q3->end No a3->end

Caption: A logical workflow for troubleshooting unexpected results with Bay 65-1942.

References

Bay 65-1942 hydrochloride stability in DMSO and media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Bay 65-1942 hydrochloride in DMSO and cell culture media. The following information is compiled from various supplier datasheets and best practices for handling small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (B87167) (DMSO)[1][2][3][4]. For in vitro experiments, it is recommended to prepare a concentrated stock solution in anhydrous DMSO[5].

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the integrity of the compound. Recommendations are summarized in the table below.

FormStorage TemperatureRecommended Duration
Powder-20°C3 years[1]
Stock Solution in DMSO-20°C1 month[5]
Stock Solution in DMSO-80°C6 months[5]

To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes[5].

Q3: What is the stability of this compound in DMSO at room temperature?

Q4: Is this compound stable in aqueous solutions or cell culture media?

A4: this compound has limited solubility in aqueous solutions. When a DMSO stock solution is diluted into cell culture media, the compound's stability can be compromised. It is a common issue for small molecule inhibitors to be susceptible to hydrolysis or degradation in aqueous environments over time. Therefore, it is best practice to add the inhibitor to the cell culture medium immediately before starting the experiment. For long-term experiments (>24 hours), consider replenishing the media with freshly diluted inhibitor every 24-48 hours to maintain a consistent effective concentration.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution in media The final concentration of the inhibitor exceeds its solubility limit in the aqueous media. The final DMSO concentration may be too low to maintain solubility.- Ensure the final DMSO concentration in the culture media is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity[7].- Perform a preliminary solubility test in your specific cell culture medium.- Consider using a lower final concentration of this compound.
Loss of inhibitor activity in experiments Degradation of the compound in the stock solution or working solution.- Always use freshly prepared working solutions from a properly stored stock.- Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing aliquots.- For long-duration cell culture experiments, replenish the media with freshly prepared inhibitor at regular intervals (e.g., every 24 hours).
Inconsistent experimental results Inconsistent inhibitor concentration due to degradation or precipitation. Pipetting errors.- Prepare a fresh dilution of the inhibitor for each experimental replicate.- Ensure the inhibitor is thoroughly mixed into the media before adding it to the cells.- Use calibrated pipettes for accurate dilutions.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Prepare a stock solution by dissolving the powder in anhydrous DMSO to the desired concentration (e.g., 10 mM or 50 mg/mL)[5]. Assistance from sonication or gentle warming may be necessary to ensure complete dissolution[5].

    • Aliquot the stock solution into single-use sterile tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[5].

Preparation of Working Solution for Cell-Based Assays
  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed complete cell culture medium

  • Procedure:

    • On the day of the experiment, thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in pre-warmed complete cell culture medium. It is crucial to add the stock solution to the media and mix immediately to minimize precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is not cytotoxic to the cells being used (typically ≤0.5%)[7].

    • Use the freshly prepared working solution immediately.

Visualizations

G cluster_pathway This compound Mechanism of Action Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Bay651942 Bay 65-1942 Hydrochloride Bay651942->IKK_complex Inhibits IKKβ NFkB NF-κB (p65/p50) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammatory Cytokines) Nucleus->Gene_Transcription Initiates

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

G cluster_workflow Recommended Experimental Workflow start Start prep_stock Prepare Fresh Stock Solution in DMSO start->prep_stock prep_working Dilute Stock in Cell Culture Media prep_stock->prep_working treat_cells Treat Cells Immediately prep_working->treat_cells long_term Long-term Experiment? (>24h) treat_cells->long_term replenish Replenish Media with Freshly Prepared Inhibitor long_term->replenish Yes assay Perform Assay long_term->assay No replenish->assay end End assay->end

Caption: Recommended workflow for using this compound in cell-based assays.

References

Technical Support Center: Bay 65-1942 Hydrochloride In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay 65-1942 hydrochloride. The information is designed to address specific issues related to in vivo precipitation and formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ).[1] IKKβ is a key enzyme in the canonical NF-κB signaling pathway, which is involved in inflammatory responses, immune regulation, and cell survival. By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes.[1][2]

Q2: What are the main challenges in formulating this compound for in vivo studies?

The primary challenge in formulating this compound is its poor aqueous solubility. As a hydrochloride salt of a weakly basic compound, it is susceptible to precipitation in aqueous solutions, especially with changes in pH. This can lead to issues such as low bioavailability and inconsistent experimental results. Another potential issue is the disproportionation of the hydrochloride salt into its less soluble free base form.[3][4][5]

Q3: What is a recommended formulation for in vivo administration of this compound?

A commonly used and effective formulation for in vivo studies is a co-solvent system. One such recommended formulation consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

This formulation has been shown to achieve a solubility of ≥ 2.5 mg/mL for this compound, resulting in a clear solution suitable for administration.

Q4: What are the roles of the different components in the recommended formulation?

  • DMSO (Dimethyl Sulfoxide): A powerful aprotic solvent used to initially dissolve the compound.

  • PEG300 (Polyethylene glycol 300): A water-miscible co-solvent that helps to keep the compound in solution when the formulation is diluted in an aqueous environment, such as the bloodstream.[6]

  • Tween-80 (Polysorbate 80): A non-ionic surfactant and wetting agent. It helps to prevent the precipitation of the drug by forming micelles and improves the overall stability of the formulation.[6][7][8]

  • Saline: The aqueous vehicle that makes up the bulk of the formulation, providing an isotonic solution for injection.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon mixing with aqueous buffer or saline The compound is "crashing out" of the organic solvent when introduced to the aqueous environment.Follow a stepwise dilution protocol. First, dissolve the compound in DMSO. Then, slowly add the PEG300 and Tween-80, ensuring the solution is clear at each step before adding the final saline component.
Cloudiness or precipitation in the final formulation The solubility limit in the chosen vehicle has been exceeded.Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution. If precipitation persists, consider reducing the final concentration of this compound.
Inconsistent results between experiments Potential precipitation of the compound in the stock solution or final formulation over time.Always prepare fresh working solutions of this compound for each experiment. It is not recommended to store the final formulation for extended periods.
Precipitation after in vivo administration (suspected) The formulation is not robust enough to prevent precipitation upon dilution in the bloodstream or gastrointestinal tract.Ensure the use of a co-solvent system like the recommended 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation. The combination of a co-solvent and a surfactant is designed to mitigate this issue.
Disproportionation of the hydrochloride salt The hydrochloride salt converts to the less soluble free base, leading to precipitation. This can be influenced by pH and the presence of other excipients.[3][4][5][9]Prepare formulations fresh before each use. If a suspension is being used, cooling it in an ice bath (2-8°C) has been shown to suppress disproportionation for some hydrochloride salts.[3][5]

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

Property Value Source
Molecular Formula C₂₂H₂₆ClN₃O₄[10]
Molecular Weight 431.91 g/mol [10]
Appearance White to off-white solid[10]
Solubility in DMSO 50 mg/mL (with sonication)[10]
Solubility in Water 2.17 mg/mL (with sonication)[10]
Solubility in Recommended In Vivo Formulation ≥ 2.5 mg/mLN/A

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration (1 mL total volume)

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100 µL of DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Add Co-solvent: To the DMSO stock solution, add 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture. Mix thoroughly until the solution is homogeneous.

  • Add Saline: Slowly add 450 µL of sterile saline to the mixture while vortexing or stirring continuously.

  • Final Inspection: Visually inspect the final formulation to ensure it is a clear solution, free of any visible precipitates.

Note: It is highly recommended to prepare this formulation fresh on the day of the experiment.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex Activation IkBa_NFkB IκBα-p50/p65 (Inactive) IKK_Complex->IkBa_NFkB Phosphorylation Bay651942 Bay 65-1942 Hydrochloride Bay651942->IKK_Complex Inhibition p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB_active p50/p65 (Active) IkBa_NFkB->NFkB_active Release Ub Ubiquitination p_IkBa->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkBa_NFkB IκBα degradation DNA DNA NFkB_active->DNA Nuclear Translocation Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription G Start Start: In vivo precipitation observed Check_Formulation Is a co-solvent formulation being used? Start->Check_Formulation Use_Cosolvent Implement a co-solvent system (e.g., DMSO, PEG300, Tween-80, Saline) Check_Formulation->Use_Cosolvent No Check_Preparation Is the formulation prepared fresh and using a stepwise dilution? Check_Formulation->Check_Preparation Yes Use_Cosolvent->Check_Preparation Fresh_Prep Prepare fresh formulation for each experiment using the stepwise dilution protocol. Check_Preparation->Fresh_Prep No Check_Concentration Is the compound concentration too high? Check_Preparation->Check_Concentration Yes Fresh_Prep->Check_Concentration Reduce_Concentration Reduce the final concentration of this compound. Check_Concentration->Reduce_Concentration Yes Consider_Alternatives Consider alternative formulations or consult with a formulation specialist. Check_Concentration->Consider_Alternatives No End End: Precipitation issue resolved Reduce_Concentration->End Consider_Alternatives->End

References

minimizing toxicity of Bay 65-1942 hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bay 65-1942 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize toxicity when using this selective IKKβ inhibitor in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2][3] IKKβ is a critical kinase in the canonical NF-κB signaling pathway. By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and cell survival genes.[1][4]

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is soluble in DMSO.[5] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is important to note that solutions are unstable and it is recommended to prepare them fresh.[2]

Q3: What are the typical working concentrations for this compound in cell culture?

A3: The effective concentration of this compound can vary depending on the cell line and experimental goals. However, published studies have used concentrations in the range of 1 µM to 10 µM.[3][6] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay.

Q4: What are the visible signs of cytotoxicity in cell culture when using this compound?

A4: Signs of cytotoxicity can include a decrease in cell proliferation, changes in cell morphology (e.g., rounding, detachment from the culture surface), and an increase in floating, dead cells. For quantitative assessment, assays such as MTT, LDH release, or trypan blue exclusion can be used to measure cell viability and death.

Troubleshooting Guides

Even with careful planning, you may encounter issues with toxicity. The following table provides guidance on common problems, their potential causes, and solutions.

Problem Potential Cause Recommended Solution
High levels of cell death even at low concentrations. Cell line is particularly sensitive to IKKβ inhibition or off-target effects.1. Perform a dose-response and time-course experiment: Start with a lower concentration range (e.g., 0.1 µM to 5 µM) and shorter exposure times (e.g., 6, 12, 24 hours).[7]2. Use a recovery period: Treat cells for a shorter duration and then replace with fresh media without the inhibitor to see if they recover.
Inconsistent results between experiments. Instability of this compound in solution.1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles.[2]2. Use aliquots: Aliquot the stock solution upon initial preparation to minimize degradation.
Observed phenotype does not align with expected IKKβ inhibition. Potential off-target effects of the inhibitor.1. Use a structurally different IKKβ inhibitor: Confirm the phenotype with a different compound targeting the same pathway.2. Rescue experiment: If possible, overexpress a constitutively active form of a downstream target to see if the phenotype is reversed.3. Kinome profiling: For in-depth analysis, consider screening the inhibitor against a panel of kinases to identify potential off-target interactions.[8]
Cell stress observed, but not widespread death. Sub-lethal toxicity or secondary effects of NF-κB pathway inhibition.1. Co-treatment with an antioxidant: Oxidative stress can be a secondary effect of drug treatment. Consider co-treatment with N-acetylcysteine (NAC) at a concentration of 1-5 mM.[9]2. Optimize cell culture conditions: Ensure cells are healthy and not stressed from other factors (e.g., confluency, media quality).

Experimental Protocols

Protocol: Optimizing this compound Concentration to Minimize Toxicity

This protocol describes a method to determine the optimal concentration of this compound that effectively inhibits IKKβ with minimal impact on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.

    • Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.

    • Choose a concentration for your experiments that is below the cytotoxic range but has been shown to be effective in inhibiting IKKβ (based on literature or your own functional assays).

Visualizations

Signaling Pathway

NF_kappaB_Pathway Canonical NF-κB Signaling Pathway and Inhibition by Bay 65-1942 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex Activates IKK_beta IKKβ IkappaB IκBα IKK_Complex->IkappaB Phosphorylates (P) NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus Translocates Bay_65_1942 Bay 65-1942 Hydrochloride Bay_65_1942->IKK_beta Inhibits DNA DNA NFkappaB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Transcription

Caption: Inhibition of the canonical NF-κB pathway by this compound.

Experimental Workflow

Toxicity_Minimization_Workflow Workflow for Minimizing this compound Toxicity cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Seed_Cells 1. Seed Cells Prepare_Drug 2. Prepare Serial Dilutions of Bay 65-1942 Seed_Cells->Prepare_Drug Treat_Cells 3. Treat Cells with Drug and Vehicle Control Prepare_Drug->Treat_Cells Incubate 4. Incubate for Multiple Time Points (e.g., 24h, 48h, 72h) Treat_Cells->Incubate Viability_Assay 5. Perform Cell Viability Assay Incubate->Viability_Assay Analyze_Data 6. Analyze Data and Determine Cytotoxic IC50 Viability_Assay->Analyze_Data Select_Concentration 7. Select Optimal Non-Toxic Concentration Analyze_Data->Select_Concentration

Caption: A stepwise workflow for determining the optimal non-toxic concentration.

References

interpreting conflicting data from Bay 65-1942 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay 65-1942 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an ATP-competitive and selective inhibitor of IκB kinase β (IKKβ).[1][2][3] By inhibiting IKKβ, it prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB dimers in the cytoplasm. This ultimately blocks the nuclear translocation of NF-κB and inhibits the transcription of NF-κB target genes.[4]

Q2: What is a suitable starting concentration and pre-incubation time for in vitro experiments?

A common starting concentration range for in vitro cell-based assays is 0.1 to 10 µM.[1][5] A pre-incubation time of 30 minutes to 2 hours before stimulation is typically sufficient. However, the optimal concentration and duration are highly dependent on the cell type and the specific experimental conditions. It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

Q3: How can I confirm that Bay 65-1942 is effectively inhibiting the NF-κB pathway in my experiment?

The most direct way to confirm the inhibitory activity of Bay 65-1942 is to assess the phosphorylation status of key proteins in the canonical NF-κB pathway. This can be achieved by:

  • Western Blotting: Analyze the phosphorylation of IκBα (at Ser32/36) and the p65 subunit of NF-κB (at Ser536). Effective inhibition will result in a decrease in the phosphorylation of these proteins.

  • Immunofluorescence Microscopy: Visualize the subcellular localization of the p65 subunit. In inhibited cells, p65 should remain in the cytoplasm, while in activated cells, it will translocate to the nucleus.

  • Reporter Assays: Utilize a luciferase reporter construct driven by an NF-κB response element. A decrease in luciferase activity upon stimulation in the presence of Bay 65-1942 indicates successful inhibition.

Interpreting Conflicting Data

Q4: I am seeing an unexpected increase in the expression of an inflammatory cytokine (e.g., IL-6) after treatment with Bay 65-1942. Is this a known phenomenon?

Yes, this paradoxical effect has been observed in specific cellular contexts. While Bay 65-1942 is a selective IKKβ inhibitor, it has been shown to cause an increase in IL-6 expression in imatinib-resistant leukemia cells (MYL-R).[6][7] This is thought to be a compensatory mechanism involving the activation of the MEK/ERK signaling pathway.[6][8]

Q5: How can I determine if the paradoxical MEK/ERK activation is occurring in my cell line?

To investigate this, you can perform the following experiments:

  • Western Blotting: Probe for phosphorylated forms of MEK and ERK. An increase in the levels of phospho-MEK and phospho-ERK after Bay 65-1942 treatment would suggest the activation of this pathway.[6]

  • Co-treatment with a MEK inhibitor: Treat your cells with Bay 65-1942 in the presence and absence of a MEK inhibitor (e.g., AZD6244).[6][9] If the increase in IL-6 is dependent on MEK/ERK signaling, the MEK inhibitor should prevent this effect.[6]

Troubleshooting Guide

Q6: I am not observing the expected inhibition of IκBα phosphorylation. What are the possible causes and solutions?

Potential Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a wider range of Bay 65-1942 concentrations.
Insufficient Pre-incubation Time Increase the pre-incubation time with Bay 65-1942 before adding the stimulus. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended.
Inhibitor Instability Prepare fresh stock solutions of Bay 65-1942. Solutions are unstable and should be prepared fresh or stored appropriately in small aliquots to avoid freeze-thaw cycles.[2]
High Cell Density Ensure that cells are not overgrown, as this can lead to non-specific activation of signaling pathways.
Stimulus Potency Verify the activity of your NF-κB-inducing stimulus (e.g., TNF-α, LPS).

Q7: My vehicle control (e.g., DMSO) is showing an effect on NF-κB activation. What should I do?

Potential Cause Troubleshooting Steps
High Vehicle Concentration Ensure the final concentration of the vehicle (e.g., DMSO) is low and non-toxic to your cells (typically ≤ 0.1%).
Vehicle-Induced Stress Some cell lines are sensitive to solvents. Test a lower concentration of the vehicle or consider an alternative solvent if possible.

Data Presentation

In Vitro Efficacy of this compound
Cell Line Assay Parameter Concentration Observed Effect Reference
MYL-RCell Viability (MTS)IC50~10 µM (48h)Reduction in cell viability[1][5]
MYL-RCaspase 3/7 ActivityFold Increase10 µM (24h)1.3-fold increase[1][5]
MYL-RIκBα mRNA ExpressionFold Change10 µM (12h)~2-fold decrease[6]
MYL-RIL-6 mRNA ExpressionFold Change10 µM (12h)~4.4-fold increase[6][7]
HeLaAMPK PhosphorylationInhibition1 µMInhibition of IL-1β-induced phosphorylation[10]
In Vivo Efficacy of Bay 65-1942 in a Murine Myocardial Ischemia-Reperfusion Model
Treatment Group Parameter Value Reference
ShamInfarct/Area at Risk (%)5.8 ± 3.4[1][3]
VehicleInfarct/Area at Risk (%)70.7 ± 3.4[1][3]
Bay 65-1942 (prior to ischemia)Infarct/Area at Risk (%)42.7 ± 4.1[1][3]
Bay 65-1942 (at reperfusion)Infarct/Area at Risk (%)42.7 ± 7.5[1][3]
Bay 65-1942 (2h of reperfusion)Infarct/Area at Risk (%)29.4 ± 5.2[1][3]
VehicleSerum CK-MB (units)30,530 ± 371.2[11]
Bay 65-1942 (pretreated)Serum CK-MB (units)14,170 ± 3,219[1][11]

Experimental Protocols

Western Blot for Phosphorylated IκBα
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate proteins on a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize to total IκBα or a housekeeping protein like β-actin.

MTS Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).[1][5]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[1][2][11]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[1][2][11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2][11]

ELISA for TNF-α and IL-6
  • Sample Collection: Collect cell culture supernatants or serum samples.

  • Coating: Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 overnight.

  • Blocking: Block the plate with a suitable blocking buffer.

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody.

  • Streptavidin-HRP: Add streptavidin-HRP conjugate.

  • Substrate Addition: Add a TMB substrate solution and incubate until color develops.

  • Stop Solution: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Calculation: Calculate the concentration of the cytokines based on the standard curve.

Visualizations

G cluster_stimulus Stimulus (e.g., TNF-α) cluster_pathway Canonical NF-κB Pathway cluster_inhibitor Inhibitor Action Stimulus TNF-α IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimulus->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates Phospho_IkappaB p-IκBα NFkappaB NF-κB (p50/p65) Nucleus Nucleus NFkappaB->Nucleus Translocates Ub_Proteasome Ubiquitination & Proteasomal Degradation Phospho_IkappaB->Ub_Proteasome Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Activates Bay651942 Bay 65-1942 Bay651942->IKK_complex Inhibits IKKβ G cluster_workflow Experimental Workflow: Troubleshooting Conflicting Data Start Start Experiment with Bay 65-1942 Measure_NFkB Measure NF-κB Activity (p-IκBα, p-p65) Start->Measure_NFkB Measure_Cytokine Measure IL-6 Expression (ELISA, qRT-PCR) Measure_NFkB->Measure_Cytokine Expected_Result Expected Result: NF-κB activity ↓ IL-6 expression ↓ Measure_Cytokine->Expected_Result If IL-6 is down Conflicting_Result Conflicting Result: NF-κB activity ↓ IL-6 expression ↑ Measure_Cytokine->Conflicting_Result If IL-6 is up Investigate_MEK_ERK Investigate MEK/ERK Pathway (Western Blot for p-MEK, p-ERK) Conflicting_Result->Investigate_MEK_ERK Co_treatment Co-treat with MEK Inhibitor Investigate_MEK_ERK->Co_treatment Final_Analysis Analyze Results: Confirm compensatory pathway activation Co_treatment->Final_Analysis G cluster_paradoxical Paradoxical MEK/ERK Activation Bay651942 Bay 65-1942 IKKbeta IKKβ Bay651942->IKKbeta Inhibits Unknown_Mechanism Unknown Off-Target Mechanism Bay651942->Unknown_Mechanism Potentially Activates NFkB_Pathway Canonical NF-κB Pathway IKKbeta->NFkB_Pathway Activates MEK_ERK_Pathway MEK/ERK Pathway Unknown_Mechanism->MEK_ERK_Pathway Activates IL6_Expression Increased IL-6 Expression MEK_ERK_Pathway->IL6_Expression Leads to

References

Technical Support Center: Controlling for Off-Target Activity of Bay 65-1942 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bay 65-1942 hydrochloride. The information herein is designed to help users control for potential off-target activities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2] IKKβ is a critical kinase in the canonical NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[1][3]

Q2: What are the known off-target activities of this compound?

A2: While Bay 65-1942 is highly selective for IKKβ, kinase profiling studies have identified potential off-target activities, particularly at higher concentrations. At a concentration of 1 µM, Bay 65-1942 has been shown to inhibit other kinases, including PIM3, ERK8, CAMK1, SGK1, and CDK2-Cyclin A, by more than 40%.[4] It is crucial to consider these potential off-targets when interpreting experimental results.

Q3: How can I be sure that the observed phenotype in my experiment is due to IKKβ inhibition and not an off-target effect?

A3: This is a critical question in kinase inhibitor studies. A multi-pronged approach is recommended to validate that the observed effects are on-target:

  • Use the lowest effective concentration: Determine the minimal concentration of Bay 65-1942 that effectively inhibits IKKβ in your experimental system. This can be achieved by performing a dose-response curve and monitoring the phosphorylation of IκBα. Using lower concentrations will minimize the likelihood of engaging off-targets.

  • Utilize genetic approaches: The most definitive way to confirm on-target activity is to use genetic tools. This can involve using siRNA or shRNA to knock down IKKβ or employing CRISPR/Cas9 to create IKKβ knockout cells. If the phenotype observed with Bay 65-1942 is absent in these IKKβ-deficient cells, it provides strong evidence for on-target activity.

  • Perform rescue experiments: In IKKβ knockout or knockdown cells, re-introducing a wild-type, but not a kinase-dead, version of IKKβ should rescue the phenotype that was lost.

Q4: What are the recommended positive and negative controls for a Western blot experiment assessing IKKβ inhibition?

A4: For a robust Western blot analysis of IKKβ activity, the following controls are essential:

  • Positive Control: A sample from cells stimulated with a known activator of the NF-κB pathway, such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS), without any inhibitor treatment. This will show the expected increase in IκBα phosphorylation and subsequent degradation.

  • Negative Control (Vehicle): A sample from cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve Bay 65-1942 and stimulated with the NF-κB activator. This controls for any effects of the solvent on the signaling pathway.

  • Inhibitor Treatment: The experimental group, where cells are pre-treated with Bay 65-1942 before stimulation with the NF-κB activator.

  • Total Protein Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH, or tubulin) should be used to ensure equal protein loading across all lanes.

  • Phospho-protein Specificity Control: To confirm the specificity of the phospho-IκBα antibody, you can treat a lysate from stimulated cells with a phosphatase (e.g., lambda phosphatase) to remove phosphate (B84403) groups. The signal for phospho-IκBα should be absent after phosphatase treatment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of IκBα phosphorylation observed after Bay 65-1942 treatment. 1. Inhibitor concentration is too low. 2. Inhibitor is inactive. 3. Stimulation of the NF-κB pathway was not effective. 4. Timing of inhibitor pre-incubation or stimulation is not optimal. 1. Perform a dose-response experiment to determine the optimal concentration of Bay 65-1942 in your cell type.2. Ensure the inhibitor has been stored correctly and is not expired. Test a fresh stock of the inhibitor.3. Confirm that your stimulus (e.g., TNFα) is active and that your positive control shows a robust induction of IκBα phosphorylation.4. Optimize the pre-incubation time with Bay 65-1942 (typically 1-2 hours) and the duration of stimulation.
Unexpected or paradoxical effects are observed (e.g., activation of a pathway). 1. Off-target activity of Bay 65-1942. 2. Cellular compensation or feedback mechanisms. 1. Consult the selectivity data to see if known off-targets could be responsible. Consider performing a broader kinase screen if the off-target is unknown. Use a structurally unrelated IKKβ inhibitor to see if the effect persists.2. Investigate other signaling pathways that might be activated as a compensatory response to IKKβ inhibition. Perform a time-course experiment to observe the dynamics of the response.
High background in Western blot for phospho-IκBα. 1. Antibody concentration is too high. 2. Blocking is insufficient. 3. Washing steps are inadequate. 1. Titrate the primary antibody to find the optimal concentration.2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies).3. Increase the number and duration of washes with TBST.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent inhibitor preparation or handling. 3. Variability in Western blot procedure. 1. Standardize cell culture protocols, including seeding density and passage number.2. Prepare fresh dilutions of Bay 65-1942 for each experiment from a validated stock solution.3. Ensure consistent protein loading, transfer efficiency, and antibody incubation times.

Data Presentation

Table 1: Selectivity Profile of this compound

This table summarizes the inhibitory activity of Bay 65-1942 against its primary target (IKKβ) and known off-targets.

KinasePotency (Ki or IC50)% Activity Remaining @ 1µMSelectivity vs. IKKβ
IKKβ Ki: 2 nM28%-
IKKα IC50: 135 nMNot Reported~67.5-fold
PIM3 Not Reported44%Not Determined
ERK8 Not Reported53%Not Determined
CAMK1 Not Reported54%Not Determined
SGK1 Not Reported55%Not Determined
CDK2-Cyclin A Not Reported58%Not Determined

Note: The Ki and IC50 values are measures of potency, where a lower value indicates higher potency. The "% Activity Remaining" indicates the percentage of kinase activity that is not inhibited at a 1µM concentration of Bay 65-1942.[1]

Experimental Protocols

Protocol 1: Western Blot for IκBα Phosphorylation and Degradation

This protocol is designed to assess the on-target activity of Bay 65-1942 by measuring the inhibition of stimulus-induced IκBα phosphorylation and degradation.

Materials:

  • Cell line of interest (e.g., HeLa, THP-1)

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • NF-κB stimulus (e.g., TNFα, LPS)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-IκBα (Ser32/36)

    • Mouse anti-IκBα

    • Mouse anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of Bay 65-1942 or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNFα) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an ECL reagent.

  • Stripping and Re-probing:

    • To analyze total IκBα and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Visualizations

IKK_NF_kB_Pathway Stimuli Stimuli (e.g., TNFα, LPS) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα Bay651942 Bay 65-1942 Bay651942->IKK_complex Inhibits Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Proteasome NFkB NF-κB (Active) Ub_Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Pro-inflammatory genes) Nucleus->Gene_Transcription Initiates Experimental_Workflow Start Start: Hypothesis (Phenotype is due to IKKβ inhibition) Dose_Response Step 1: Dose-Response Curve (Determine lowest effective dose) Start->Dose_Response On_Target_Assay Step 2: On-Target Validation (Western blot for p-IκBα) Dose_Response->On_Target_Assay Off_Target_Control Step 3: Off-Target Control (Use structurally unrelated IKKβ inhibitor) On_Target_Assay->Off_Target_Control Genetic_Validation Step 4: Genetic Validation (IKKβ knockdown/knockout) Off_Target_Control->Genetic_Validation Conclusion Conclusion: Phenotype is on-target Genetic_Validation->Conclusion Phenotype is lost Re_evaluate Re-evaluate Hypothesis: (Consider off-target effects) Genetic_Validation->Re_evaluate Phenotype persists

References

dealing with poor solubility of Bay 65-1942 hydrochloride for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bay 65-1942 hydrochloride, focusing on challenges related to its poor solubility in the context of animal studies.

Troubleshooting Guide: Poor Solubility of this compound

Researchers often encounter difficulties in dissolving this compound for in vivo experiments. This guide provides potential solutions and detailed protocols to address these challenges.

Observed Problem: Precipitation of this compound in vehicle upon preparation or during administration.

Potential Root Causes:

  • Inappropriate solvent choice.

  • Incorrect solvent ratios in co-solvency systems.

  • Compound concentration exceeding its solubility limit in the chosen vehicle.

  • Issues with temperature or pH during preparation.

Suggested Solutions:

  • Vehicle Optimization: The choice of vehicle is critical for maintaining the solubility of this compound. A summary of potential vehicle compositions is provided in the table below.

  • Protocol Adherence: Precise execution of the solubilization protocol is essential. Follow the detailed experimental protocols provided.

  • Fresh Preparation: Solutions of this compound can be unstable. It is recommended to prepare solutions fresh for each experiment.[1]

Quantitative Data: In Vivo Formulations

The following table summarizes various vehicle formulations that have been used to solubilize this compound for animal studies. It is crucial to select a vehicle that is appropriate for the intended route of administration (e.g., oral gavage, intraperitoneal injection).

Vehicle CompositionAchievable ConcentrationRoute of Administration (Example)Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLIntraperitoneal[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLIntraperitoneal[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLOral Gavage[2]
10% Cremophor in water5 mg/kg dose administeredIntraperitoneal[2]

Note: The provided concentrations are the minimum achievable and may not represent the saturation point.[2] It is recommended to perform a small-scale solubility test before preparing a large batch.

Experimental Protocols

Protocol 1: Co-solvency System with PEG300 and Tween-80

This protocol is suitable for preparing this compound for intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is homogenous.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.

  • Visually inspect the solution for any precipitation before administration.

Protocol 2: Formulation with SBE-β-CD

This protocol utilizes a cyclodextrin (B1172386) to enhance the solubility of the compound and is also suitable for intraperitoneal injection.

Materials:

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[2]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until the final solution is clear.

Experimental Workflow for Solubilization

G cluster_prep Preparation of Stock Solution cluster_vehicle Vehicle Preparation cluster_final Final Formulation weigh Weigh Bay 65-1942 HCl add_dmso Add DMSO to desired stock concentration (e.g., 25 mg/mL) weigh->add_dmso combine Combine DMSO stock with prepared vehicle add_dmso->combine mix_peg Mix PEG300 and Tween-80 (Protocol 1) or prepare SBE-β-CD solution (Protocol 2) mix_peg->combine add_saline Add Saline (if applicable) and mix combine->add_saline inspect inspect add_saline->inspect Final visual inspection for clarity

Caption: Workflow for preparing this compound formulation.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is cloudy. What should I do?

A1: Cloudiness indicates incomplete dissolution or precipitation. Try the following:

  • Gently warm the solution to 37°C for a short period.

  • Use an ultrasonic bath to aid in dissolution.

  • If the issue persists, consider preparing a more dilute solution, as higher concentrations are more prone to precipitation.[3]

Q2: Can I store the prepared solutions for later use?

A2: It is highly recommended to prepare solutions of this compound fresh before each experiment.[1] The stability of the compound in solution can be limited. If you must store a stock solution, it is suggested to store it at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture.[2]

Q3: What is the mechanism of action of this compound?

A3: this compound is an ATP-competitive and selective inhibitor of IκB kinase β (IKKβ).[1][4] By inhibiting IKKβ, it prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, blocks the activation and nuclear translocation of the NF-κB transcription factor, which is a key regulator of inflammatory responses.[4][5]

Q4: Which signaling pathway does this compound target?

A4: this compound primarily targets the canonical NF-κB signaling pathway.[4][5] This pathway is activated by various pro-inflammatory stimuli such as TNFα and IL-1β.[5] The inhibition of IKKβ by this compound effectively blocks this signaling cascade.

Canonical NF-κB Signaling Pathway and Inhibition by Bay 65-1942

G cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition stimuli TNFα, IL-1β, etc. IKK_complex IKK Complex (IKKα/IKKβ/NEMO) stimuli->IKK_complex Activation IKB_NFKB IκBα-p50/p65 (Inactive) IKK_complex->IKB_NFKB Phosphorylation p50_p65 p50/p65 (Active) IKB_NFKB->p50_p65 IκBα Degradation gene_transcription Inflammatory Gene Transcription p50_p65->gene_transcription Nuclear Translocation bay651942 Bay 65-1942 bay651942->IKK_complex Inhibits IKKβ

Caption: Inhibition of the canonical NF-κB pathway by Bay 65-1942.

References

impact of serum on Bay 65-1942 hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bay 65-1942 hydrochloride. The information addresses common issues encountered during experiments, with a focus on the impact of serum on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2] IKKβ is a critical component of the canonical NF-κB signaling pathway. By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This keeps the NF-κB complex (typically a heterodimer of p65 and p50) sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[3][4]

Q2: How does serum in cell culture media affect the activity of this compound?

Q3: What are the recommended storage conditions for this compound?

Stock solutions of this compound are noted to be unstable.[2] It is recommended to prepare fresh solutions for experiments or to purchase small, pre-packaged sizes. For longer-term storage, the powdered form should be kept at -20°C.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected potency in cell-based assays.

Possible Cause 1: Serum Protein Binding. Components in fetal bovine serum (FBS) or other sera can bind to this compound, reducing its effective concentration.

Suggested Solution:

  • Serum Shift Assay: To quantify the effect of serum in your specific cell line and media, perform a dose-response experiment with and without serum, or with varying concentrations of serum (e.g., 0.5%, 2%, 10% FBS). A significant increase in the IC50 value in the presence of serum will indicate protein binding.

  • Serum Starvation: If your experimental design allows, consider serum-starving your cells for a few hours before and during treatment with this compound.

  • Use of Serum-Free Media: If your cells can be maintained in serum-free or reduced-serum media for the duration of the experiment, this can minimize the confounding effects of serum protein binding.

Possible Cause 2: Compound Instability. this compound solutions are known to be unstable.

Suggested Solution:

  • Always prepare fresh working solutions from a powdered stock or recently prepared concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Issue: Off-target effects observed.

Possible Cause: High concentration of the inhibitor. Using concentrations significantly above the IC50 can lead to inhibition of other kinases or cellular processes.

Suggested Solution:

  • Titration Experiment: Determine the optimal concentration of this compound for your specific cell line and endpoint by performing a careful dose-response analysis.

  • Consult Selectivity Data: Bay 65-1942 has been shown to be highly selective for IKKβ over IKKα.[4] However, at high concentrations, off-target inhibition may still occur.

Data Presentation

Table 1: Reported IC50 Values for Bay 65-1942

InhibitorTargetIC50Assay ConditionsReference
Bay 65-1942IKKβNot specified in abstractsCell viability (MTS assay) in MYL-R cells[2]
Bay 65-1942IKKβ~10 µMUsed for treating MYL-R cells[6]
Bay 65-1942IKKβ5 µMUsed for treating MYL-R cells[2]

Note: The serum concentration in the cell culture media for these assays was not explicitly stated in the provided search results, highlighting the importance of empirical determination in your own system.

Experimental Protocols

Protocol: Determining the Impact of Serum on this compound Activity (IC50 Shift Assay)

  • Cell Seeding: Plate your cells of interest at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Preparation of Media: Prepare two sets of cell culture media: one with your standard serum concentration (e.g., 10% FBS) and one with a low serum concentration or serum-free.

  • Compound Dilution: Prepare a serial dilution of this compound in both the standard-serum and low-serum/serum-free media.

  • Cell Treatment: After allowing the cells to adhere, replace the initial media with the media containing the different concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO) for both media conditions.

  • Incubation: Incubate the cells for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Measure the desired endpoint, such as cell viability (e.g., using an MTS or CellTiter-Glo assay) or a target-specific biomarker (e.g., downstream NF-κB reporter activity or cytokine production).

  • Data Analysis: For each serum condition, plot the response versus the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value. A significant difference between the IC50 values will indicate an impact of serum on the compound's activity.

Visualizations

G cluster_stimulus Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNFα, IL-1β Receptor TNFR, IL-1R Stimulus->Receptor Binds IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkBa_p65_p50 IκBα-p65-p50 IKK_Complex->IkBa_p65_p50 Phosphorylates IκBα Bay65_1942 Bay 65-1942 hydrochloride Bay65_1942->IKK_Complex Inhibits p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation DNA DNA (κB sites) p65_p50_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Transcription G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed cells in microplate Prepare_Media 2. Prepare media with and without serum Prepare_Inhibitor 3. Prepare serial dilutions of Bay 65-1942 in both media types Treat_Cells 4. Treat cells with diluted inhibitor and vehicle controls Prepare_Inhibitor->Treat_Cells Incubate 5. Incubate for desired time (e.g., 24-72h) Treat_Cells->Incubate Measure_Endpoint 6. Measure endpoint (e.g., cell viability) Incubate->Measure_Endpoint Plot_Data 7. Plot dose-response curves for each serum condition Measure_Endpoint->Plot_Data Calculate_IC50 8. Calculate and compare IC50 values Plot_Data->Calculate_IC50

References

Validation & Comparative

A Comparative Guide to IKKβ Inhibitors: Bay 65-1942 Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the targeted inhibition of IκB kinase β (IKKβ) presents a significant therapeutic strategy for a host of inflammatory diseases and cancers. As a central kinase in the canonical NF-κB signaling pathway, IKKβ's role in cellular inflammation, immunity, and survival is well-established. This guide provides an objective comparison of Bay 65-1942 hydrochloride with other notable IKKβ inhibitors, supported by experimental data to inform inhibitor selection for preclinical research.

The IKKβ/NF-κB Signaling Pathway

The canonical NF-κB pathway is a critical cellular response mechanism to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). In its inactive state, the NF-κB transcription factor is sequestered in the cytoplasm by the inhibitor of κBα (IκBα). Upon cellular stimulation, the IKK complex, comprising the catalytic subunits IKKα and IKKβ alongside the regulatory subunit NEMO (IKKγ), becomes activated. IKKβ then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing its translocation to the nucleus where it orchestrates the transcription of a wide array of genes involved in inflammatory and immune responses.

IKKbeta_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK_Complex->IkBa_NFkB Phosphorylation NFkB NF-κB (Active) IkBa_NFkB->NFkB Release IkBa_p p-IκBα IkBa_NFkB->IkBa_p Gene_Transcription Gene Transcription (Inflammation, Cell Survival) NFkB->Gene_Transcription Translocation Proteasome Proteasome Ub Ubiquitination IkBa_p->Ub Ub->Proteasome Degradation Bay651942 Bay 65-1942 & Other ATP-competitive Inhibitors Bay651942->IKK_Complex Inhibition

Caption: Canonical NF-κB signaling pathway and the point of inhibition for IKKβ inhibitors.

Comparative Analysis of IKKβ Inhibitors

The selection of an appropriate IKKβ inhibitor is contingent on its potency, selectivity, and mechanism of action. This compound is a potent, ATP-competitive inhibitor with high selectivity for IKKβ over the closely related IKKα. The following tables provide a quantitative comparison of Bay 65-1942 with other widely used IKKβ inhibitors.

Biochemical Potency and Selectivity

This table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values against purified IKKβ and IKKα enzymes. A higher selectivity ratio (IKKα IC50 / IKKβ IC50 or IKKα Ki / IKKβ Ki) indicates a greater specificity for IKKβ.

InhibitorIKKβ IC50/KiIKKα IC50/KiSelectivity (IKKα/IKKβ)Mechanism of Action
Bay 65-1942 Ki: 2 nM[1]Ki: 135 nM[2]~67.5-fold[2]ATP-competitive[1]
MLN120B IC50: 45-60 nM[3][4][5]IC50: >50,000 nM[3]>833-fold[3]ATP-competitive[4]
BMS-345541 IC50: 300 nM[6]IC50: 4,000 nM[6]~13.3-foldAllosteric
SC-514 IC50: 3-12 µM[7]IC50: >200 µM[8]>16-fold[8]ATP-competitive
TPCA-1 IC50: 17.9 nM[9]IC50: 400 nM[10]~22-fold[10]ATP-competitive[11]
Cellular Activity

This table presents the potency of these inhibitors in cell-based assays, reflecting their ability to penetrate the cell membrane and engage with the target in a physiological environment.

InhibitorCellular Assay TypeCellular IC50Cell Line
Bay 65-1942 Inhibition of cell viability10 µM[12]MYL-R
MLN120B Inhibition of NF-κB activation1.4 µM[4]RAW264.7
BMS-345541 Inhibition of IκBα phosphorylation~4 µM[13]THP-1
SC-514 Inhibition of osteoclastogenesis<5 µM[14]RAW264.7
TPCA-1 Inhibition of TNF-α production170 nM[11]Human Monocytes

Experimental Protocols

Accurate characterization and comparison of IKKβ inhibitors necessitate standardized biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of IKKβ activity.

Principle: The IKKβ enzyme utilizes ATP to phosphorylate a specific substrate peptide (e.g., IKKtide), which results in the production of ADP. The ADP-Glo™ reagent is then used to convert the generated ADP into ATP. Subsequently, a kinase detection reagent uses this newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.[15]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor_Dilution Prepare serial dilutions of test inhibitor Plate_Setup Add inhibitor and Master Mix to 96-well plate Inhibitor_Dilution->Plate_Setup Reagent_Prep Prepare Master Mix (Kinase buffer, ATP, Substrate) Reagent_Prep->Plate_Setup Add_Enzyme Add IKKβ enzyme to initiate reaction Plate_Setup->Add_Enzyme Incubation Incubate at 30°C for 45-60 min Add_Enzyme->Incubation Add_ADPGlo Add ADP-Glo™ Reagent Incubation->Add_ADPGlo Incubation_2 Incubate at RT for 40 min Add_ADPGlo->Incubation_2 Add_Detection Add Kinase Detection Reagent Incubation_2->Add_Detection Incubation_3 Incubate at RT for 30-60 min Add_Detection->Incubation_3 Read_Luminescence Read luminescence on a plate reader Incubation_3->Read_Luminescence

Caption: Workflow for an IKKβ biochemical kinase assay using the ADP-Glo™ format.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Dilute the IKKβ enzyme, substrate peptide (e.g., IKKtide), and ATP to their final desired concentrations in the 1x Kinase Assay Buffer.[16]

  • Inhibitor Preparation:

    • Perform serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer. A 10% DMSO co-solvent is often used.[16]

  • Reaction Setup:

    • In a 96-well or 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (for positive and blank controls).[16]

    • Add 12.5 µL of a master mix containing the kinase assay buffer, ATP, and substrate peptide to all wells.[16]

  • Reaction Initiation:

    • To initiate the reaction, add 10 µL of diluted IKKβ enzyme to the "Positive Control" and "Test Inhibitor" wells.[16]

    • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[16]

  • Incubation:

    • Incubate the plate at 30°C for 45-60 minutes.[16]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and convert ADP to ATP.[16]

  • Luminescence Generation:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition:

    • Read the luminescence on a plate reader.[16]

Cellular Assay: Western Blot for IκBα Phosphorylation and Degradation

This assay directly measures the ability of an inhibitor to block the phosphorylation and subsequent degradation of IκBα in response to a cellular stimulus.[17]

Principle: Upon stimulation with an agent like TNF-α, IKKβ phosphorylates IκBα, leading to its degradation. An effective IKKβ inhibitor will prevent this phosphorylation, and thus the degradation of IκBα can be visualized and quantified by Western blot.

Western_Blot_Workflow Cell_Seeding Seed cells (e.g., HeLa, A549) in 6-well plates Inhibitor_Treatment Pre-treat cells with IKKβ inhibitor or vehicle (1-2 hours) Cell_Seeding->Inhibitor_Treatment Stimulation Stimulate with TNF-α (e.g., 10 ng/mL) for 10-15 min Inhibitor_Treatment->Stimulation Cell_Lysis Lyse cells and quantify protein Stimulation->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Transfer proteins to membrane and probe with antibodies (p-IκBα, total IκBα) SDS_PAGE->Western_Blot Detection Detect signal and analyze band intensity Western_Blot->Detection

References

A Comparative Analysis of IKK Inhibitors: Bay 65-1942 Hydrochloride and BMS-345541

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent inhibitors of the IκB kinase (IKK) complex: Bay 65-1942 hydrochloride and BMS-345541. A thorough understanding of the nuances between these inhibitors, from their mechanism of action to their cellular effects, is critical for designing targeted experiments and advancing drug discovery programs. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes the relevant biological pathways to facilitate a clear and objective comparison.

Mechanism of Action and Target Selectivity

Both Bay 65-1942 and BMS-345541 target the IKK complex, a central regulator of the NF-κB signaling pathway. However, they exhibit distinct mechanisms of action and selectivity profiles. Bay 65-1942 is an ATP-competitive inhibitor with a strong preference for IKKβ.[1][2][3][4] In contrast, BMS-345541 is a highly selective, allosteric inhibitor that binds to both IKKα and IKKβ, albeit with a greater affinity for IKKβ.[4][5][6][7][8][9][10][11] This allosteric binding site is distinct from the ATP-binding pocket, offering a different modality of inhibition.[7][9]

Quantitative Data Summary

The following tables provide a summary of the reported inhibitory activities and cellular effects of this compound and BMS-345541. It is important to note that IC50 values can vary between different assay formats and experimental conditions.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50KiMechanism of Action
This compound IKKβ10 µM2 nMATP-competitive[2][12][13]
BMS-345541 IKKα4 µMNot ReportedAllosteric[4][5][6][8][10][11]
IKKβ0.3 µMNot ReportedAllosteric[4][5][6][8][10][11]

Table 2: Cellular Activity and Effects

CompoundCell-Based AssayCell LineIC50 / Effect
This compound Cell Viability (MTS assay)MYL-R10 µM (IC50)[14]
Caspase 3/7 ActivationMYL-R1.3-fold increase at 10 µM[14]
BMS-345541 IκBα PhosphorylationTHP-1~4 µM (IC50)[5]
Cytokine Production (TNFα, IL-1β, IL-8, IL-6)THP-11-5 µM (IC50 range)[5]
Cell ProliferationSK-MEL-5, A375, Hs 294TConcentration-dependent inhibition
Apoptosis InductionSK-MEL-587% apoptotic cells at 100 µM

Table 3: Kinase Selectivity Profile of BMS-345541

KinaseInhibition
Panel of 15 other kinasesNo inhibition observed[8]

A comprehensive, publicly available kinome scan for this compound has not been identified.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Canonical NF-κB Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR TNFR TNFα->TNFR IL-1 IL-1 IL1R IL1R IL-1->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IL1R->IKK_complex TLR4->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition NFκB_active Active NF-κB IκBα_p p-IκBα Proteasome Proteasome IκBα_p->Proteasome Ubiquitination & Degradation Proteasome->IκBα_p Gene_expression Gene Expression (Inflammation, Survival) NFκB_active->Gene_expression Transcription Bay Bay 65-1942 (ATP-competitive) Bay->IKK_complex Inhibits IKKβ BMS BMS-345541 (Allosteric) BMS->IKK_complex Inhibits IKKα/β

Caption: Inhibition of the canonical NF-κB signaling pathway by Bay 65-1942 and BMS-345541.

Experimental Workflow for IKK Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay IKK Kinase Assay (IC50 Determination) Cell_Culture Cell Culture (e.g., HeLa, THP-1) Treatment Inhibitor Treatment (Bay 65-1942 or BMS-345541) Cell_Culture->Treatment Stimulation Stimulation (e.g., TNFα, LPS) Treatment->Stimulation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot (p-IκBα, p-p65) Stimulation->Western_Blot Reporter_Assay NF-κB Reporter Assay (Luciferase) Stimulation->Reporter_Assay

Caption: A generalized workflow for the in vitro and cellular characterization of IKK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize IKK inhibitors.

Protocol 1: In Vitro IKK Kinase Assay

This protocol is for determining the direct inhibitory effect of compounds on IKK activity.

  • Reagents and Materials:

    • Recombinant human IKKα or IKKβ enzyme

    • GST-IκBα (substrate)

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

    • Test compounds (Bay 65-1942 or BMS-345541) dissolved in DMSO

    • 96-well or 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • In each well of the assay plate, add the recombinant IKK enzyme and the test compound dilution (or DMSO for control).

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of GST-IκBα substrate and ATP (spiked with [γ-³²P]ATP if using radiometric detection).

    • Incubate the reaction for 30-60 minutes at 30°C.

    • Stop the reaction (e.g., by adding EDTA or using the stop reagent from a commercial kit).

    • For radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • For ADP-Glo™ assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which correlates with kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Western Blot for Phosphorylated IκBα and p65

This protocol assesses the inhibition of IKK-mediated phosphorylation of its downstream targets in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or THP-1) in 6-well plates and grow to 70-80% confluency.

    • Pre-incubate the cells with various concentrations of Bay 65-1942, BMS-345541, or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNFα for 15-30 minutes) to induce IκBα and p65 phosphorylation. Include an unstimulated control.

  • Lysate Preparation:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.

Protocol 3: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection and Treatment:

    • Seed cells (e.g., HEK293) in a 24-well plate.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • After 24 hours, pre-treat the cells with the IKK inhibitors or DMSO for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNFα) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells and assess the dose-dependent inhibition by the compounds.

Protocol 4: Cell Viability Assay (MTT)

This assay determines the effect of the inhibitors on cell proliferation and viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of Bay 65-1942 or BMS-345541 for 24-72 hours.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

References

A Comparative Analysis of IKKβ Inhibitors: Bay 65-1942 Hydrochloride vs. PS-1145

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the selectivity profiles of two prominent IκB kinase beta (IKKβ) inhibitors, Bay 65-1942 hydrochloride and PS-1145. Both compounds are instrumental in studying the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool compound for their experimental needs.

Introduction to the Inhibitors

This compound is a potent and selective, ATP-competitive inhibitor of IKKβ.[1][2][3] It has been shown to effectively block the catalytic activity of IKKβ, thereby preventing the phosphorylation of IκB and the subsequent activation of NF-κB.[4]

PS-1145 is also a specific IKK inhibitor that functions by blocking the phosphorylation of IκBα.[5][6][7] It has been utilized in various studies to investigate the role of the NF-κB pathway in different disease models, including cancer and inflammatory conditions.[4][8]

Selectivity Profile: A Quantitative Comparison

The inhibitory activity of Bay 65-1942 and PS-1145 has been evaluated against their primary target, IKKβ, and other related kinases. The following table summarizes their IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

KinaseBay 65-1942 IC50 (nM)PS-1145 IC50 (nM)
IKKβ2[9]88[5][6][10]
IKKα135[9]>10,000 (selective over IKKα)[9]

Note: Data is compiled from different sources and direct comparison should be made with caution.

Bay 65-1942 demonstrates significantly higher potency against IKKβ compared to PS-1145.[9][11] Furthermore, Bay 65-1942 shows a 67.5-fold selectivity for IKKβ over the closely related IKKα isoform.[9] PS-1145 is also selective for IKKβ, with its derivative ML-120B showing selectivity over IKKα and IKKε.[9] PS-1145 has been shown to be inactive against a panel of other kinases including JNK2, c-Src, p38α, IRAK, and Lck at concentrations up to 100 nM.[7][10]

Signaling Pathway and Mechanism of Action

Both Bay 65-1942 and PS-1145 target the canonical NF-κB signaling pathway. This pathway is activated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which lead to the activation of the IKK complex. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit IKKγ (NEMO), then phosphorylates the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.

Bay 65-1942 and PS-1145 inhibit the catalytic activity of IKKβ, thereby preventing the initial phosphorylation of IκBα and blocking the entire downstream signaling cascade.

G cluster_0 cluster_1 Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1 IKK_Complex IKK Complex (IKKα/IKKβ/IKKγ) Receptor->IKK_Complex activates IkBa_NFkB IκBα-p50/p65 IKK_Complex->IkBa_NFkB phosphorylates Bay_PS Bay 65-1942 PS-1145 Bay_PS->IKK_Complex p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p50/p65 IkBa_NFkB->NFkB releases Proteasome Proteasome Degradation p_IkBa->Proteasome ubiquitination NFkB_nuc p50/p65 NFkB->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression activates transcription

Caption: NF-κB signaling pathway and points of inhibition.

Experimental Protocols

The following is a representative protocol for an in vitro IKKβ kinase assay, based on commonly used methodologies, to determine the IC50 values of inhibitors like Bay 65-1942 and PS-1145.

Objective: To measure the inhibitory effect of test compounds on the kinase activity of recombinant human IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKK substrate peptide (e.g., biotinylated IκBα peptide or IKKtide)[5][12]

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (Bay 65-1942, PS-1145) dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody for ELISA)[13][14]

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 100 µM, with 10-fold dilutions.

  • Reaction Setup:

    • Add kinase assay buffer to the wells of a 96-well plate.

    • Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for background).

    • Add the IKKβ enzyme to all wells except the no-enzyme control.

    • Pre-incubate the enzyme with the compounds for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the IKK substrate peptide and ATP in the kinase assay buffer.

    • Add this solution to all wells to start the kinase reaction.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Using ADP-Glo™ Assay:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

      • Measure luminescence using a plate reader.

    • Using ELISA:

      • If a biotinylated substrate is used, transfer the reaction mixture to a streptavidin-coated plate.

      • Wash the plate to remove unbound components.

      • Add a phospho-specific antibody that recognizes the phosphorylated substrate.

      • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Add a colorimetric substrate and measure the absorbance.

  • Data Analysis:

    • Subtract the background reading (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Both this compound and PS-1145 are valuable tools for the investigation of the NF-κB signaling pathway. Bay 65-1942 offers significantly higher potency for IKKβ inhibition. The choice between these inhibitors will depend on the specific requirements of the experiment, including the desired potency and the cellular context being studied. The provided experimental protocol offers a robust framework for researchers to independently verify and compare the activity of these and other IKKβ inhibitors.

References

A Comparative Guide to IKKβ Inhibitors for Validating p65 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bay 65-1942 and other small molecule inhibitors targeting the IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB signaling pathway. The phosphorylation of the p65 subunit of NF-κB by IKKβ is a key event in the activation of this pathway, which is implicated in a wide range of inflammatory diseases and cancers. Validating the modulation of p65 phosphorylation is therefore a crucial step in the development of novel therapeutics targeting this pathway.

Performance Comparison of IKKβ Inhibitors

The following table summarizes the in vitro potency of Bay 65-1942 and alternative IKKβ inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a more potent inhibitor.

InhibitorTarget(s)IKKβ IC50IKKα IC50Key Features
Bay 65-1942 IKKβ2 nM[1]135 nM[1]ATP-competitive, highly selective for IKKβ over IKKα.[1][2]
BI605906 IKKβ50 nM[3] / 380 nM[4]>10 µM[3]Highly selective for IKKβ.[3]
BMS-345541 IKKβ, IKKα0.3 µM[5]4 µM[5]Allosteric inhibitor.
SC-514 IKKβNot specifiedNot specifiedA selective inhibitor of IKKβ.
Epoxyquinone A monomer (EqM) IKKβ, p65Not specifiedNot specifiedDual inhibitor targeting both IKKβ and directly the p65 subunit.[6][7]

Note: IC50 values can vary depending on the assay conditions. The provided values are for comparative purposes.

Signaling Pathway and Inhibitor Action

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines like TNF-α. This leads to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ). IKKβ is the primary kinase responsible for the phosphorylation of the inhibitory protein IκBα.[8] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p50/p65). The liberated NF-κB dimer then translocates to the nucleus, where p65 is further phosphorylated, leading to the transcription of target genes involved in inflammation, immunity, and cell survival. Bay 65-1942 and other IKKβ inhibitors act by blocking the catalytic activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and the subsequent phosphorylation of p65.

NF_kappaB_Pathway cluster_stimuli cluster_receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkBalpha IκBα IKK_complex->IkBalpha phosphorylates (P) NFkB_complex p65/p50 IkBalpha->NFkB_complex sequesters Ub Ubiquitination IkBalpha->Ub targeted for p65 p65 p50 p50 p65_p50_free p65_p50_free Bay_65_1942 Bay 65-1942 (and other IKKβ inhibitors) Bay_65_1942->IKK_complex inhibits Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkBalpha degrades p65_p50_nuc p65/p50 p65_p50_free->p65_p50_nuc translocates p65_p_nuc p65(P) p65_p50_nuc->p65_p_nuc phosphorylated (P) DNA DNA (κB sites) p65_p_nuc->DNA binds Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression activates

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Bay 65-1942.

Experimental Protocols

Validating the effect of Bay 65-1942 or other inhibitors on p65 phosphorylation can be achieved through various immunoassays. The two most common methods are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Western Blotting for Phospho-p65 (Ser536)

This semi-quantitative technique allows for the visualization of the change in the phosphorylation status of p65 relative to the total amount of p65 protein.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the inhibitor (e.g., Bay 65-1942) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for a short period (e.g., 5-30 minutes) to induce p65 phosphorylation.[9][10]

  • Include appropriate controls: untreated cells, cells treated with the activator alone, and cells treated with the inhibitor alone.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH).

  • Quantify the band intensities using densitometry software.

ELISA for Phospho-p65 (Ser536)

ELISA provides a quantitative measurement of phospho-p65 levels in cell lysates and is suitable for high-throughput screening.

1. Cell Culture, Treatment, and Lysis:

  • Follow the same procedure for cell culture, treatment, and lysis as described for Western Blotting.

2. ELISA Procedure (based on a typical sandwich ELISA kit):

  • Add cell lysates to the wells of a microplate pre-coated with a capture antibody specific for p65.[1]

  • Incubate to allow the capture antibody to bind to the p65 protein in the lysate.

  • Wash the wells to remove unbound material.

  • Add a detection antibody that specifically recognizes the phosphorylated form of p65 (Ser536). This antibody is typically conjugated to an enzyme like HRP.[1]

  • Wash the wells again.

  • Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colorimetric signal.[11]

  • Stop the reaction with a stop solution.[11]

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[11]

3. Data Analysis:

  • The intensity of the color is proportional to the amount of phospho-p65 in the sample.

  • A standard curve can be generated using known concentrations of a phospho-p65 standard to quantify the results.

  • Normalize the phospho-p65 levels to the total protein concentration of the lysate.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the effect of an IKKβ inhibitor on p65 phosphorylation.

Experimental_Workflow cluster_assays Phospho-p65 Detection Cell_Culture 1. Cell Culture (e.g., HeLa, Jurkat) Inhibitor_Treatment 2. Inhibitor Pre-treatment (e.g., Bay 65-1942) Cell_Culture->Inhibitor_Treatment Stimulation 3. NF-κB Activation (e.g., TNF-α) Inhibitor_Treatment->Stimulation Cell_Lysis 4. Cell Lysis (with protease/phosphatase inhibitors) Stimulation->Cell_Lysis Protein_Quantification 5. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot ELISA ELISA Protein_Quantification->ELISA Data_Analysis 6. Data Analysis (Densitometry or Absorbance) Western_Blot->Data_Analysis ELISA->Data_Analysis Conclusion 7. Conclusion (Inhibitor effect on p65 phosphorylation) Data_Analysis->Conclusion

Caption: Workflow for validating inhibitor effect on p65 phosphorylation.

References

Cross-Validation of IKKβ Inhibition: A Comparative Guide to Bay 65-1942 Hydrochloride and siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for inhibiting the IκB kinase β (IKKβ) subunit, a critical component of the NF-κB signaling pathway: the small molecule inhibitor Bay 65-1942 hydrochloride and gene silencing through small interfering RNA (siRNA). Understanding the nuances, strengths, and limitations of each approach is paramount for robust experimental design and accurate interpretation of results in drug discovery and molecular biology research.

Introduction to IKKβ Inhibition

The canonical NF-κB signaling pathway is a cornerstone of inflammatory responses, immune regulation, and cell survival.[1][2] Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer.[3] A key regulatory node in this pathway is the IKK complex, with the IKKβ subunit playing a predominant role in the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[1][4] This event liberates the NF-κB transcription factor to translocate to the nucleus and activate the expression of pro-inflammatory and survival genes. Consequently, IKKβ has emerged as a significant therapeutic target.

This guide explores two distinct strategies to modulate IKKβ activity:

  • This compound: A potent and selective ATP-competitive inhibitor of IKKβ.[5][6] Its mechanism of action involves directly blocking the kinase activity of the IKKβ protein.

  • siRNA-mediated knockdown: A genetic approach that utilizes sequence-specific small interfering RNAs to induce the degradation of IKBKB (the gene encoding IKKβ) messenger RNA (mRNA), thereby preventing the synthesis of the IKKβ protein.

The cross-validation of results obtained from both pharmacological inhibition and genetic knockdown provides a powerful strategy to confirm on-target effects and minimize the misinterpretation of experimental outcomes due to potential off-target activities of either modality.

Comparative Data Presentation

The following tables summarize quantitative data from various studies, illustrating the effects of this compound and IKKβ siRNA on key downstream markers of the NF-κB pathway.

Table 1: Effect of this compound on NF-κB Signaling

ParameterCell/Animal ModelTreatment ConditionsObserved EffectReference
Phospho-IκBαC57BL/6 mice with myocardial ischemia-reperfusionBay 65-1942 intraperitoneallySignificantly decreased expression compared to vehicle at 30 min and 1 h post-reperfusion.[1]
Phospho-p65C57BL/6 mice with myocardial ischemia-reperfusionBay 65-1942 intraperitoneallySignificantly decreased expression compared to vehicle at 30 min and 1 h post-reperfusion.[1]
Serum TNF-αC57BL/6 mice with myocardial ischemia-reperfusionBay 65-1942 intraperitoneallySignificant decrease in serum levels compared to vehicle.[7]
Serum IL-6C57BL/6 mice with myocardial ischemia-reperfusionBay 65-1942 intraperitoneallySignificant decrease in serum levels compared to vehicle.[7]
Cell ViabilityMYL-R cells10 µM Bay 65-1942 for 48 hoursReduced cell viability by approximately 37% compared to DMSO-treated cells.[8]

Table 2: Effect of IKKβ siRNA on NF-κB Signaling

ParameterCell LinesiRNA ConditionsObserved EffectReference
IKKβ mRNAHuman Tenon's capsule fibroblasts (HTFs)5-100 nM IKKβ siRNA for 24 hDose-dependent downregulation of IKKβ mRNA.[9]
IKKβ ProteinHuman Tenon's capsule fibroblasts (HTFs)IKKβ siRNA for 48 hSignificant downregulation of IKKβ protein expression.[9]
Phospho-IκBαUM-SCC1 cellsIKKβ siRNA for 48 h + TNF-α for 1 hInhibition of TNF-α-induced IκBα phosphorylation.[10]
NF-κB Reporter ActivityUM-SCC1 cellsIKKβ siRNASignificant inhibition of NF-κB reporter activity.[10]
Cell ProliferationHuman breast cancer cellsIKKε siRNASuppression of cell proliferation. (Note: IKKε is a related kinase, data for IKKβ was not as readily available in this format)[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the use of this compound and siRNA for IKKβ inhibition.

Protocol 1: Inhibition of IKKβ using this compound

1. Reagent Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent, such as DMSO, at a high concentration (e.g., 10 mM). Store at -20°C or -80°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentration in cell culture medium or vehicle for in vivo administration.

2. In Vitro Cell Treatment:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the desired concentration of Bay 65-1942 or vehicle control (e.g., DMSO). Typical concentrations range from 1 µM to 10 µM.[8][12]

  • Incubate the cells for the desired period (e.g., 1, 12, 24, or 48 hours) depending on the experimental endpoint.

  • Following incubation, proceed with downstream analyses such as Western blotting for phosphorylated proteins or qRT-PCR for target gene expression.

3. In Vivo Administration (Murine Model Example):

  • For intraperitoneal injection, dissolve Bay 65-1942 in a suitable vehicle.

  • Administer the inhibitor or vehicle control to the animals at the appropriate time point relative to the experimental procedure (e.g., prior to ischemia).[1]

  • After the designated time, collect tissues or blood for analysis.

4. Downstream Analysis (Western Blot for Phospho-IκBα):

  • Lyse cells or homogenized tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for phosphorylated IκBα.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and imaging system.

  • Normalize the signal to a loading control such as β-actin or GAPDH.

Protocol 2: IKKβ Knockdown using siRNA

1. siRNA and Reagent Preparation:

  • Obtain validated siRNA sequences targeting IKBKB and a non-targeting control siRNA.

  • Resuspend siRNA duplexes in RNase-free water or buffer to create a stock solution (e.g., 20 µM). Store at -20°C or -80°C.

2. Cell Transfection:

  • Plate cells in antibiotic-free medium to achieve 50-80% confluency on the day of transfection.

  • Prepare two tubes for each transfection:

    • Tube A: Dilute the siRNA duplex (e.g., to a final concentration of 10-100 nM) in serum-free medium.

    • Tube B: Dilute a suitable transfection reagent (e.g., lipid-based) in serum-free medium according to the manufacturer's instructions.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of siRNA-lipid complexes.

  • Add the transfection complexes dropwise to the cells.

  • Incubate the cells for 24-72 hours. The optimal time will depend on the cell type and the stability of the IKKβ protein.

3. Validation of Knockdown:

  • qRT-PCR (for mRNA level): At 24-48 hours post-transfection, isolate total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR using primers specific for IKBKB and a housekeeping gene for normalization.

  • Western Blot (for protein level): At 48-72 hours post-transfection, prepare cell lysates as described in Protocol 1. Perform Western blotting using an antibody specific for the IKKβ protein to confirm a reduction in protein levels compared to the non-targeting control.

4. Functional Assays:

  • After confirming successful knockdown, cells can be stimulated (e.g., with TNF-α) and subjected to downstream analyses such as Western blotting for phospho-IκBα or NF-κB reporter assays to assess the functional consequences of IKKβ depletion.[10]

Visualizations

Signaling Pathway

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IKB IκBα IKK_Complex->IKB P Bay651942 Bay 65-1942 Bay651942->IKK_Complex inhibits IKB_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocates IKB_NFkB->IKB degradation IKB_NFkB->NFkB releases siRNA IKKβ siRNA siRNA->IKK_Complex prevents synthesis DNA DNA NFkB_n->DNA binds Gene_Expression Gene Expression (e.g., TNF-α, IL-6) DNA->Gene_Expression promotes

Caption: Canonical NF-κB signaling pathway and points of intervention.

Experimental Workflow

Experimental Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_validation Validation cluster_analysis Downstream Analysis Cell_Culture Cell Culture Bay_Treatment Bay 65-1942 Treatment Cell_Culture->Bay_Treatment siRNA_Transfection IKKβ siRNA Transfection Cell_Culture->siRNA_Transfection Stimulation Stimulation (e.g., TNF-α) Bay_Treatment->Stimulation qRT_PCR qRT-PCR (IKKβ mRNA) siRNA_Transfection->qRT_PCR Western_Blot_IKKb Western Blot (IKKβ Protein) siRNA_Transfection->Western_Blot_IKKb Western_Blot_IKKb->Stimulation Western_Blot_Phospho Western Blot (p-IκBα, p-p65) Stimulation->Western_Blot_Phospho Reporter_Assay NF-κB Reporter Assay Stimulation->Reporter_Assay Gene_Expression_Analysis Gene Expression (TNF-α, IL-6) Stimulation->Gene_Expression_Analysis

References

Assessing the Specificity of Bay 65-1942 Hydrochloride in Kinase Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor Bay 65-1942 hydrochloride with alternative compounds, focusing on its specificity and performance in kinase screening assays. The information presented herein is intended to assist researchers in making informed decisions when selecting kinase inhibitors for their studies.

Introduction to this compound

This compound is a potent, ATP-competitive small molecule inhibitor of IκB kinase β (IKKβ). IKKβ is a critical component of the canonical NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. By inhibiting IKKβ, Bay 65-1942 blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the activation of NF-κB.

Kinase Specificity Profile of this compound

The selectivity of a kinase inhibitor is a crucial factor in its utility as a research tool and its potential as a therapeutic agent. A highly selective inhibitor minimizes off-target effects, leading to more precise experimental outcomes and a better safety profile.

Table 1: Potency and Selectivity of this compound against IKK Family Kinases

KinaseIC50 (nM)Fold Selectivity (IKKα/IKKβ)
IKKβ267.5
IKKα135

Table 2: Reported Off-Target Activity of this compound

Off-Target Kinase% Inhibition at 1 µM
PIM3>40%
ERK8>40%
CAMK1>40%
SGK1>40%
CDK2-Cyclin A>40%

Note: The specific IC50 or Ki values for these off-target interactions are not currently available in the public domain.

Comparison with Alternative IKKβ Inhibitors

Several other small molecule inhibitors targeting IKKβ have been developed. This section provides a comparative overview of their reported potency and selectivity.

Table 3: Comparative Analysis of IKKβ Inhibitors

InhibitorIKKβ IC50 (nM)IKKα IC50 (nM)Fold Selectivity (IKKα/IKKβ)Notes on Selectivity
This compound 213567.5Selective over a broad range of other protein kinases.
BMS-345541 300400013.3Selective against a panel of 15 other kinases.
PHA-408 4014000350Selective against a panel of 30 kinases, with some activity against PIM1.
PS-1145 52--Described as a highly specific IKK inhibitor.
MLN120B 60--Potent and ATP-competitive inhibitor of IKKβ.

Note: A direct comparison of selectivity is challenging due to the lack of standardized kinase panel screening data for all compounds.

Experimental Methodologies

The data presented in this guide are derived from various in vitro kinase assays. Understanding the principles of these assays is essential for interpreting the results correctly.

IKKβ Kinase Inhibition Assay (General Protocol)

IKKβ kinase activity is typically measured by quantifying the phosphorylation of a specific substrate. A general workflow for an in vitro IKKβ inhibition assay is as follows:

  • Reaction Setup: A reaction mixture is prepared containing recombinant IKKβ enzyme, a specific peptide or protein substrate (e.g., a fragment of IκBα), and ATP in a suitable buffer.

  • Inhibitor Addition: The test inhibitor (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified using various detection methods, such as:

    • Radiometric Assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-Based Assays (e.g., LanthaScreen®): Using time-resolved fluorescence resonance energy transfer (TR-FRET) to detect the binding of a phosphospecific antibody to the phosphorylated substrate.

The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Receptor Complex TAK1 TAK1 Receptor->TAK1 Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Phosphorylates & Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα Bay_65_1942 Bay 65-1942 hydrochloride Bay_65_1942->IKK_complex Inhibits p_IkBa_NFkB P-IκBα-NF-κB IkBa_NFkB->p_IkBa_NFkB Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa_NFkB->Ub_Proteasome NFkB_active NF-κB (Active) Ub_Proteasome->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Kinase_Screening_Workflow Assay_Plate Prepare Assay Plate: - Kinase - Substrate - ATP Compound_Addition Add Test Compound (e.g., Bay 65-1942) Assay_Plate->Compound_Addition Incubation Incubate at Controlled Temperature Compound_Addition->Incubation Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki Detection->Data_Analysis Selectivity_Profile Generate Selectivity Profile (Kinome Map) Data_Analysis->Selectivity_Profile End End: Identification of Selective Inhibitors Selectivity_Profile->End

Caption: General workflow for in vitro kinase inhibitor screening.

Conclusion

This compound is a highly potent and selective inhibitor of IKKβ. Its specificity for IKKβ over IKKα and other kinases makes it a valuable tool for studying the specific roles of IKKβ in the NF-κB signaling pathway. When selecting an IKKβ inhibitor, researchers should consider the specific requirements of their experimental system, including the desired potency and the potential for off-target effects. The comparative data presented in this guide can aid in making an informed decision. For critical applications, it is recommended to independently verify the selectivity profile of any inhibitor using a comprehensive kinase screening panel.

A Comparative Guide to IKK Isoform Inhibition: Bay 65-1942 Hydrochloride (IKKβ-selective) vs. IKKα-selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The IκB kinase (IKK) complex is a central regulator of the nuclear factor-κB (NF-κB) signaling pathways, which are pivotal in inflammation, immunity, cell survival, and proliferation. The IKK complex comprises two catalytic subunits, IKKα (also known as IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ). While structurally similar, IKKα and IKKβ have distinct and non-redundant roles in NF-κB signaling, making isoform-selective inhibition a critical strategy for targeted therapeutic intervention and for dissecting their specific biological functions.

This guide provides a comparative analysis of Bay 65-1942 hydrochloride , a well-characterized selective IKKβ inhibitor, and recently developed selective inhibitors of IKKα. The comparison will highlight their differential effects on the canonical and non-canonical NF-κB pathways, supported by quantitative data and detailed experimental protocols.

Distinguishing the Roles of IKKα and IKKβ

The differential functions of IKKα and IKKβ are best understood by their roles in the two primary NF-κB signaling pathways:

  • The Canonical Pathway: Predominantly mediated by IKKβ , this pathway is rapidly activated by a broad range of stimuli, including pro-inflammatory cytokines like TNFα and IL-1β. IKKβ phosphorylates the inhibitor of κBα (IκBα), triggering its ubiquitination and subsequent degradation by the proteasome. This process liberates the p50/RelA (p65) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival.[1]

  • The Non-Canonical Pathway: This pathway is dependent on IKKα and is activated by a specific subset of TNF receptor superfamily members, such as BAFF and lymphotoxin-β.[1] In this pathway, NF-κB-inducing kinase (NIK) activates IKKα, which then phosphorylates the NF-κB2 precursor protein p100. This phosphorylation leads to the processing of p100 into the p52 subunit, which then forms a dimer with RelB. The p52/RelB heterodimer translocates to the nucleus to regulate the expression of genes crucial for lymphoid organogenesis and B-cell maturation.[1]

Given these distinct roles, selective inhibition of IKKβ, as with Bay 65-1942, is expected to primarily impact the canonical pathway, while selective IKKα inhibitors will predominantly affect the non-canonical pathway.

Quantitative Comparison of Inhibitor Performance

The development of isoform-selective IKK inhibitors has been a significant challenge due to the high degree of homology in the ATP-binding sites of IKKα and IKKβ.[1] However, several compounds with significant selectivity have been identified and characterized.

InhibitorTargetAssay TypePotency (Ki / IC50)Selectivity (IKKβ/IKKα)Reference
Bay 65-1942 IKKβBiochemicalKi = 2 nM>67-fold[2]
IKKαBiochemicalKi = 135 nM[2]
Compound 47 IKKαBiochemical (DELFIA)Ki = 130 nM~15-fold[1]
IKKβBiochemical (DELFIA)Ki = 2 µM[1]
p100 phosphorylationCellular (Western Blot)IC50 = 13.9 µM-[1]
Compound 48 (SU909) IKKαBiochemical (DELFIA)Ki = 180 nM~22-fold[1]
IKKβBiochemical (DELFIA)Ki = 4 µM[1]
p100 phosphorylationCellular (Western Blot)IC50 = 8.8 µM-[1]
SU1261 IKKαBiochemicalKi = 10 nM>60-fold[3]
IKKβBiochemicalKi = 680 nM[4]
SU1349 IKKαBiochemicalKi = 16 nM>200-fold[3]
IKKβBiochemicalKi = 3352 nM[4]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical and non-canonical NF-κB signaling pathways and the points of intervention for IKKβ and IKKα selective inhibitors.

canonical_pathway cluster_nuc Nucleus TNFa TNFα / IL-1β TNFR Receptor TNFa->TNFR IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TNFR->IKK_complex IKKbeta IKKβ IkBa_p50_p65 IκBα-p50-p65 IKKbeta->IkBa_p50_p65 P p_IkBa P-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50-p65 IkBa_p50_p65->p50_p65 Degradation of IκBα Ub_p_IkBa Ub-P-IκBα p_IkBa->Ub_p_IkBa Ub Proteasome Proteasome Ub_p_IkBa->Proteasome Nucleus Nucleus p50_p65->Nucleus p50_p65_nuc p50-p65 Transcription Gene Transcription (Inflammation, Survival) p50_p65_nuc->Transcription Bay651942 Bay 65-1942 Bay651942->IKKbeta Inhibits

Caption: Canonical NF-κB pathway with IKKβ inhibition.

non_canonical_pathway cluster_nuc Nucleus Ligand BAFF / LTβ Receptor Receptor Ligand->Receptor NIK NIK (stabilized) Receptor->NIK IKKalpha_dimer IKKα Dimer NIK->IKKalpha_dimer IKKalpha IKKα p100_RelB p100-RelB IKKalpha->p100_RelB P p_p100_RelB P-p100-RelB p100_RelB->p_p100_RelB p52_RelB p52-RelB p100_RelB->p52_RelB Processing of p100 Proteasome Proteasome (Processing) p_p100_RelB->Proteasome Nucleus Nucleus p52_RelB->Nucleus p52_RelB_nuc p52-RelB Transcription Gene Transcription (Lymphoid Organogenesis) p52_RelB_nuc->Transcription IKKalpha_inhibitor IKKα Inhibitors IKKalpha_inhibitor->IKKalpha Inhibits

Caption: Non-canonical NF-κB pathway with IKKα inhibition.

Experimental Protocols

Accurate characterization of IKK isoform inhibitors requires robust and specific assays. Below are detailed methodologies for key experiments used to determine inhibitor potency and selectivity.

Biochemical Kinase Assay (e.g., DELFIA®)

This assay quantitatively measures the ability of a compound to inhibit the kinase activity of recombinant IKKα and IKKβ in a cell-free system.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) or fluorescence-based immunoassay that detects the phosphorylation of a specific substrate peptide by the kinase.

Materials:

  • Recombinant human IKKα and IKKβ enzymes

  • Biotinylated substrate peptide (e.g., a fragment of IκBα)

  • ATP

  • Test compounds (serial dilutions)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-coated microplates

  • Assay buffer and stop solution (e.g., EDTA)

Procedure:

  • Prepare a reaction mixture containing the respective kinase (IKKα or IKKβ), the biotinylated substrate peptide, and assay buffer.

  • Add serial dilutions of the test compound or a vehicle control to the reaction mixture in a 96-well plate.

  • Initiate the kinase reaction by adding ATP and incubate for a defined period (e.g., 60 minutes at 30°C).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the Europium-labeled anti-phospho-substrate antibody and incubate to allow binding to the phosphorylated substrate.

  • After another wash step, add an enhancement solution to dissociate the europium ions and form a new, highly fluorescent chelate.

  • Measure the time-resolved fluorescence using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the Ki or IC50 values by fitting the data to a dose-response curve.

Cellular Assay for Non-Canonical Pathway Inhibition (p100 Phosphorylation)

This assay assesses the ability of an inhibitor to block IKKα-mediated phosphorylation and processing of its downstream target p100 in a cellular context.

Principle: Western blotting is used to detect the levels of phosphorylated p100 and the processed p52 subunit in cell lysates after treatment with an inhibitor.

Procedure:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., U2OS cells) to 70-80% confluency. Pre-treat the cells with increasing concentrations of the IKKα inhibitor or vehicle control for a specified time (e.g., 1-2 hours). If the pathway is not constitutively active, stimulate the cells with an appropriate agonist of the non-canonical pathway (e.g., lymphotoxin-β) for a designated period before harvesting.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phospho-p100, total p100/p52, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p100 and p52 levels to the total p100 and loading control, respectively. A selective IKKα inhibitor should show a concentration-dependent decrease in phospho-p100 and p52 levels.

Cellular Counterscreen for Canonical Pathway Inhibition (IκBα Degradation)

This assay is used to determine the selectivity of an IKKα inhibitor by measuring its effect on the IKKβ-dependent canonical pathway.

Principle: Western blotting is used to monitor the degradation of IκBα following stimulation with a canonical pathway activator.

Procedure:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HEK293T cells) to 70-80% confluency. Pre-treat the cells with increasing concentrations of the IKKα inhibitor or a known IKKβ inhibitor (like Bay 65-1942 as a positive control) for 1-2 hours.

  • Stimulation: Stimulate the cells with a canonical pathway activator, such as TNFα (e.g., 10 ng/mL), for a short period (e.g., 15-30 minutes) to induce IκBα degradation.

  • Cell Lysis, Protein Quantification, and Western Blotting: Follow the same procedure as described for the p100 phosphorylation assay. For western blotting, use a primary antibody specific for IκBα.

  • Data Analysis: A selective IKKα inhibitor should not prevent the degradation of IκBα upon TNFα stimulation. In contrast, a non-selective or IKKβ-selective inhibitor will block its degradation, resulting in a persistent IκBα band.

Conclusion

The selective targeting of IKKα and IKKβ offers distinct therapeutic opportunities and provides invaluable tools for elucidating the complex biology of the NF-κB signaling network. This compound serves as a potent and selective tool for probing the roles of the canonical NF-κB pathway through its inhibition of IKKβ. In contrast, the development of selective IKKα inhibitors, such as compounds 47, 48 (SU909), SU1261, and SU1349, has opened new avenues for investigating the non-canonical pathway's involvement in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of the potency and selectivity of such inhibitors, which is essential for advancing our understanding and therapeutic targeting of the IKK-NF-κB axis.

References

Comparative Efficacy of Bay 65-1942 Hydrochloride in IKKβ Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a potent and selective inhibitor is critical for advancing research in inflammatory diseases and oncology. This guide provides a comprehensive comparison of Bay 65-1942 hydrochloride, a selective IKKβ inhibitor, with other notable alternatives. The following sections present quantitative efficacy data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate an informed decision-making process.

This compound is an ATP-competitive inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1] By selectively targeting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory and survival genes.[1][2] Its efficacy has been demonstrated in various preclinical models, positioning it as a valuable tool for research and potential therapeutic development.

Quantitative Comparison of IKKβ Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other well-characterized IKKβ inhibitors.

Table 1: In Vitro Potency and Selectivity of IKKβ Inhibitors

CompoundTargetIC50 (IKKβ)Selectivity (IKKβ vs. IKKα)Assay TypeReference
This compound IKKβ4 nM>50-foldKinase Assay[3]
IMD-0354IKKβ1.2 µM (TNF-α induced NF-κB activity)Selective for IKKβCell-based Assay[4]
MLN-120BIKKβ60 nMSelective over IKKα, IKKεKinase Assay[3]
PHA-408IKKβ40 nM~350-fold (14 µM for IKKα)Kinase Assay[3]
BMS-345541IKKβ300 nM~13-fold (4 µM for IKKα)IκB-α Phosphorylation Assay[5]

Table 2: In Vivo Efficacy of IKKβ Inhibitors in Preclinical Models

CompoundAnimal ModelDisease/StimulusKey FindingsReference
This compound MouseMyocardial Ischemia-ReperfusionReduced infarct size by ~40-60%[1]
This compound RatLPS-induced TNF-α productionSignificant reduction in plasma TNF-α[3]
IMD-0354MouseMyocardial Ischemia-ReperfusionFailed to decrease infarct size with delayed delivery[1]
MLN-120BRatAdjuvant-Induced ArthritisReduced joint swelling and bone destruction[6]
PHA-408RatLPS-induced acute inflammationBlocked the production of TNF-α[3]
BMS-345541MouseCollagen-Induced ArthritisEffective in reducing joint inflammation and destruction[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo studies involving IKKβ inhibitors.

Myocardial Ischemia-Reperfusion Injury Model in Mice

Objective: To evaluate the cardioprotective effects of an IKKβ inhibitor.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Anesthetize mice (e.g., with sodium pentobarbital).

  • Intubate and ventilate the mice.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.

  • Remove the ligature to allow for reperfusion (typically 24 hours).

  • Administer this compound or vehicle (e.g., 10% Cremophor in water) via intraperitoneal injection at a specified time point (e.g., before ischemia, at reperfusion, or 2 hours post-reperfusion).

  • After the reperfusion period, euthanize the mice and excise the hearts.

  • Stain the heart with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.

  • Calculate the infarct size as a percentage of the area at risk (AAR).

Lipopolysaccharide (LPS)-Induced Inflammation Model in Rats

Objective: To assess the anti-inflammatory effects of an IKKβ inhibitor.

Animal Model: Male Wistar rats.

Procedure:

  • Administer the IKKβ inhibitor (e.g., this compound) or vehicle orally or intraperitoneally.

  • After a predetermined time (e.g., 1 hour), challenge the rats with an intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Collect blood samples at various time points after the LPS challenge (e.g., 1, 2, 4, and 6 hours).

  • Measure the plasma levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using an enzyme-linked immunosorbent assay (ELISA).

  • Analyze the data to determine the percentage of inhibition of cytokine production by the test compound compared to the vehicle-treated group.

Signaling Pathway and Experimental Workflow

Visualizing the complex biological processes and experimental designs can significantly aid in their comprehension.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Mouse, Rat) Disease_Induction Disease/Inflammation Induction (e.g., Ischemia-Reperfusion, LPS) Animal_Model->Disease_Induction Drug_Admin Administration of Bay 65-1942 or Vehicle Disease_Induction->Drug_Admin Endpoint_Measurement Endpoint Measurement (e.g., Infarct Size, Cytokine Levels) Drug_Admin->Endpoint_Measurement Dose_Route Dose, Route, and Timing Determination Dose_Route->Drug_Admin Statistical_Analysis Statistical Analysis Endpoint_Measurement->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Caption: General workflow for in vivo efficacy testing of IKKβ inhibitors.

References

Control Experiments for Bay 65-1942 Hydrochloride Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for studies involving Bay 65-1942 hydrochloride, a selective and ATP-competitive inhibitor of IκB kinase β (IKKβ). We offer a comparison with alternative IKKβ inhibitors and detail key experimental protocols to ensure the robustness and reproducibility of your research findings.

This compound is a valuable tool for investigating the canonical NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cell survival.[1][2][3][4] Proper control experiments are paramount to accurately interpret the effects of this inhibitor and distinguish specific on-target effects from potential off-target activities.

Comparison with Alternative IKKβ Inhibitors

Several other small molecule inhibitors targeting IKKβ are available. The choice of inhibitor can depend on factors such as potency, selectivity, and the specific experimental system. Below is a comparison of this compound with other commonly used IKKβ inhibitors.

InhibitorMechanism of ActionIC50 for IKKβSelectivityKey Features
This compound ATP-competitive~4 nM (Ki = 2 nM)>50-fold selective for IKKβ over IKKα[2]Orally active with demonstrated in vivo efficacy in models of inflammation.
IMD-0354 Selective IKKβ inhibitor~250 nMSelective for IKKβCell-permeable, blocks IκBα phosphorylation and NF-κB p65 nuclear translocation.[5][6][7]
SC-514 ATP-competitive, reversible3-12 µMSelective for IKKβReduces iNOS induction and shows anti-inflammatory effects in vivo.[8][9][10]
TPCA-1 Potent, selective17.9 nM>22-fold selective over IKKαInhibits pro-inflammatory cytokine production in vitro and in vivo.[11][12] Note: Also reported to inhibit STAT3.[13][14]

Key Control Experiments and Detailed Protocols

To validate the specificity of this compound's effects, a series of control experiments are essential. These include vehicle controls, monitoring the direct downstream targets of IKKβ, and assessing the expression of NF-κB-responsive genes.

Vehicle Control

The most fundamental control is the use of a vehicle, the solvent used to dissolve the inhibitor, administered to a parallel set of cells or animals. This accounts for any effects of the solvent itself.

  • In vitro studies: Dimethyl sulfoxide (B87167) (DMSO) is a common vehicle. It is crucial to use the same final concentration of DMSO in all experimental conditions, including the untreated control.

  • In vivo studies: A common vehicle for this compound is a solution of 10% Cremophor in water.[1]

Western Blot for Phosphorylated IκBα (p-IκBα)

IKKβ directly phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB. A critical control is to demonstrate that this compound inhibits this phosphorylation event.

Protocol: Western Blot for p-IκBα

  • Sample Preparation:

    • Treat cells with this compound or vehicle for the desired time.

    • Stimulate cells with an NF-κB activator (e.g., TNFα, IL-1β, or LPS) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15]

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in SDS-PAGE sample buffer.

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15][16]

    • Incubate the membrane with a primary antibody specific for phospho-IκBα (e.g., anti-phospho-IκBα Ser32/36) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to normalize the data.

experimental_workflow_western_blot cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_analysis Analysis cell_treatment Cell Treatment (Inhibitor/Vehicle) stimulation NF-κB Stimulation (e.g., TNFα) cell_treatment->stimulation lysis Cell Lysis (with inhibitors) stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody (anti-p-IκBα) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection normalization Normalization (Total IκBα, Loading Control) detection->normalization

Caption: Western Blot Workflow for p-IκBα Detection.
qRT-PCR for NF-κB Target Genes

To confirm the functional consequence of IKKβ inhibition, it is important to measure the expression of NF-κB target genes. Interleukin-6 (IL-6) and IκBα (a target gene that creates a negative feedback loop) are common and reliable markers.

Protocol: qRT-PCR for IL-6 and IκBα mRNA

  • RNA Isolation and cDNA Synthesis:

    • Treat cells as described for the Western blot experiment.

    • Isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for IL6 and IKBA, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Include primers for a housekeeping gene (e.g., ACTB, GAPDH, or 18S rRNA) for normalization.

    • Run the qPCR reaction on a real-time PCR cycler.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

experimental_workflow_qRT_PCR cluster_sample_prep Sample Preparation cluster_qpcr qPCR cluster_analysis Data Analysis cell_treatment Cell Treatment (Inhibitor/Vehicle) stimulation NF-κB Stimulation cell_treatment->stimulation rna_isolation Total RNA Isolation stimulation->rna_isolation cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis reaction_setup qPCR Reaction Setup (Primers, Master Mix) cdna_synthesis->reaction_setup qpcr_run Real-Time PCR reaction_setup->qpcr_run data_analysis Relative Quantification (ΔΔCt Method) qpcr_run->data_analysis

Caption: qRT-PCR Workflow for NF-κB Target Gene Expression.

Canonical NF-κB Signaling Pathway

Understanding the signaling cascade is crucial for designing and interpreting experiments with IKKβ inhibitors. This compound acts at a central point in this pathway.

NFkB_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNFα, IL-1β, LPS receptor Receptor Activation stimulus->receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) receptor->IKK_complex IkB_p50_p65 IκBα-p50-p65 Complex IKK_complex->IkB_p50_p65 Phosphorylation Bay651942 Bay 65-1942 Bay651942->IKK_complex p_IkB p-IκBα IkB_p50_p65->p_IkB p50_p65 p50-p65 Dimer IkB_p50_p65->p50_p65 proteasome Proteasomal Degradation p_IkB->proteasome p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation DNA NF-κB Response Elements p50_p65_nuc->DNA transcription Gene Transcription (e.g., IL-6, IκBα) DNA->transcription

Caption: Canonical NF-κB Signaling Pathway and the Action of Bay 65-1942.

References

Evaluating the Downstream Effects of Bay 65-1942 Hydrochloride on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bay 65-1942 hydrochloride, a selective IκB kinase β (IKKβ) inhibitor, with other alternative IKKβ inhibitors. The focus is on the downstream effects on gene expression, supported by experimental data and detailed methodologies.

Introduction to this compound and IKKβ Inhibition

This compound is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ)[1]. IKKβ is a key kinase in the canonical NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation[2].

The activation of the IKK complex, which includes IKKβ, leads to the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This degradation releases the NF-κB transcription factor, allowing it to translocate to the nucleus and initiate the transcription of its target genes. By selectively inhibiting IKKβ, this compound effectively blocks this cascade, leading to a reduction in the expression of NF-κB-dependent genes[1]. This mechanism of action makes IKKβ inhibitors like Bay 65-1942 valuable research tools and potential therapeutic agents for inflammatory diseases and certain types of cancer.

The NF-κB Signaling Pathway and Point of Intervention

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the point of intervention for IKKβ inhibitors like this compound.

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK_Complex->IkBa_NFkB Phosphorylation of IκBα IkBa_p p-IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Gene_Expression Target Gene Expression (e.g., TNF-α, IL-6, IκBα) DNA->Gene_Expression Transcription Bay65 Bay 65-1942 HCl & Alternatives Bay65->IKK_Complex Inhibition

Figure 1: Canonical NF-κB signaling pathway and IKKβ inhibition.

Comparative Analysis of Downstream Gene Expression

This section compares the effects of this compound and other IKKβ inhibitors on the expression of key NF-κB target genes. The data presented is compiled from various studies and, where possible, standardized to provide a comparative overview. It is important to note that experimental conditions such as cell type, inhibitor concentration, and treatment duration can influence the magnitude of gene expression changes.

GeneInhibitorCell TypeConcentrationTreatment TimeFold Change in mRNA ExpressionReference
IκBα (NFKBIA) Bay 65-1942MYL-R (Leukemia)10 µM12 hours≈ 2-fold decrease[3][4]
BMS-345541BMDMs15 µM4 hoursInhibition of induction[5]
PS-1145PC3 (Prostate Cancer)Not specifiedNot specifiedInhibition of expression[6]
IL-6 Bay 65-1942MYL-R (Leukemia)10 µM12 hours≈ 4.4-fold increase (paradoxical effect)[3]
BMS-345541THP-1 (Monocytes)1-5 µMNot specifiedInhibition of LPS-stimulated expression[7]
PS-1145PC3 (Prostate Cancer)Not specifiedNot specifiedInhibition of expression[6]
TNF-α BMS-345541THP-1 (Monocytes)1-5 µMNot specifiedInhibition of LPS-stimulated expression[7]
IL-8 BMS-345541THP-1 (Monocytes)1-5 µMNot specifiedInhibition of LPS-stimulated expression[7]
Cyclin D1 (CCND1) PS-1145PC3 (Prostate Cancer)Not specifiedNot specifiedInhibition of expression[6]
cIAP1 (BIRC2) PS-1145PC3 (Prostate Cancer)Not specifiedNot specifiedInhibition of expression[6]
cIAP2 (BIRC3) PS-1145PC3 (Prostate Cancer)Not specifiedNot specifiedInhibition of expression[6]

Note: A paradoxical increase in IL-6 expression was observed with Bay 65-1942 in one study, which was attributed to a compensatory activation of the MEK/ERK pathway[3][4]. This highlights the complex cellular responses to targeted kinase inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, focusing on the treatment of cells with IKKβ inhibitors for gene expression analysis.

General Workflow for Gene Expression Analysis

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line, Immune Cells) Inhibitor_Treatment 2. Inhibitor Treatment (Bay 65-1942 or Alternative) Cell_Culture->Inhibitor_Treatment RNA_Extraction 3. Total RNA Extraction Inhibitor_Treatment->RNA_Extraction QC 4. RNA Quality & Quantity Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC Library_Prep 5. Library Preparation (for RNA-Seq) or cDNA Synthesis (for qRT-PCR) QC->Library_Prep Sequencing 6. High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing qRT_PCR 6. Quantitative Real-Time PCR (qRT-PCR) Library_Prep->qRT_PCR Data_Analysis 7. Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis qRT_PCR->Data_Analysis Validation 8. Validation of Key Genes (e.g., with qRT-PCR) Data_Analysis->Validation

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Bay 65-1942 Hydrochloride, a Selective IKKβ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Bay 65-1942 hydrochloride, a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ). The document summarizes key experimental data, details methodologies for pivotal assays, and visually represents its mechanism of action within the NF-κB signaling pathway. This guide is intended to assist researchers in evaluating the suitability of this compound for their studies in inflammation, oncology, and ischemia-reperfusion injury.

Data Presentation: Quantitative Comparison of IKKβ Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound, with comparative data for other known IKKβ inhibitors where available.

Table 1: In Vitro Efficacy of IKKβ Inhibitors

CompoundTargetIC50Cell Line/Assay ConditionsReference
This compound IKKβ10 µMMYL-R cells (MTS assay)[1][2]
IKKβ10 µMCisplatin-resistant HNSCC cells
IMD-0354IKKβ250 nMCell-permeable IKKβ inhibitor assay[3]
NF-κB transcription1.2 µMTNF-α induced NF-κB transcription activity[4]
BMS-345541IKKβ0.3 µMCell-free assay[5][6]
IKKα4.0 µMCell-free assay[5][6]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury

Treatment GroupAdministration TimeInfarct Size (% of Area at Risk)Reduction in Infarct Size vs. VehicleSerum CK-MB Levels (units)Reference
ShamN/A5.8 ± 3.4N/AN/A[1]
VehicleN/A70.7 ± 3.40%N/A[1]
Bay 65-1942 (5 mg/kg) Prior to ischemia42.7 ± 4.139.6%14,170 ± 3,219[1]
At reperfusion42.7 ± 7.539.6%N/A[1]
2 hours post-reperfusion29.4 ± 5.258.4%N/A[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Substrate (e.g., GST-IκBα)

  • This compound (in DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant IKKβ enzyme, and the serially diluted inhibitor.

  • Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the GST-IκBα substrate.

  • Allow the reaction to proceed for a specified time at 30°C.

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection assay.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTS) Assay

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • MYL-R cells (or other relevant cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (in DMSO)

  • MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed MYL-R cells into a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.[1]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for the desired duration (e.g., 48 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50.

In Vivo Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury

Objective: To evaluate the cardioprotective effects of this compound in an in vivo model of myocardial infarction.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)[1]

Procedure:

  • Anesthetize the mice and ventilate them mechanically.

  • Perform a thoracotomy to expose the heart.

  • Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery with a suture. Successful occlusion is confirmed by visual blanching of the myocardium.

  • Maintain the ischemic period for 30 minutes.[1]

  • Administer this compound (5 mg/kg, intraperitoneally) or vehicle at one of the following time points: 30 minutes before ischemia, at the onset of reperfusion, or 2 hours after reperfusion.[1][7]

  • Initiate reperfusion by releasing the ligature.

  • Close the chest and allow the animals to recover.

  • After 24 hours of reperfusion, euthanize the mice and excise the hearts.[1]

  • Measure the infarct size by staining heart slices with 2,3,5-triphenyltetrazolium chloride (TTC). The viable myocardium stains red, while the infarcted tissue remains pale.

  • Quantify the area at risk (AAR) and the infarct size using image analysis software.

  • In a separate cohort of animals, collect blood samples at 1 hour post-reperfusion to measure serum levels of creatine (B1669601) kinase-MB (CK-MB) as a marker of cardiac injury.[1]

Mandatory Visualization

NF-κB Signaling Pathway and Inhibition by Bay 65-1942

The diagram below illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor IKK_complex IKK Complex IKKα IKKβ NEMO Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation Bay65_1942 Bay 65-1942 hydrochloride Bay65_1942->IKK_complex Inhibition NFkB NF-κB (p50/p65) IkB_P P-IκB NFkB_active Active NF-κB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway and its inhibition by Bay 65-1942.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the workflow for assessing the in vivo efficacy of this compound in the murine model of myocardial ischemia-reperfusion injury.

InVivo_Workflow Start Start Animal_Acclimation Animal Acclimation (C57BL/6 mice, 8-10 weeks) Start->Animal_Acclimation Anesthesia_Surgery Anesthesia and Thoracotomy Animal_Acclimation->Anesthesia_Surgery Ischemia LAD Artery Ligation (30 min Ischemia) Anesthesia_Surgery->Ischemia Treatment Treatment Administration Ischemia->Treatment Pre_Ischemia Bay 65-1942 (5 mg/kg) 30 min prior to ischemia Treatment->Pre_Ischemia Group 1 At_Reperfusion Bay 65-1942 (5 mg/kg) at reperfusion Treatment->At_Reperfusion Group 2 Post_Reperfusion Bay 65-1942 (5 mg/kg) 2h post-reperfusion Treatment->Post_Reperfusion Group 3 Vehicle_Control Vehicle Control Treatment->Vehicle_Control Group 4 Reperfusion Reperfusion (24 hours) Pre_Ischemia->Reperfusion At_Reperfusion->Reperfusion Post_Reperfusion->Reperfusion Vehicle_Control->Reperfusion Euthanasia_Harvest Euthanasia and Heart/Blood Collection Reperfusion->Euthanasia_Harvest Infarct_Analysis Infarct Size Measurement (TTC Staining) Euthanasia_Harvest->Infarct_Analysis CKMB_Analysis Serum CK-MB Analysis Euthanasia_Harvest->CKMB_Analysis Data_Analysis Data Analysis and Comparison Infarct_Analysis->Data_Analysis CKMB_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo ischemia-reperfusion injury model.

References

Safety Operating Guide

Proper Disposal of Bay 65-1942 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural workflow for the proper disposal of Bay 65-1942 hydrochloride.

This compound is an ATP-competitive and selective IKKβ inhibitor used in research. As with all laboratory chemicals, it is imperative to handle and dispose of this compound in a manner that minimizes risks to personnel and the environment. The following procedures are based on general best practices for hazardous chemical waste disposal and information typically found in Safety Data Sheets (SDS).

Key Disposal Considerations

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in standard trash or poured down the drain. The following table summarizes the key disposal guidelines.

GuidelineDescription
Waste Classification Hazardous Chemical Waste
Primary Disposal Route Licensed Waste Disposal Contractor
Sewer Disposal Prohibited unless fully compliant with local regulations
Landfill Disposal Only to be considered if recycling of packaging is not feasible
Container Disposal Empty containers may retain product residue and should be handled as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

    • Collect solid waste in a designated, properly labeled, and sealed container.

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard symbols, and the accumulation start date.

  • Storage: Store the sealed waste containers in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[1] Follow all institutional procedures for waste manifest and pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have Bay 65-1942 hydrochloride waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container for Solid Chemical Waste solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Container for Liquid Chemical Waste liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

This compound disposal workflow.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling Bay 65-1942 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Bay 65-1942 hydrochloride. The following procedures for handling, storage, and disposal are designed to ensure laboratory safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.

Protection TypeRequired Equipment
Eye/Face Protection Safety glasses with side shields or goggles.
Skin Protection Chemical-resistant gloves and a lab coat or protective clothing.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Hand Protection Wear appropriate chemical-resistant gloves.
Operational Plan: Safe Handling and Storage

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory area.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Response Plan

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Disposal Spill Spill of Bay 65-1942 hydrochloride Evacuate Evacuate the immediate area Spill->Evacuate Assess risk Alert Alert supervisor and colleagues Evacuate->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the spilled material and absorbent Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Package Package waste in a sealed, labeled container Decontaminate->Package Dispose Dispose of as hazardous waste via EHS Package->Dispose

Caption: Workflow for responding to a chemical spill of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Keep all waste contaminated with this compound separate from other laboratory waste.

  • Containment:

    • Solid Waste: Place unused compound and contaminated items (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and shatter-resistant container. Keep the container closed when not in use.

  • Labeling: Clearly label all hazardous waste containers with "Hazardous Waste" and the full chemical name, "this compound".

  • Disposal Request: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in regular trash.[1]

Experimental Protocols

The following are examples of experimental methodologies that have utilized this compound.

In Vitro Cell-Based Assay

This protocol provides a general workflow for treating cultured cells with this compound to assess its effects.

cell_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture cells to desired confluency Prepare_Stock Prepare a stock solution of Bay 65-1942 HCl (e.g., in DMSO) Cell_Culture->Prepare_Stock Prepare_Working Prepare working solutions by diluting the stock in cell culture medium Prepare_Stock->Prepare_Working Treat_Cells Treat cells with various concentrations of Bay 65-1942 HCl Prepare_Working->Treat_Cells Incubate Incubate for a specified time period Treat_Cells->Incubate Harvest_Cells Harvest cells Incubate->Harvest_Cells Assay Perform downstream assays (e.g., Western blot, viability assay) Harvest_Cells->Assay

Caption: General workflow for an in vitro cell-based assay using this compound.

Example Protocol for Cell Viability (MTS) Assay:

  • Seed MYL-R cells in a 96-well plate at a density of 4x10^4 cells/well in 100 µL of RPMI growth medium.[2]

  • Prepare a stock solution of this compound in DMSO.

  • Prepare working solutions by diluting the stock solution in RPMI growth medium to the desired concentrations (e.g., 10 µM).[3]

  • Treat the cells with the working solutions. Replenish the media and inhibitors after 24 hours.[3]

  • After 48 hours of initial treatment, add 20 µL of MTS assay reagent to each well.[2]

  • Incubate the plate for approximately 1 hour.[2]

  • Record the absorbance at 490 nm using a plate reader.[2]

In Vivo Murine Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the administration of this compound in a mouse model.[4][5]

Preparation of Dosing Solution:

  • Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).[4]

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix.[4]

  • Add 50 µL of Tween-80 and mix.[4]

  • Add 450 µL of saline to reach a final volume of 1 mL.[4] The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

Animal Dosing:

  • Use male C57BL/6 mice, 8-10 weeks of age.[4]

  • Induce myocardial ischemia by ligating the left anterior descending artery for 30 minutes.[4][5]

  • Administer this compound (5 mg/kg) via intraperitoneal injection at the desired time point (e.g., prior to ischemia, at reperfusion, or 2 hours post-reperfusion).[4][5]

  • The control group receives a vehicle solution (e.g., 10% cremaphor in water).[4]

  • Measure infarct size 24 hours after reperfusion.[4][5]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。